N-Methylcolchicine
Description
The exact mass of the compound Colchicine, N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methylcolchicine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylcolchicine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-13(25)24(2)17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-19(27-3)18(26)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZFWPXTSZCLDJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223606 | |
| Record name | Colchicine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-40-5 | |
| Record name | N-Methyl-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colchicine, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLCHICINE, N-METHYL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colchicine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of N-Methylcolchicine
This guide provides a comprehensive technical overview of the mechanism of action of N-methylcolchicine, a derivative of colchicine, for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Introduction: The Colchicine Family and Microtubule Dynamics
N-methylcolchicine belongs to the colchicinoid family of compounds, which are renowned for their potent antimitotic activity.[1] The parent compound, colchicine, is an alkaloid extracted from the autumn crocus (Colchicum autumnale) and has been used for centuries in medicine.[2] The primary therapeutic and cytotoxic effects of these compounds stem from their ability to disrupt the polymerization of microtubules, essential components of the eukaryotic cytoskeleton.[1][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][4] By interfering with microtubule dynamics, N-methylcolchicine and its analogs can arrest the cell cycle and induce apoptosis, making them valuable tools in cancer research and potential therapeutic agents.[1][5]
Molecular Mechanism: The N-Methylcolchicine-Tubulin Interaction
The cornerstone of N-methylcolchicine's mechanism of action is its direct binding to the tubulin heterodimer.[6] This interaction prevents the incorporation of tubulin into growing microtubules, effectively capping the polymerizing end and promoting depolymerization.
N-methylcolchicine, like colchicine, binds to a specific site on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers.[6][7] This binding induces a conformational change in the tubulin dimer, which hinders its ability to polymerize.[8] The formation of a tubulin-N-methylcolchicine complex effectively sequesters tubulin from the pool available for microtubule assembly.[9] While specific binding affinities for N-methylcolchicine are not as extensively documented as for colchicine, the high structural similarity suggests a comparable high-affinity interaction.
The binding of N-methylcolchicine to tubulin has a profound effect on the dynamic instability of microtubules. This process, characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), is essential for proper microtubule function. N-methylcolchicine disrupts this equilibrium in two primary ways:
-
Inhibition of Polymerization: The tubulin-N-methylcolchicine complex can bind to the growing ends of microtubules.[10] This "capping" action physically obstructs the addition of new tubulin dimers, thereby halting microtubule elongation.[4]
-
Promotion of Depolymerization: By preventing polymerization and favoring a conformational state that is incompatible with the microtubule lattice, N-methylcolchicine shifts the dynamic equilibrium towards depolymerization.[11] This leads to a net loss of microtubule polymers within the cell.
The following diagram illustrates the interaction of N-methylcolchicine with the tubulin heterodimer and its effect on microtubule polymerization.
Caption: Interaction of N-Methylcolchicine with Tubulin.
Cellular Consequences of Microtubule Disruption
The depolymerization of microtubules by N-methylcolchicine triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
The most prominent consequence of microtubule disruption is the arrest of the cell cycle in the G2/M phase.[5] Microtubules form the mitotic spindle, a critical structure responsible for the segregation of chromosomes during mitosis. The failure to form a functional mitotic spindle due to N-methylcolchicine treatment activates the spindle assembly checkpoint, a surveillance mechanism that halts the cell cycle until all chromosomes are properly attached to the spindle.[1] Prolonged activation of this checkpoint ultimately leads to apoptotic cell death.
N-methylcolchicine-induced apoptosis is a complex process involving multiple signaling pathways. The sustained mitotic arrest is a key trigger, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by:
-
Activation of Caspases: A family of proteases that execute the apoptotic program.[5]
-
Modulation of Bcl-2 Family Proteins: Disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Downregulation of Inhibitors of Apoptosis Proteins (IAPs): Leading to the release of apoptotic inhibition.
The overall signaling pathway from microtubule disruption to apoptosis is depicted below.
Caption: Cellular Pathway of N-Methylcolchicine Action.
Similar to colchicine, N-methylcolchicine exhibits anti-inflammatory properties that are also linked to microtubule disruption.[12] Microtubules are essential for the motility and function of immune cells such as neutrophils. By inhibiting microtubule-dependent processes like chemotaxis, phagocytosis, and the release of inflammatory mediators, N-methylcolchicine can dampen the inflammatory response.[2][3][13] This includes the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.[3][13]
Comparative Analysis: N-Methylcolchicine vs. Colchicine
While N-methylcolchicine shares a core mechanism of action with colchicine, there can be subtle differences in their pharmacological profiles.
| Feature | N-Methylcolchicine | Colchicine |
| Primary Target | β-tubulin | β-tubulin |
| Core Mechanism | Inhibition of microtubule polymerization | Inhibition of microtubule polymerization |
| Cellular Effects | Mitotic arrest, apoptosis, anti-inflammatory | Mitotic arrest, apoptosis, anti-inflammatory |
| Drug Resistance | May be a substrate for P-glycoprotein | Known substrate for P-glycoprotein, leading to multidrug resistance[7] |
It is important to note that resistance to colchicine can arise from mutations in the β-tubulin gene or through the overexpression of drug efflux pumps like P-glycoprotein (ABCB1).[7][11] Cells resistant to colchicine are often cross-resistant to other microtubule-targeting agents.[14] Similar resistance mechanisms are anticipated for N-methylcolchicine.
Experimental Methodologies for Studying N-Methylcolchicine's Mechanism
A variety of in vitro and cell-based assays are employed to investigate the mechanism of action of N-methylcolchicine.
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), N-methylcolchicine.
-
Procedure:
-
Tubulin is incubated on ice with GTP and varying concentrations of N-methylcolchicine.
-
Polymerization is initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
-
Expected Outcome: N-methylcolchicine will inhibit the rate and extent of tubulin polymerization in a concentration-dependent manner.
This cell-based assay visualizes the effects of N-methylcolchicine on the microtubule network within cells.
Protocol:
-
Cell Culture: Plate cells on coverslips and allow them to adhere.
-
Treatment: Treat cells with N-methylcolchicine at various concentrations and for different durations.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Expected Outcome: Untreated cells will show a well-defined filamentous microtubule network. N-methylcolchicine-treated cells will exhibit a diffuse, depolymerized tubulin staining and condensed, fragmented nuclei indicative of apoptosis.
This assay quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Treat cells with N-methylcolchicine.
-
Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), after treating with RNase to remove RNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Expected Outcome: N-methylcolchicine treatment will cause an accumulation of cells in the G2/M phase of the cell cycle, indicating mitotic arrest.
The following diagram outlines a typical experimental workflow for assessing the effects of N-methylcolchicine.
Sources
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. echemi.com [echemi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico study of colchicine resistance molecular mechanisms caused by tubulin structural polymorphism | PLOS One [journals.plos.org]
- 12. Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colchicine resistance in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylcolchicine (Demecolcine): A Technical Guide to its Discovery and Synthesis
Abstract: N-Methylcolchicine, known scientifically as Demecolcine, is a pivotal alkaloid derived from the autumn crocus, Colchicum autumnale. Structurally similar to its renowned precursor, colchicine, it exhibits a more favorable therapeutic index, characterized by reduced toxicity.[1] This guide offers a comprehensive exploration for researchers and drug development professionals into the discovery, intricate biosynthetic pathway, and chemical synthesis of N-Methylcolchicine. We will delve into its fundamental mechanism of action as a potent microtubule inhibitor and provide detailed, field-proven protocols for its semi-synthesis from colchicine, grounded in established chemical principles.
Part 1: Discovery and Biological Context
Natural Occurrence and Initial Discovery
N-Methylcolchicine ((-)-demecolcine) is a naturally occurring alkaloid isolated from the corms and seeds of the autumn crocus, Colchicum autumnale, and other members of the Colchicaceae family.[2] Its discovery was part of the broader effort to identify and characterize the bioactive constituents of these plants, which have been used in traditional medicine for centuries to treat inflammatory conditions like gout.[3] N-Methylcolchicine is structurally distinguished from colchicine by the substitution of an N-methyl group for the N-acetyl moiety on the B-ring, a modification that significantly reduces its toxicity while retaining potent antimitotic activity.[1][2]
The Biosynthetic Blueprint
The intricate tricyclic core of colchicinoid alkaloids is a marvel of natural product biosynthesis. Extensive research, including isotope-labeling studies, has revealed a complex pathway originating from two simple amino acid precursors: L-phenylalanine and L-tyrosine.[4][5]
Recent breakthroughs have successfully identified and reconstituted a near-complete biosynthetic pathway in Gloriosa superba, leading to the formation of N-formyldemecolcine, a direct precursor to colchicine and structurally related to N-Methylcolchicine.[4][6] The pathway involves a cascade of enzymatic reactions, including hydroxylations, methylations, and a remarkable ring expansion catalyzed by a non-canonical cytochrome P450 enzyme to form the signature seven-membered tropolone C-ring.[6]
The biosynthesis provides the foundational logic for the molecule's structure and highlights nature's elegant solution to constructing this complex scaffold.
Caption: Simplified biosynthetic pathway of N-Methylcolchicine.
Mechanism of Action: Tubulin Destabilization
The biological activity of N-Methylcolchicine, like all colchicinoids, is rooted in its interaction with tubulin, the monomeric protein subunit of microtubules.[2] Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.
N-Methylcolchicine exerts its potent antimitotic effects through the following mechanism:
-
Binding: It binds with high affinity to the colchicine-binding site on β-tubulin.[3] This binding site is located at the interface between α- and β-tubulin subunits.
-
Conformational Change: The binding of N-Methylcolchicine to tubulin induces a conformational change in the protein, resulting in a curved heterodimer that cannot properly polymerize.[3]
-
Inhibition of Polymerization: The tubulin-demecolcine complex then incorporates into the growing plus-ends of microtubules, effectively "capping" them and preventing further addition of tubulin subunits.[1]
-
Promotion of Depolymerization: At higher concentrations, it promotes the disassembly of existing microtubules.[1]
This disruption of microtubule dynamics leads to the arrest of the cell cycle in metaphase, as the mitotic spindle cannot form correctly, ultimately triggering apoptosis (programmed cell death).[1] This antimitotic property is the basis for its use in cancer chemotherapy and as a cell-synchronizing agent in cytogenetic studies.[1][2]
Caption: Mechanism of microtubule destabilization by N-Methylcolchicine.
Part 2: Chemical Synthesis of N-Methylcolchicine
While total synthesis of the complex colchicinoid core has been achieved through elegant, multi-step sequences, a more practical and common approach for obtaining N-Methylcolchicine is through the semi-synthesis from its more abundant precursor, colchicine.[7][8] This conversion is a robust two-step process: acidic hydrolysis of the acetamide, followed by methylation of the resulting primary amine.
Semi-Synthesis from Colchicine: A Validated Protocol
This protocol describes the conversion of colchicine to N-deacetyl-N-methylcolchicine (Demecolcine). The causality for this two-step approach is clear: the amide bond of colchicine is stable, requiring strong acidic conditions for hydrolysis to the amine (N-deacetylcolchicine).[7] The resulting amine is then nucleophilic and can be selectively methylated. Reductive amination using formaldehyde is a highly efficient and clean method for monomethylation, preventing over-alkylation.[8]
Step 1: Acidic Hydrolysis (N-Deacetylation)
-
Principle: A strong acid catalyzes the hydrolysis of the amide bond at the C-7 position of colchicine, yielding the primary amine, N-deacetylcolchicine. Methanol is used as the solvent. The reaction is driven by heating.
-
Procedure:
-
Dissolve colchicine (1.0 eq) in a solution of 2 N hydrochloric acid in methanol.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-deacetylcolchicine. This intermediate is often used in the next step without extensive purification.
-
Step 2: N-Methylation (Reductive Amination)
-
Principle: The primary amine (N-deacetylcolchicine) is reacted with formaldehyde to form an intermediate imine (or iminium ion), which is immediately reduced in situ by a mild reducing agent to yield the N-methyl amine. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice as it is selective for the iminium ion over the aldehyde.[8]
-
Procedure:
-
Dissolve the crude N-deacetylcolchicine (1.0 eq) from Step 1 in methanol.
-
Add aqueous formaldehyde solution (37 wt. %, ~1.1 eq) to the mixture.
-
Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature, monitoring by TLC for the formation of the product.
-
Once the reaction is complete, quench carefully by the slow addition of dilute acetic acid until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Basify the remaining aqueous residue with sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude N-Methylcolchicine by column chromatography on silica gel or by preparative HPLC to yield the final product.
-
Caption: Workflow for the semi-synthesis of N-Methylcolchicine from Colchicine.
Characterization Data
The identity and purity of synthesized N-Methylcolchicine must be confirmed through rigorous analytical methods.
| Property | Data |
| Molecular Formula | C₂₁H₂₅NO₅ |
| Molar Mass | 371.43 g/mol |
| Appearance | Pale yellow crystalline powder |
| IUPAC Name | (S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
| Key Analytical Methods | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), HPLC (for purity) |
Part 3: Applications & Toxicological Profile
Key Applications
N-Methylcolchicine's potent antimitotic activity makes it a valuable tool in both clinical and research settings.
-
Antineoplastic Agent: It is used in chemotherapy, particularly for chronic myeloid leukemia, although its application is limited by its toxicity.[2]
-
Cell Biology Research: It is widely used as a tool to synchronize cell populations in the metaphase of mitosis.[1] This is crucial for chromosome analysis (karyotyping) and for studying cell cycle-dependent processes.
-
Biotechnology: In animal cloning, demecolcine is used to assist in the enucleation of oocytes by disrupting the microtubule spindle that holds the nucleus in place.[1]
Comparative Profile: N-Methylcolchicine vs. Colchicine
While both molecules target tubulin, the structural change at the C-7 amino group leads to important differences in their biological profiles.
| Feature | Colchicine | N-Methylcolchicine (Demecolcine) | Rationale for Difference |
| Primary Use | Anti-inflammatory (gout, FMF)[3] | Antineoplastic, Cell synchronization[1][2] | The N-methyl group alters the molecule's pharmacokinetics and binding affinity, favoring antimitotic applications. |
| Toxicity | High; narrow therapeutic index[3] | Lower than colchicine[1] | The N-acetyl group in colchicine is believed to contribute to some of its toxic metabolic pathways. |
| Potency | Potent tubulin inhibitor | Potent tubulin inhibitor | Both molecules retain the core pharmacophore required for high-affinity binding to the colchicine site. |
| Cell Cycle Arrest | Yes | Yes | The fundamental mechanism of action is conserved. |
Toxicological Summary
Despite being less toxic than colchicine, N-Methylcolchicine is a highly potent cytotoxic agent and must be handled with extreme care. Its toxicity is a direct extension of its mechanism of action—the disruption of microtubules in rapidly dividing cells.[3]
-
Primary Target Organs: Tissues with high cell turnover are most affected, including bone marrow (leading to myelosuppression), and the gastrointestinal tract.[2]
-
Acute Toxicity: Ingestion is fatal at low doses (H300 classification).[2] Symptoms of poisoning progress from gastrointestinal distress to multi-organ failure.[9]
-
Handling Precautions: Must be handled in a controlled laboratory environment using appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection to avoid inhalation of the powder.
Conclusion
N-Methylcolchicine (Demecolcine) stands as a testament to the power of natural product chemistry. From its discovery as a less toxic analogue of colchicine to the elucidation of its elegant biosynthetic pathway, it continues to be a molecule of significant interest. Its chemical synthesis, particularly via a straightforward semi-synthetic route from colchicine, makes it accessible for research and clinical applications. By potently inhibiting microtubule dynamics, N-Methylcolchicine provides an indispensable tool for cell biology and holds a niche, albeit important, place in the landscape of chemotherapy. Future work may focus on developing novel derivatives or advanced drug delivery systems to further improve its therapeutic index and expand its clinical utility.
References
-
Structure of colchicoside, 3-O-demethylcolchicine, and colchicine. - ResearchGate. Available from: [Link]
-
Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 148–153. Available from: [Link]
-
Li, G., Zhang, J., et al. (2017). Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 8(7), 5146–5153. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved from [Link].
-
O'Boyle, C. A., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(9), 219. Available from: [Link]
-
Wikipedia contributors. (2023). Demecolcine. Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
Leung, Y. Y., et al. (2015). Colchicine--update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism, 45(3), 341–350. Available from: [Link]
-
Li, G., Zhang, J., et al. (2017). Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 8, 5146-5153. Available from: [Link]
-
Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 148-153. Available from: [Link]
-
Chang, C. P., et al. (1975). Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat. The Journal of Pharmacology and Experimental Therapeutics, 195(3), 551-558. Available from: [Link]
-
Nicolas, G., & Graebner, O. (2010). Total Syntheses of Colchicine in Comparison: A Journey Through 50 Years of Synthetic Organic Chemistry. Angewandte Chemie International Edition, 49(14), 2454-2480. Available from: [Link]
-
Liu, Z., & Tuszynski, J. A. (2025). Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy. Drug Discovery Today, 104312. Available from: [Link]
-
Puzzling Out the Colchicine Biosynthetic Pathway. (2020). Trends in Plant Science, 25(11), 1061-1063. Available from: [Link]
-
Wang, Y., et al. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmacologica Sinica, 38(6), 743-754. Available from: [Link]
-
Gottschling, S., et al. (2022). Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass spectrometry. Journal of Forensic Sciences, 67(4), 1673-1679. Available from: [Link]
- Production of colchicine or demecolcine by tissue culture of colchicum. (1988). Google Patents. JPS63258589A.
Sources
- 1. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 2. Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JPS63258589A - Production of colchicine or demecolcine by tissue culture of colchicum - Google Patents [patents.google.com]
- 6. dovepress.com [dovepress.com]
- 7. Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Technical Guide to N-Methylcolchicine: Function, Application, and Protocol
Abstract: This guide provides an in-depth technical overview of N-Methylcolchicine, a pivotal microtubule-targeting agent. We will dissect its core mechanism of action, contrasting it with its parent compound, colchicine. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical knowledge but also practical, field-proven insights. We will explore the downstream cellular consequences of microtubule disruption, detail key research applications, and provide validated experimental protocols. The aim is to equip the reader with the necessary expertise to effectively utilize N-Methylcolchicine as a precise tool in cellular and molecular research.
Introduction: The Colchicine Family and Microtubule Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, forming a crucial part of the eukaryotic cytoskeleton.[1] Their constant state of flux, known as dynamic instability, is fundamental to a host of cellular processes, including cell division, intracellular transport, and the maintenance of cell architecture.[1] Consequently, the tubulin-microtubule system has become a primary target for anticancer therapeutics.[2][3]
Microtubule Targeting Agents (MTAs) are broadly classified based on their binding site on the tubulin dimer—the three major sites being the taxane, vinca alkaloid, and colchicine binding sites.[1][4] Agents binding to the colchicine site are potent microtubule destabilizers.[1][5]
1.1 The Colchicine Binding Site (CBS): A Hub for Mitotic Inhibition
Colchicine, a natural alkaloid derived from the autumn crocus (Colchicum autumnale), is the archetypal ligand for the CBS.[1][5] It binds with high affinity to soluble αβ-tubulin dimers at the interface between the two subunits.[5][6] This binding event induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with incorporation into the straight microtubule lattice.[5] The incorporation of a tubulin-colchicine complex at the growing end of a microtubule effectively "poisons" it, preventing further subunit addition and promoting depolymerization.[5][7] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting cells in mitosis and ultimately triggering apoptosis (programmed cell death).[8][9]
1.2 N-Methylcolchicine (Colcemid): A Refined Tool for Research
While highly effective, the clinical use of colchicine as an anticancer agent has been hampered by its significant systemic toxicity.[1] This has led to the development of numerous derivatives, including N-Methylcolchicine, also known as Colcemid or N-desacetyl-N-methylcolchicine.
N-Methylcolchicine shares the same fundamental mechanism of action as its parent compound.[10] However, key kinetic differences make it a more versatile and often preferred tool in a research setting. Notably, Colcemid binds to tubulin more rapidly and its action is more readily reversible upon washout compared to colchicine.[11] The colchicine-tubulin complex is remarkably stable, whereas the Colcemid-tubulin complex dissociates more easily.[11] This reversibility is a significant experimental advantage, allowing for the synchronization of cell populations at mitosis. Cells can be arrested with Colcemid, and then the drug can be washed out, allowing the entire population to proceed through mitosis in a synchronized wave, which is invaluable for cell cycle studies.
Core Mechanism of Action: Precise Disruption of Microtubule Polymerization
The primary function of N-Methylcolchicine is the inhibition of microtubule polymerization by binding to tubulin heterodimers.
2.1 High-Affinity Binding to Soluble Tubulin: N-Methylcolchicine binds to the colchicine binding site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[5] This interaction prevents the tubulin dimer from adopting the straight conformation necessary for its incorporation into a growing microtubule.[5]
2.2 Substoichiometric Poisoning: A key feature of colchicine-site inhibitors is their ability to exert potent effects at substoichiometric concentrations. The incorporation of just a few N-Methylcolchicine-tubulin complexes at the plus-end of a microtubule is sufficient to cap it, blocking further polymerization and destabilizing the entire structure.[7] This leads to a net depolymerization of the microtubule network.
Caption: Workflow for an in vitro microtubule polymerization assay.
5.2 Protocol: Analysis of Mitotic Arrest via Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Rationale: This is the standard method to confirm the G2/M arrest induced by microtubule-targeting agents. It provides quantitative data on the efficacy of the compound in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.
-
Treat cells with N-Methylcolchicine at various concentrations (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 16-24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells (mitotic cells often detach) and collect by centrifugation (300 x g, 5 min).
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be measured by the fluorescence intensity of the dye.
-
-
Data Interpretation:
-
The resulting histogram will show distinct peaks. The first peak (2N DNA content) represents cells in G1. The second, taller peak (4N DNA content) represents cells in G2 and M phases. Cells between the peaks are in S phase.
-
Treatment with N-Methylcolchicine will cause a significant, dose-dependent increase in the height of the G2/M peak, with a corresponding decrease in the G1 peak.
-
N-Methylcolchicine is more than just a derivative of colchicine; it is a refined and indispensable tool for the modern cell biologist. Its potent, specific, and reversible inhibition of microtubule polymerization allows for precise manipulation of the cytoskeleton and cell cycle. Understanding its core mechanism and the downstream cellular consequences is paramount for designing robust experiments. While its clinical application is limited, its value in basic research—from dissecting the intricacies of mitosis to understanding the mechanics of neuronal transport—remains undiminished. Future research will likely continue to leverage N-Methylcolchicine to uncover novel roles of the microtubule cytoskeleton in health and disease, solidifying its place in the scientist's toolkit.
References
-
In Silico Conformation of the Drug Colchicine into Tubulin Models and Acute Phytotoxic Activity on Cucumis sativus Radicles. (2022-07-08). MDPI. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
-
Structure of colchicoside, 3-O-demethylcolchicine, and colchicine. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. PMC - PubMed Central. [Link]
-
Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat. PubMed. [Link]
-
Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance. PMC - NIH. [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]
-
Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression. NIH. [Link]
-
Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. ResearchGate. [Link]
-
B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner. PMC - PubMed Central. [Link]
-
The effect of colchicine on the transport of axonal protein in the chicken. PubMed Central. [Link]
-
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. NIH. [Link]
-
Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules. PMC - NIH. [Link]
-
(PDF) B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner. ResearchGate. [Link]
-
Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. PMC - PubMed Central. [Link]
-
Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. PubMed Central. [Link]
-
Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells.... ResearchGate. [Link]
-
The effect of colchicine on the axonal transport of protein in the optic nerve and tract of the rabbit. PubMed. [Link]
-
Inhibition of Fast Axonal Transport and Microtubule Polymerization in Vitro by Colchicine and Colchiceine. PubMed. [Link]
-
Antiproliferative activity (IC 50 ) [nM] of colchicine (1) and its.... ResearchGate. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
-
Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers. [Link]
-
What is the mechanism of Colchicine?. Patsnap Synapse. [Link]
-
Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. JournalAgent. [Link]
-
Microtubule-Targeting Drugs: More than Antimitotics. Journal of Natural Products. [Link]
-
Colchicine Activates Actin Polymerization by Microtubule Depolymerization. ResearchGate. [Link]
-
Mechanism of action of colchicine in the treatment of gout. PubMed. [Link]
-
Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. PubMed. [Link]
-
Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. PubMed. [Link]
-
Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma. Dove Medical Press. [Link]
-
Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy. PMC - PubMed Central. [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles. Protocol Preview. [Link]
-
Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways. PubMed. [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]
-
Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. ResearchGate. [Link]
-
Axonal Transport and Neurodegeneration: How Marine Drugs Can Be Used for the Development of Therapeutics. MDPI. [Link]
-
Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor. Semantic Scholar. [Link]
-
Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS. [Link]
-
Inhibition of the rapid movement of optically detectable axonal particles colchicine and vinblastine. PubMed. [Link]
Sources
- 1. In Silico Conformation of the Drug Colchicine into Tubulin Models and Acute Phytotoxic Activity on Cucumis sativus Radicles [mdpi.com]
- 2. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
- 3. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.journalagent.com [pdf.journalagent.com]
An In-depth Technical Guide to the N-Methylcolchicine Tubulin Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the binding interaction between N-methylcolchicine (MTC) and tubulin, a critical process for understanding microtubule dynamics and developing novel antimitotic agents. We will explore the precise molecular architecture of the binding site, the mechanism by which MTC disrupts microtubule polymerization, and the key experimental methodologies used to characterize this interaction. By synthesizing structural data, kinetic parameters, and field-proven protocols, this document serves as a comprehensive resource for professionals engaged in cytoskeletal research and anticancer drug discovery.
Introduction: The Central Role of the Tubulin Cytoskeleton
Microtubules are dynamic polymers of αβ-tubulin heterodimers that form a fundamental part of the eukaryotic cytoskeleton.[1][2] Their ability to rapidly assemble and disassemble—a property known as dynamic instability—is crucial for a host of cellular functions, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] This pivotal role in mitosis makes tubulin a prime target for anticancer therapeutics.
One of the most extensively studied drug-binding sites on tubulin is the colchicine binding site (CBS).[1][3] Located at the interface between the α- and β-tubulin subunits, this pocket is the target for a diverse class of small molecules that inhibit microtubule formation, leading to mitotic arrest and apoptosis.[1][2][3] N-methylcolchicine (MTC), a derivative of the classic antimitotic agent colchicine, serves as a vital chemical probe for elucidating the nuanced interactions within this site. Understanding its binding mechanism provides a blueprint for the rational design of next-generation tubulin inhibitors.
Molecular Architecture of the MTC-Tubulin Interface
The colchicine binding site is a deep, hydrophobic pocket predominantly located on the β-tubulin subunit, at the interface with the α-subunit.[1][2][4] X-ray crystallography has been instrumental in revealing the atomic details of this interaction.[4] The binding of colchicine and its analogs, like MTC, is primarily driven by hydrophobic interactions, supplemented by key hydrogen bonds.
Key Interacting Residues:
-
β-Tubulin: The trimethoxyphenyl (A-ring) of colchicinoids burrows deep into a hydrophobic pocket formed by residues such as Cysβ241, Leuβ242, Leuβ255, Alaβ316, and Valβ318.[5] Specifically, Cysβ241 is a critical residue often found in close proximity to the trimethoxyphenyl group.[1][3] The pocket is largely confined by helix H7, loop T7, and helix H8 of β-tubulin.[1][3]
-
α-Tubulin: While the core binding occurs on the β-subunit, the C-ring (tropolone ring) of colchicine and the corresponding moiety of its analogs make contact with residues on the α-subunit, such as Thrα179 and Valα181 in the T5 loop.[1][6]
The N-methyl group of MTC, replacing the acetyl group of colchicine, subtly alters the steric and electronic profile of the ligand. This modification influences the precise orientation within the binding pocket and can affect binding kinetics and affinity. The interaction prevents the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule.[3][4]
Mechanism of Action: Disruption of Microtubule Polymerization
The binding of MTC to the colchicine site is not a passive event; it actively triggers a cascade that culminates in the destabilization of the entire microtubule network.
-
Binding and Conformational Change: MTC binds to soluble, unpolymerized αβ-tubulin dimers. This binding event induces a subtle but critical conformational change in the tubulin dimer, causing it to adopt a curved structure.[2][3]
-
Inhibition of Polymerization: For a tubulin dimer to be incorporated into a growing microtubule, it must adopt a "straight" or linear conformation to fit into the lattice. The MTC-induced curvature prevents this straightening, sterically hindering the dimer from making the necessary longitudinal and lateral contacts with other dimers.[1][2][4]
-
Substoichiometric Poisoning: The potent antimitotic effect of colchicine site inhibitors (CSIs) occurs at substoichiometric concentrations. An MTC-tubulin complex can bind to the growing "plus" end of a microtubule. Once incorporated, this "poisoned" subunit disrupts the lattice structure and prevents further addition of healthy tubulin dimers, effectively capping the microtubule and promoting a switch from growth to shrinkage (catastrophe).[3]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle. The spindle assembly checkpoint is activated, arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis.[3]
Implications for Drug Discovery and Future Directions
The colchicine binding site remains a highly attractive target for the development of anticancer drugs. CSIs often exhibit potent activity against multidrug-resistant (MDR) cancer cell lines, as they are typically poor substrates for the ABC transporters that cause efflux of other chemotherapeutics like taxanes. [4] Future research and development efforts are focused on:
-
Improving Pharmacokinetics: Many potent CSIs suffer from poor water solubility and unfavorable metabolic profiles. Medicinal chemistry efforts aim to design analogs with improved drug-like properties.
-
Exploring Structural Diversity: Moving beyond traditional colchicinoid scaffolds to identify novel chemical structures that bind to the site can lead to new intellectual property and potentially improved therapeutic windows. [3]* Targeting Specific Isotypes: Different tubulin isotypes are expressed in different tissues. Designing isotype-selective inhibitors could potentially reduce off-target toxicity and enhance efficacy. [5]
Conclusion
The interaction between N-methylcolchicine and the tubulin binding site is a cornerstone of microtubule research. A thorough understanding of the site's molecular architecture, the ligand's mechanism of action, and the quantitative methods used for its characterization are indispensable for scientists in both basic research and therapeutic development. By leveraging this knowledge, the scientific community can continue to probe the intricate dynamics of the cytoskeleton and design more effective and safer antimitotic agents to combat cancer.
References
-
Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (Source: PubMed Central, URL: [Link])
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (Source: PMC, URL: [Link])
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (Source: MDPI, URL: [Link])
-
Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. (Source: PubMed Central, URL: [Link])
-
The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule. (Source: NIH, URL: [Link])
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (Source: ACS Publications, URL: [Link])
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (Source: PMC, URL: [Link])
-
Interactions of colchicine with tubulin. (Source: NIH, URL: [Link])
-
4O2B: Tubulin-Colchicine complex. (Source: RCSB PDB, URL: [Link])
-
Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. (Source: PubMed, URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in the colchicine-binding domain provide insight into the structural switch of tubulin - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylcolchicine: A Technical Guide to its Application as a Microtubule Depolymerizing Agent
This guide provides an in-depth technical overview of N-methylcolchicine, a potent microtubule depolymerizing agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of N-methylcolchicine, its comparative kinetics with the parent compound colchicine, and detailed protocols for its application in cellular and molecular biology research.
Introduction: The Colchicine Family and Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. They play pivotal roles in a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated and essential for their function.
Colchicine, a naturally occurring alkaloid extracted from the autumn crocus (Colchicum autumnale), is a well-characterized microtubule-targeting agent. It exerts its biological effects by binding to tubulin, thereby inhibiting microtubule polymerization and leading to the disassembly of the mitotic spindle, which ultimately results in cell cycle arrest and apoptosis.[1][2] Due to these properties, colchicine and its analogs have been extensively studied for their potential as anticancer agents.
N-methylcolchicine, a derivative of colchicine, belongs to this important class of antimitotic agents. This guide will focus specifically on the properties and applications of N-methylcolchicine as a tool for microtubule research.
Mechanism of Action: A Subtle but Significant Departure from Colchicine
Like its parent compound, N-methylcolchicine targets the colchicine-binding site on the β-tubulin subunit.[3] The binding of N-methylcolchicine to tubulin heterodimers induces a conformational change that prevents their polymerization into microtubules. This sequestration of tubulin subunits shifts the dynamic equilibrium towards depolymerization, leading to a net loss of microtubules.
The binding of colchicine itself to tubulin is a relatively slow process but forms a stable and poorly reversible complex.[4] This slow binding kinetics can influence the timing of its effects in cellular experiments. In contrast, studies on the closely related analog, N-deacetyl-N-methylcolchicine (also known as colcemid), reveal a significant difference in binding kinetics. Colcemid binds to tubulin much more rapidly than colchicine.[1][4] Furthermore, the colcemid-tubulin complex dissociates more readily, with a half-life of approximately 10 minutes, while the colchicine-tubulin complex is stable for at least an hour.[4] This suggests that the effects of N-methylcolchicine may be more readily reversible upon its removal from the experimental system compared to colchicine.
The consequence of this interaction is the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. This leads to an arrest of cells in the metaphase stage of the cell cycle.[1]
Figure 1. Mechanism of N-Methylcolchicine-induced microtubule depolymerization.
Comparative Efficacy and Cytotoxicity
While specific IC50 values for N-methylcolchicine are not as widely reported as for colchicine, data from colchicine and its derivatives provide a valuable benchmark for its expected potency. The cytotoxic effects of these compounds are generally observed in the nanomolar range in various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| Colchicine | HeLa | 9.17 ± 0.60 | [5] |
| Colchicine | RPE-1 | 30.00 ± 1.73 | [5] |
| Colchicine Derivative (C-A4) | HeLa | 0.93 ± 0.07 | [5] |
| Colchicine Derivative (C-A4) | RPE-1 | 4.16 ± 1.42 | [5] |
This table presents a selection of reported IC50 values to illustrate the general potency of colchicine-site inhibitors. The exact IC50 for N-methylcolchicine should be determined empirically for the specific cell line and experimental conditions used.
The choice between N-methylcolchicine and colchicine for an experiment may depend on the desired kinetics of the effect. The faster binding and more reversible nature of the N-methylated form (as inferred from colcemid data) can be advantageous for experiments requiring a more rapid onset of microtubule disruption or a quicker recovery of the microtubule network upon washout of the compound.
Experimental Protocols
The following protocols are provided as a guide for the application of N-methylcolchicine in common cell biology assays. It is imperative to optimize concentrations and incubation times for each specific cell line and experimental setup.
Cell Culture Treatment for Microtubule Depolymerization
This protocol describes the general procedure for treating cultured cells with N-methylcolchicine to induce microtubule depolymerization.
Materials:
-
N-methylcolchicine stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solution: Dilute the N-methylcolchicine stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration range for microtubule disruption is 0.05 - 0.5 µg/mL.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing N-methylcolchicine. For suspension cells, add the concentrated N-methylcolchicine solution directly to the culture flask to achieve the final desired concentration.
-
Incubation: Incubate the cells for the desired period. The time required for significant microtubule depolymerization can vary depending on the cell type and drug concentration. A typical incubation time for mitotic arrest is 2-24 hours.[4]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as immunofluorescence microscopy, cell cycle analysis, or protein extraction.
Immunofluorescence Staining of the Microtubule Network
This protocol allows for the visualization of the microtubule network in cells treated with N-methylcolchicine.
Materials:
-
Cells grown on coverslips
-
N-methylcolchicine
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with N-methylcolchicine as described in Protocol 4.1. Include a vehicle-treated control (e.g., DMSO).
-
Fixation: After treatment, wash the cells twice with PBS and then fix them.
-
For paraformaldehyde fixation, incubate in 4% paraformaldehyde for 15 minutes at room temperature.
-
For methanol fixation, incubate in ice-cold methanol for 5-10 minutes at -20°C.
-
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then incubate with DAPI or Hoechst stain for 5 minutes to visualize the nuclei.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Figure 2. Experimental workflow for immunofluorescence staining of microtubules.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of N-methylcolchicine to induce mitotic arrest, followed by flow cytometric analysis of the cell cycle distribution.
Materials:
-
Cultured cells
-
N-methylcolchicine
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with N-methylcolchicine as described in Protocol 4.1 to induce mitotic arrest. Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a cell scraper or trypsin to detach them. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cell pellet with PBS and then resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Cells arrested in mitosis will have a 4N DNA content and will accumulate in the G2/M peak of the cell cycle histogram.
Conclusion
N-methylcolchicine is a valuable tool for studying microtubule dynamics and their role in cellular processes. Its distinct kinetic profile compared to colchicine, characterized by faster binding and greater reversibility, offers experimental advantages in certain contexts. The protocols provided in this guide serve as a foundation for utilizing N-methylcolchicine to investigate microtubule-dependent phenomena, from visualizing the cytoskeleton to analyzing cell cycle progression. As with any potent biological agent, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.
References
-
Biological Industries. (n.d.). Colcemid Solution. Retrieved from [Link]
- Lobert, S., Vankay, J., & Fahy, J. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11228.
- Stengel, F., & Chari, R. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cells, 10(10), 2785.
- Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. (2018). Methods and Protocols, 1(3), 27.
- Rai, A., & Panda, D. (1998). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. FEBS Letters, 434(1-2), 163-166.
- Schiff, P. B., & Horwitz, S. B. (1981). Cell cycle arrest by Colcemid differs in human normal and tumor cells. Proceedings of the National Academy of Sciences, 78(1), 250-254.
- Banerjee, A., & Luduena, R. F. (1992). Kinetics of colchicine binding to purified beta-tubulin isotypes from bovine brain. The Journal of biological chemistry, 267(19), 13335–13339.
- Uetake, Y., & Sluder, G. (2017). A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. Cytoskeleton, 74(11), 427-437.
- Ray, K., Bhattacharyya, B., & Biswas, B. B. (1984). Anion-induced increases in the affinity of colcemid binding to tubulin. European Journal of Biochemistry, 142(3), 577-581.
- A Novel Synthetic Compound Exerts Effective Anti-tumour Activity in vivo via the Inhibition of Tubulin Polymerization in A549Cells. (2019). Scientific Reports, 9(1), 1-13.
- Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 5(7), 747-768.
- Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia School of Medicine.
- Rieder, C. L., & Palazzo, R. E. (2023). Basic Methods of Cell Cycle Analysis. Cells, 12(4), 540.
- Curd, S., & Howard, J. (2020). Ultra-Low Colcemid Doses Induce Microtubule Dysfunction as Revealed by Super-Resolution Microscopy. bioRxiv.
- NGF attenuates rotenone-or colchicine-induced microtubule depolymerization in a MEK-dependent manner. (2005). Journal of Neuroscience, 25(1), 147-158.
- Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin. (2017). PLoS ONE, 12(11), e0187578.
- Goldspink, D. A., Matthews, Z. J., Lund, E. K., Wileman, T., & Mogensen, M. M. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids. Journal of Visualized Experiments, (186), e56662.
- Role of colchicine-induced microtubule depolymerization in hyperalgesia via TRPV4 in rats with chronic compression of the dorsal root ganglion. (2012). Neuroscience Letters, 510(2), 108-112.
- Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). STAR Protocols, 4(3), 102498.
- Wang, Y., Zhang, H., & Li, Y. (2021). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmaceutica Sinica B, 11(10), 3047-3063.
- Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega, 8(32), 28987-28995.
- In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. (2019). arXiv preprint arXiv:1907.03487.
- Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2020). European Journal of Medicinal Chemistry, 199, 112391.
Sources
- 1. cellseco.com [cellseco.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of N-Methylcolchicine
An In-depth Technical Guide to the Chemical Properties of N-Methylcolchicine (Demecolcine)
Abstract: This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental methodologies for N-Methylcolchicine, also known as Demecolcine or Colcemid. As a potent antimitotic agent, N-Methylcolchicine serves as a critical tool in cell biology research and holds significance in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the molecule's behavior and application.
N-Methylcolchicine (Demecolcine) is a naturally occurring alkaloid isolated from the autumn crocus, Colchicum autumnale, and is structurally a close analog of colchicine.[1] The key structural difference is the replacement of the N-acetyl group on the B-ring with an N-methyl group, a modification that renders it approximately 40 times less toxic to humans than its parent compound while retaining potent biological activity.[1][2]
Its primary utility stems from its function as a microtubule-destabilizing agent.[1] By interfering with the dynamic process of microtubule polymerization, N-Methylcolchicine effectively arrests cells in metaphase, a property that has made it an invaluable tool for cytogenetic studies, including karyotyping, where condensed chromosomes are most clearly visualized.[2][3] Furthermore, its mechanism of action makes it a subject of significant interest in oncology research as a potential antineoplastic agent.[1] This guide will elucidate the core chemical characteristics that underpin its biological function.
Core Chemical and Physical Properties
N-Methylcolchicine is a pale yellow crystalline solid.[1] Its identity is confirmed by its unique chemical structure and molecular formula. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | [1] |
| Common Names | Demecolcine, Colcemid, N-Deacetyl-N-methylcolchicine | [1][2] |
| CAS Number | 477-30-5 | [4][5] |
| Molecular Formula | C₂₁H₂₅NO₅ | [1][2] |
| Molecular Weight | 371.43 g/mol | [4] |
| Melting Point | 184 °C | [3] |
| Appearance | Pale yellow solid / Light yellow crystalline powder | [1][3] |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in experimental and therapeutic contexts. N-Methylcolchicine exhibits good solubility in a range of common laboratory solvents. This versatility allows for the preparation of stock solutions suitable for various cell culture and biochemical assays.
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 75 mg/mL (approx. 202 mM) | [4] |
| Water | ≥ 74 mg/mL (approx. 199 mM) | [4] |
| Ethanol | ≥ 74 mg/mL (approx. 199 mM) | [4] |
| Chloroform | 10 mg/mL | [3] |
| DPBS Buffer | Commonly supplied at 10 µg/mL for cell culture use | [2] |
Expert Insight: While N-Methylcolchicine has high solubility in DMSO, it is crucial to note that high concentrations of DMSO can be toxic to cells.[6] For cell-based assays, it is standard practice to prepare a high-concentration stock in anhydrous DMSO and then dilute it serially into the aqueous culture medium to a final DMSO concentration that is non-toxic (typically ≤ 0.1%). Given its high aqueous solubility, preparing stocks directly in sterile water or buffered solutions like DPBS is a viable and often preferred alternative.[2][4]
Stability and Storage
Proper handling and storage are paramount to preserving the biological activity of N-Methylcolchicine.
-
Long-Term Storage: The solid powder should be stored at -20°C, protected from light.[5]
-
Stock Solutions: Aqueous stock solutions (e.g., in DPBS) are reported to be stable for up to four weeks when stored at 4°C to 8°C.[2] For maximum longevity, it is advisable to prepare single-use aliquots of stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and damage its biological activity.[2][4]
-
General Handling: The compound is stable enough for shipment at ambient temperature over short periods.[5] However, as a standard precaution for alkaloids, prolonged exposure to light and extreme pH should be avoided to prevent degradation.
Mechanism of Action: The Tubulin Interaction
The biological effects of N-Methylcolchicine are a direct consequence of its interaction with tubulin, the protein subunit of microtubules.
Binding to the Colchicine Site
N-Methylcolchicine binds with high affinity to the colchicine binding site on the β-tubulin subunit.[7] This binding pocket is located at the interface between the α- and β-tubulin subunits within the heterodimer.[7][8] The interaction is rapid, a key distinction from colchicine, which binds more slowly.[2][9]
The binding event is primarily driven by hydrophobic interactions, with the trimethoxyphenyl ring of the molecule inserting into a hydrophobic pocket on β-tubulin.[10] X-ray crystallography studies of various colchicine site inhibitors have identified key residues that form this pocket, including Valβ238, Cysβ241, Leuβ242, Leuβ248, Alaβ250, and Metβ259.[7][10] Additional stability is conferred by hydrogen bonds that can form with residues on both the α- and β-subunits, such as αAsn101, αThr179, and βAsn258.[10]
Destabilization of the Tubulin Dimer and Inhibition of Polymerization
Upon binding, N-Methylcolchicine induces a significant conformational change in the tubulin heterodimer, causing it to adopt a curved structure.[7] This curvature is sterically incompatible with the straight, lattice-like structure of a microtubule. Consequently, the N-Methylcolchicine-tubulin complex cannot properly polymerize onto the growing end of a microtubule.[7]
Furthermore, binding of a colchicine site inhibitor acts as a protein-protein interaction inhibitor, weakening the longitudinal contacts between the α- and β-subunits.[8] Molecular dynamics simulations have shown that colchicine binding can reduce the α/β subunit binding free energy from approximately -41 kcal/mol to -27 kcal/mol.[8] This internal destabilization contributes to the overall disruption of microtubule dynamics. The net effect is the depolymerization of existing microtubules and the potent inhibition of new microtubule formation, leading to cell cycle arrest in metaphase.[1]
Caption: N-Methylcolchicine's mechanism of action on tubulin polymerization.
Experimental Protocols & Methodologies
The following protocols are provided as validated frameworks for the synthesis, analysis, and functional assessment of N-Methylcolchicine.
Illustrative Synthesis: Deacetylation of Colchicine
While N-Methylcolchicine can be isolated directly, it is structurally N-deacetyl-N-methylcolchicine. A common synthetic route to related N-deacetyl compounds involves the acid hydrolysis of the amide bond in a colchicine precursor. The subsequent N-methylation would yield the final product. The deacetylation step is outlined here as an example of the underlying chemical principle.
Causality: This protocol utilizes strong acid (HCl) in a protic solvent (methanol) to catalyze the hydrolysis of the acetamido group of a colchicine analog. The amide bond is susceptible to cleavage under these conditions, yielding a primary amine, which can then be isolated.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a colchicine derivative (e.g., methylthiocolchicine, as an example precursor) in methanol.[11]
-
Acid Addition: Slowly add 2 N hydrochloric acid to the solution while stirring.[11]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Neutralize the acid carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-deacetylated compound.
Quality Control: Reversed-Phase HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity and quantifying the concentration of N-Methylcolchicine.[3][12] The following protocol describes a robust, self-validating system.
Causality: This method uses a C18 (reversed-phase) column, which separates compounds based on their hydrophobicity. A gradient elution, starting with a more polar mobile phase (water/acetonitrile with an acid modifier) and transitioning to a more non-polar phase, allows for the effective separation of N-Methylcolchicine from potential impurities and related colchicinoids.[12][13]
Caption: Workflow for the quantitative analysis of N-Methylcolchicine by HPLC.
Methodology:
-
System: An HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Ramp linearly from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 245 nm.
-
Standard Preparation: Prepare a stock solution of high-purity N-Methylcolchicine reference standard (e.g., 1 mg/mL in methanol). Create a series of dilutions (e.g., 1-50 µg/mL) in the initial mobile phase composition.
-
Sample Preparation: Dissolve the test sample in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. Inject the test sample and quantify its concentration and/or purity by comparing its peak area to the calibration curve.
Functional Assay: In Vitro Tubulin Polymerization
To experimentally verify the inhibitory activity of N-Methylcolchicine, a turbidimetric tubulin polymerization assay is employed.
Causality: This assay is based on the principle that the polymerization of tubulin heterodimers into microtubules causes an increase in light scattering. This can be measured as an increase in absorbance (optical density) at 340 nm over time. An inhibitor like N-Methylcolchicine will prevent this increase in absorbance in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.[14][15]
Methodology:
-
Reagents: Lyophilized, high-purity (>99%) tubulin protein, GTP, and a general tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Tubulin Preparation: Reconstitute tubulin on ice in polymerization buffer to a concentration of ~2-4 mg/mL. Keep on ice to prevent premature polymerization.
-
Reaction Setup: In a 96-well plate, add polymerization buffer and serial dilutions of N-Methylcolchicine (or vehicle control, e.g., DMSO).
-
Initiation: Pre-warm the plate to 37°C in a temperature-controlled spectrophotometer. To initiate the reaction, add cold tubulin and GTP (1 mM final concentration) to each well.
-
Measurement: Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60 minutes.
-
Data Analysis: Plot the rate of polymerization (Vmax of the absorbance curve) against the logarithm of the N-Methylcolchicine concentration. Fit the data to a dose-response curve to determine the IC₅₀ value—the concentration at which tubulin polymerization is inhibited by 50%. For context, the reported IC₅₀ for the parent compound, colchicine, is in the low micromolar range (e.g., ~2.7 µM).[7]
Conclusion
N-Methylcolchicine (Demecolcine) is a potent and scientifically valuable derivative of colchicine. Its well-defined chemical properties, including its solubility and mechanism of action, provide a solid foundation for its use in research. By binding to the colchicine site on β-tubulin, it induces a conformational change that potently inhibits microtubule polymerization, a function that can be reliably quantified and analyzed using the standard protocols detailed in this guide. This combination of lower toxicity compared to its parent compound and a robust, well-understood mechanism ensures its continued importance as a tool for cell biology and a lead compound in the pursuit of novel therapeutics.
References
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]
-
Cuevas, C., & Pérez-Sala, D. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 9, 689921. [Link]
-
Wang, Y., Zhang, H., & Li, Y. (2021). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmaceutica Sinica B, 11(9), 2649–2668. [Link]
-
Dominique Dutscher. (n.d.). Demecolcine. Retrieved January 22, 2026, from [Link]
-
Kciuk, M., & Kontek, R. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29471–29479. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved January 22, 2026, from [Link]
-
Alali, F. Q., Tawaha, K., & El-Elimat, T. (2007). Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. Natural Product Communications, 2(12), 1235-1238. [Link]
-
Zarev, Y., Foubert, K., Ionkova, I., Apers, S., & Pieters, L. (2017). Isolation and Structure Elucidation of Glucosylated Colchicinoids from the Seeds of Gloriosa superba by LC-DAD-SPE-NMR. Journal of Natural Products, 80(2), 346-353. [Link]
-
Alali, F. Q., Tawaha, K., & El-Elimat, T. (2007). Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. ResearchGate. [Link]
-
Bhattacharyya, B., & Wolff, J. (1975). Colchicine binding to tubulin monomers: a mechanistic study. Biochemistry, 14(23), 5283-5287. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Fakharany, E. M., & El-Sayed, M. A. (2020). The IC50 values (µM) of inhibition of tubulin polymerization. ResearchGate. [Link]
-
Shiau, G. T., De, K. K., & Harmon, R. E. (1975). Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity. Journal of Pharmaceutical Sciences, 64(4), 646-648. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2833, Colchicine. Retrieved January 22, 2026, from [Link]
-
BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. [Link]
-
Pothinuch, P., & Tongchitpakdee, S. (2011). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Naresuan University Journal: Science and Technology, 19(1), 15-21. [Link]
Sources
- 1. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. デメコルシン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine binding to tubulin monomers: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 15. researchgate.net [researchgate.net]
N-Methylcolchicine's Structure-Activity Relationship: A Deep Dive for Drug Discovery Professionals
An In-depth Technical Guide
Abstract
Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout.[1][2] Its potent antimitotic activity, stemming from its ability to disrupt microtubule dynamics, has also made it a compelling scaffold for anticancer drug development.[1][3] However, its clinical application in oncology is hampered by a narrow therapeutic index and significant toxicity.[2][4] This has spurred extensive research into synthesizing colchicine analogs with improved therapeutic profiles. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-methylcolchicine and related colchicinoids. We will dissect the critical structural motifs, explore the mechanistic underpinnings of their biological activity, and detail the essential experimental protocols for their evaluation, offering a comprehensive resource for researchers and professionals in drug development.
The Colchicinoid Scaffold: A Tri-Ring System Essential for Activity
The colchicine molecule is characterized by a unique tricyclic structure, which is fundamental to its biological activity.[1] Understanding the role of each ring is paramount to deciphering the SAR of its derivatives, including N-methylcolchicine.
-
Ring A: A trimethoxyphenyl ring that serves as a crucial anchoring moiety within the colchicine binding site on β-tubulin.[1]
-
Ring B: A seven-membered ring that connects rings A and C. The conformation of this ring is critical for the overall topology of the molecule.
-
Ring C: A tropolone ring that plays a significant role in the molecule's interaction with tubulin and subsequent inhibition of microtubule polymerization.[1]
The precise spatial arrangement of these three rings is essential for high-affinity binding to tubulin.
Caption: The fundamental three-ring system of the colchicine scaffold.
N-Methylcolchicine: Unraveling the Impact of B-Ring Substitution
N-methylcolchicine is a derivative of colchicine where the acetamido group at the C7 position of the B-ring is methylated. This seemingly minor modification can have a profound impact on the molecule's biological activity and pharmacological properties.
The Role of the C7 Substituent
The acetamido group at C7 is a key site for modification in the development of colchicine analogs.[4] Alterations at this position can influence:
-
Binding Affinity: The nature of the substituent can affect the molecule's interaction with amino acid residues in the colchicine binding pocket of tubulin.
-
Toxicity: Modifications at C7 have been explored as a strategy to reduce the high toxicity associated with colchicine.[2][4]
-
Drug Resistance: Some C7-modified analogs have shown an ability to overcome multidrug resistance (MDR), often mediated by P-glycoprotein (P-gp).[5]
While specific data on N-methylcolchicine's direct comparison to colchicine in all aspects is diffuse, the general principles of C7 modification suggest that N-methylation likely modulates these properties.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for colchicinoids is the inhibition of tubulin polymerization.[3][6] This process is critical for various cellular functions, most notably mitosis, making tubulin an attractive target for anticancer therapies.
-
Binding to Tubulin: Colchicine and its analogs bind to the β-subunit of the αβ-tubulin heterodimer, at a site now known as the colchicine binding site.[1][7]
-
Conformational Change: This binding induces a conformational change in the tubulin dimer, leading to a curved structure.[1]
-
Inhibition of Polymerization: The curved tubulin-drug complex is unable to incorporate into the growing microtubule lattice, effectively halting microtubule assembly.[1][8]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Caption: The signaling pathway of colchicinoid-induced mitotic arrest.
Evaluating Biological Activity: Key Experimental Protocols
A thorough understanding of the SAR of N-methylcolchicine and other analogs requires robust and reproducible experimental evaluation. The following are cornerstone assays in this field.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin can be monitored by measuring the increase in light scattering or fluorescence.
Step-by-Step Methodology: [9]
-
Reagent Preparation:
-
Thaw purified tubulin (e.g., from bovine brain) on ice.
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Prepare the test compound (N-methylcolchicine) at various concentrations.
-
-
Reaction Setup:
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance or fluorescence at regular intervals (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot the change in absorbance/fluorescence over time.
-
Compare the polymerization curves of treated samples to a vehicle control. Inhibition of polymerization will result in a flatter curve.
-
Cell Viability and Cytotoxicity Assays
These assays determine the effect of a compound on cell proliferation and survival.
Principle: Viable cells exhibit metabolic activity that can be measured using colorimetric or fluorometric reagents. Cytotoxicity assays, conversely, measure markers of cell death, such as loss of membrane integrity.[11]
Step-by-Step Methodology (MTT Assay): [12][13][14]
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of N-methylcolchicine.
-
Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anticancer role of colchicine-based derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development and SAR analysis of colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
Introduction: Re-evaluating a Classic Mitotic Poison
An In-Depth Technical Guide to N-Methylcolchicine's Activity in Cancer Cell Lines
For decades, colchicine, a tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale), has been a cornerstone in cell biology for studying mitotic processes and a clinical tool for treating gout.[1][2] Its potent ability to disrupt microtubule dynamics makes it a powerful antimitotic agent. However, its clinical application in oncology has been severely limited by a narrow therapeutic index and significant toxicity.[1][3] This has spurred the development of numerous derivatives aimed at improving efficacy and reducing toxicity.
N-Methylcolchicine belongs to this class of colchicinoids, modified to potentially enhance its therapeutic profile. While much of the foundational research has been conducted on the parent compound, the core mechanisms are largely conserved across its analogs. This guide provides a comprehensive technical overview of the mechanism of action and the requisite experimental methodologies for evaluating N-Methylcolchicine and similar colchicinoids in preclinical cancer cell line models. We will delve into the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for investigation.
Section 1: The Core Mechanism - Disruption of Microtubule Dynamics
The primary cellular target of N-Methylcolchicine is tubulin, the globular protein subunit of microtubules.[3] Microtubules are essential components of the cytoskeleton, critical for maintaining cell structure, transport, and, most importantly, for forming the mitotic spindle during cell division.
1.1. Binding to the Colchicine-Binding Site (CBS) N-Methylcolchicine, like its parent compound, binds to a specific site on β-tubulin, known as the colchicine-binding site (CBS).[4] This binding occurs at the interface between α- and β-tubulin dimers. The interaction is potent and forms a stable tubulin-drug complex.[3][5] This initial binding event is the trigger for all subsequent cytotoxic effects.
1.2. Inhibition of Polymerization and Mitotic Arrest The formation of the N-Methylcolchicine-tubulin complex prevents the polymerization of tubulin dimers into microtubules.[2] Even at substoichiometric concentrations, these complexes can "poison" the growing ends of microtubules, effectively suppressing their dynamic instability—the essential process of rapid growth and shrinkage required for proper mitotic spindle function.[6][7]
The consequence of this disruption is profound: the cell is unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle. This prolonged mitotic arrest is a critical stress signal that ultimately triggers programmed cell death.[2]
Caption: Core mechanism of N-Methylcolchicine action.
Section 2: Key Downstream Signaling Pathways
The mitotic arrest induced by N-Methylcolchicine activates several downstream signaling cascades that converge on apoptosis. Understanding these pathways is crucial for mechanistic validation.
2.1. The Intrinsic (Mitochondrial) Apoptosis Pathway This is a primary route for colchicinoid-induced cell death.[8][9]
-
Bcl-2 Family Proteins: Mitotic arrest leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8][10] This shift in the Bax/Bcl-2 ratio is a critical checkpoint for committing the cell to apoptosis.[11]
-
Mitochondrial Disruption: The altered protein balance leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[8][9]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the systematic dismantling of the cell.[8][10]
2.2. Stress-Activated Signaling Pathways
-
PI3K/Akt/mTOR Pathway: Studies on colchicine have shown that it can suppress the pro-survival PI3K/Akt/mTOR signaling pathway.[8] Inhibition of this pathway removes a key survival signal, thereby lowering the threshold for apoptosis induction.
-
MAPK Pathways: Colchicinoids can activate stress-related kinases like c-Jun N-terminal kinase (JNK) and p38.[10] Activation of the JNK pathway, in particular, has been linked to apoptosis in response to microtubule disruption.[12]
Caption: Key signaling pathways in colchicinoid-induced apoptosis.
Section 3: A Validated Workflow for In Vitro Evaluation
A systematic, multi-assay approach is required to fully characterize the effects of N-Methylcolchicine. Each step provides a layer of evidence, creating a self-validating system.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A novel colchicine-based microtubule inhibitor exhibits potent antitumor activity by inducing mitochondrial mediated apoptosis in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Colchicine as a novel drug for the treatment of osteosarcoma through drug repositioning based on an FDA drug library [frontiersin.org]
- 6. Effects of the tubulin-colchicine complex on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid induction of apoptosis in chronic lymphocytic leukemia cells by the microtubule disrupting agent BNC105 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Gentler Mitotic Arrest: An In-Depth Technical Guide to the Early Studies of N-Methylcolchicine's Antimitotic Effects
Introduction: A Tale of Two Alkaloids
In the mid-20th century, the study of cell division was profoundly impacted by the discovery of potent chemical agents capable of arresting mitosis. Among these, colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), reigned supreme as a powerful tool for inducing metaphase arrest. However, its high toxicity limited its therapeutic potential and spurred the search for safer alternatives. This quest led to the investigation of N-Methylcolchicine, also known as demecolcine or colcemid, a derivative of colchicine with a subtle yet significant structural modification: the replacement of the acetyl group on the amino moiety with a methyl group.[1] Early studies of this compound revealed a fascinating and crucial distinction: N-Methylcolchicine exhibited a potent antimitotic effect, yet with markedly lower toxicity and a more readily reversible action compared to its parent compound. This guide delves into the foundational research that characterized the antimitotic properties of N-Methylcolchicine, providing a technical overview of the experimental designs, methodologies, and key findings that established it as a cornerstone tool in cell biology and cancer research.
Core Mechanism of Action: A Disruption of the Spindle Apparatus
The antimitotic activity of N-Methylcolchicine, much like colchicine, stems from its ability to interfere with the formation and function of the mitotic spindle, the microtubular machinery responsible for segregating chromosomes during cell division.[2] The primary mechanism of action is the binding of N-Methylcolchicine to tubulin, the protein subunit of microtubules.[3] This binding prevents the polymerization of tubulin into functional microtubules, thus disrupting the dynamic instability essential for spindle formation and chromosome alignment at the metaphase plate.[2] Consequently, cells entering mitosis are unable to progress beyond metaphase, leading to an accumulation of cells arrested at this stage.[4]
The key difference in the mechanism between N-Methylcolchicine and colchicine lies in the kinetics of their interaction with tubulin. Early comparative studies revealed that N-Methylcolchicine binds to tubulin more rapidly than colchicine.[3] However, this binding is also more readily reversible. This dynamic is reflected in the cellular effects: the mitostatic action of N-Methylcolchicine is observed much faster, but the cells can also recover more quickly upon its removal.[3]
Early Experimental Models and Methodologies
The initial characterization of N-Methylcolchicine's antimitotic effects relied on a combination of in vitro cell culture systems and in vivo animal models. These pioneering studies laid the groundwork for our understanding of its cellular and physiological impacts.
In Vitro Studies: Mouse L Fibroblasts
One of the key early in vitro models was the mouse L fibroblast cell line. These adherent cells were well-suited for microscopic observation of morphological changes and the quantification of mitotic figures.
Experimental Protocol: Determination of Mitotic Index in Mouse L Fibroblasts
-
Cell Culture: Mouse L fibroblasts were cultured in a suitable growth medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) in glass culture vessels (e.g., Leighton tubes with coverslips).
-
Treatment: N-Methylcolchicine (Colcemid) was added to the culture medium at various concentrations. Early studies often used a range of concentrations to determine the optimal dose for mitotic arrest.
-
Incubation: Cells were incubated with the drug for specific time periods. Time-course experiments were crucial to understanding the kinetics of mitotic arrest.
-
Fixation: At the end of the incubation period, the coverslips were removed, and the cells were fixed. A common fixative used in early studies was a mixture of methanol and acetic acid (3:1).
-
Staining: The fixed cells were stained to visualize the chromosomes and nuclei. A standard staining method was the use of hematoxylin and eosin (H&E), which stains the nuclei a deep blue/purple and the cytoplasm pink. Alternatively, the Feulgen stain, specific for DNA, was also employed for clearer visualization of chromosomes.
-
Microscopic Analysis and Mitotic Index Calculation: The stained coverslips were mounted on microscope slides and examined under a light microscope. The mitotic index was determined by counting the number of cells in mitosis (characterized by condensed, visible chromosomes) and dividing by the total number of cells counted in a given field of view. This was typically expressed as a percentage.[5]
Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) x 100
In Vivo Studies: The Sarcoma 180 Tumor Model
To assess the antimitotic effects of N-Methylcolchicine in a whole-organism context, the Sarcoma 180 (S180) tumor model in mice was frequently used.[6] This transplantable tumor model allowed for the evaluation of drug efficacy on a solid tumor.
Experimental Protocol: Evaluation of Antimitotic Activity in the Sarcoma 180 Mouse Model
-
Tumor Implantation: Sarcoma 180 tumor cells were implanted subcutaneously into the flank of mice.[7] The tumors were allowed to grow to a palpable size.
-
Drug Administration: N-Methylcolchicine (demecolcine) was administered to the tumor-bearing mice. The route of administration in early studies was often intraperitoneal injection.
-
Tissue Collection and Processing: At various time points after drug administration, the mice were euthanized, and the tumors were excised. The tumor tissue was fixed in a suitable fixative, such as 10% neutral buffered formalin.
-
Histological Analysis: The fixed tumor tissue was processed, embedded in paraffin, and sectioned. The sections were then stained with hematoxylin and eosin (H&E) for microscopic examination.
-
Assessment of Mitotic Activity: The stained tumor sections were analyzed under a light microscope to assess the number of mitotic figures. The density of mitotic figures in treated tumors was compared to that in untreated control tumors.
Quantitative Comparison: N-Methylcolchicine vs. Colchicine
The early comparative studies provided crucial quantitative data that highlighted the distinct properties of N-Methylcolchicine.
| Parameter | N-Methylcolchicine (Colcemid) | Colchicine | Reference |
| Onset of Mitostatic Action (in mouse L fibroblasts) | Evident after 2 hours of incubation | Required 24 hours of incubation | [3] |
| Initial Rate of Cellular Uptake | Approximately 10 times greater than colchicine | Slower uptake kinetics | [3] |
| Reversibility of Mitotic Arrest | More readily reversible | Less reversible | [3] |
| Toxicity | Markedly less toxic | Higher toxicity | [8] |
Causality Behind Experimental Choices
The selection of these particular experimental models and methodologies was driven by the scientific questions of the time. Mouse L fibroblasts were chosen for their robust growth in culture and clear morphology, which facilitated the accurate identification and counting of mitotic cells. The Sarcoma 180 model was a well-established and reliable in vivo system for testing the anti-tumor activity of various compounds.[6] The use of histological techniques like H&E staining was the standard for visualizing tissue and cellular morphology, providing a clear picture of the drug's impact on cell division within the tumor microenvironment.
Self-Validating Systems and Trustworthiness
Conclusion: A Legacy of Precision in Cell Biology
The early studies on N-Methylcolchicine's antimitotic effects were pivotal in establishing it as a less toxic and more controllable alternative to colchicine. The meticulous in vitro and in vivo experiments not only elucidated its mechanism of action but also provided the foundational knowledge for its widespread use as a tool for cell synchronization in research and for its application in cancer chemotherapy. The legacy of this early research is a testament to the power of careful experimental design and quantitative analysis in advancing our understanding of fundamental cellular processes.
References
- Slobodskaya, O. E., & Rønsted, N. (2021). Colchicum autumnale L. In Medical and Health Genomics (pp. 1-10). Academic Press.
- Stavrovskaya, A. A. (1973). Comparison of the mitostatic effect, cell uptake and tubulin-binding activity of colchicine and colcemid. Tsitologiia, 15(11), 1339-1345.
- Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of cell science, 102(3), 387-392.
- Dalton, S. (2014). Colchicine. xPharm: The Comprehensive Pharmacology Reference, 1-6.
-
Altogen Labs. (n.d.). S180 Allograft Syngeneic Model. Retrieved from [Link]
- Sluder, G. (1991). The practical use of colchicine and colcemid to arrest cells in mitosis. Methods in cell biology, 36, 339-351.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved from [Link]
- Walker, P. M. (1954). The mitotic index and interphase processes. Journal of Experimental Biology, 31(1), 8-15.
- Wu, X., Fan, T., Zhang, K., & Li, Z. (2021). Anti-Tumor Efficiency of Perillylalcohol/β-Cyclodextrin Inclusion Complexes in a Sarcoma S180-Induced Mice Model. Molecules, 26(4), 939.
-
Save My Exams. (n.d.). Calculation of Mitotic Index. Retrieved from [Link]
- Rieder, C. L., & Cole, R. W. (2012). Manipulating cultured mammalian cells for mitosis research. Methods in cell biology, 111, 237-258.
- Ngan, V. K., Bellman, K., Panda, D., Hill, B. T., & Jordan, M. A. (2000). Novel actions of the antimitotic mechanism of action of the novel Vinca alkaloid, vinflunine, and a novel triphenylbromoethylene, D-24851, that do not involve tubulin polymerization. Cancer research, 60(18), 5045-5051.
- Deysson, G. (1968). Antimitotic substances.
Sources
- 1. Colchicine: an ancient drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. S180 Allograft Syngeneic Model - Altogen Labs [altogenlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.biologists.com [journals.biologists.com]
Methodological & Application
Application Note: High-Efficiency Cell Synchronization Using N-Methylcolchicine (Colcemid/Demecolcine)
Abstract
The synchronization of cultured cells into a specific phase of the cell cycle is a foundational and indispensable technique for investigating cellular processes such as DNA replication, mitosis, and the efficacy of cell cycle-specific drug candidates. Arresting cells in mitosis provides a powerful window into chromosome biology and the regulatory networks governing cell division. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Methylcolchicine (also known as colcemid or demecolcine) for inducing a robust, reversible mitotic arrest. We will explore the underlying mechanism of action, present detailed, field-proven protocols for adherent and suspension cells, discuss critical optimization parameters, and provide troubleshooting insights to ensure experimental success.
Introduction: The Rationale for Mitotic Arrest
In any asynchronously growing cell population, cells are distributed stochastically across all phases of the cell cycle (G1, S, G2, and M). This inherent heterogeneity complicates the study of phase-specific events, as the biochemical or molecular signatures of a small subpopulation are often masked by the bulk population. Cell synchronization overcomes this limitation by enriching the percentage of cells in a desired phase, thereby amplifying the experimental signal.
Mitotic (M-phase) arrest is a widely employed strategy for synchronization. It is particularly valuable for cytogenetic analyses, protein phosphorylation studies, and investigating the mechanisms of mitotic checkpoint control. N-Methylcolchicine is a potent, reversible inhibitor of microtubule polymerization that effectively arrests cells in metaphase, making it a cornerstone tool for these applications.[1]
Mechanism of Action: Reversible Microtubule Disruption
N-Methylcolchicine is a derivative of colchicine that functions by depolymerizing microtubules, which are essential components of the mitotic spindle.[1] The causality of its effect is as follows:
-
Binding to Tubulin: N-Methylcolchicine binds to the colchicine-binding site on β-tubulin subunits. This binding is more rapid and the effect is more readily reversible compared to its parent compound, colchicine.[1]
-
Inhibition of Polymerization: The N-Methylcolchicine-tubulin complex is unable to polymerize into microtubules. This shifts the dynamic equilibrium between tubulin dimers and microtubule polymers, leading to the net depolymerization of existing microtubules.
-
Spindle Assembly Checkpoint (SAC) Activation: The mitotic spindle, a structure composed of microtubules, is responsible for aligning and segregating chromosomes. Its disruption by N-Methylcolchicine leads to the presence of unattached kinetochores on the chromosomes.
-
Metaphase Arrest: The SAC is a cellular surveillance mechanism that detects unattached kinetochores and prevents the cell from proceeding into anaphase. This checkpoint activation results in a robust arrest of the cell population in metaphase.
The reversibility of N-Methylcolchicine's action is a key experimental advantage. Once the compound is washed out of the cell culture medium, microtubule polymerization can resume, allowing the synchronized cells to re-form their spindles and proceed through mitosis in a wave-like fashion. This "release" is critical for studying the dynamics of mitotic exit and entry into the G1 phase.
Figure 1. Mechanism of N-Methylcolchicine-induced metaphase arrest.
Protocol for Cell Synchronization
This protocol is a self-validating system; successful application will result in a visible increase in rounded, mitotic cells and a distinct G2/M peak in flow cytometry analysis. Crucially, the optimal concentration and incubation time are cell-line dependent and must be determined empirically. [2]
Materials and Reagents
-
Cell Line: Healthy, actively proliferating culture (adherent or suspension).
-
Complete Culture Medium: Appropriate for the specific cell line.
-
N-Methylcolchicine (Demecolcine/Colcemid) Stock Solution: Prepare a 10 µg/mL stock solution in sterile DPBS. Filter-sterilize (0.22 µm filter) and store in light-protected aliquots at -20°C. This working stock is often more convenient than higher concentrations.
-
Wash Buffer: Sterile, pre-warmed (37°C) complete culture medium (drug-free).
-
Harvesting Reagents:
-
For adherent cells: Trypsin-EDTA, cell scraper.
-
For suspension cells: Centrifuge tubes.
-
-
Validation Reagents:
-
Microscope (phase-contrast).
-
Flow Cytometer.
-
Cell fixation/permeabilization buffer (e.g., 70% ethanol).
-
DNA stain (e.g., Propidium Iodide) with RNase A.[3]
-
Experimental Workflow
Figure 2. Workflow for N-Methylcolchicine synchronization.
Step-by-Step Methodology
-
Cell Seeding: Plate cells at a density such that they are in the logarithmic phase of growth (typically 50-70% confluency for adherent cells) at the time of drug addition. This ensures a high mitotic index.
-
Drug Addition:
-
Thaw an aliquot of the 10 µg/mL N-Methylcolchicine stock solution.
-
Dilute the stock solution directly into the pre-warmed complete culture medium to achieve the desired final concentration (see Table 1). For example, to achieve 0.1 µg/mL, add 1 mL of stock to 99 mL of medium.
-
Replace the existing medium with the N-Methylcolchicine-containing medium.
-
-
Incubation for Mitotic Arrest: Incubate the cells at 37°C in a CO₂ incubator. The incubation time is a critical parameter to optimize. It should be long enough to capture a significant portion of the cells as they enter mitosis, but short enough to avoid cytotoxicity. A typical range is 4-16 hours, often correlated with the cell line's doubling time.
-
Harvesting:
-
Adherent Cells (Mitotic Shake-off for Mitotic Enrichment): Mitotic cells round up and become loosely attached.[4] To selectively harvest them, firmly tap the side of the culture flask several times to dislodge the mitotic cells into the supernatant. Collect this medium. This is a powerful method for achieving a highly pure mitotic population.[5]
-
Adherent Cells (Total Population): To harvest all cells, aspirate the medium, wash once with PBS, and detach using trypsin-EDTA.
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Release from Arrest (Optional, for studying mitotic progression):
-
Pellet the harvested cells by centrifugation.
-
Aspirate the supernatant containing N-Methylcolchicine.
-
Gently resuspend the cell pellet in a generous volume of fresh, pre-warmed, drug-free complete medium.
-
Repeat the centrifugation and wash step at least two more times to ensure complete removal of the drug.
-
Resuspend the cells in fresh medium and re-plate for time-course experiments.
-
Validation of Synchronization
-
Phase-Contrast Microscopy: A successful arrest is visually confirmed by a significant increase in the number of rounded, highly refractile cells in the culture.
-
Flow Cytometry: This provides a quantitative measure of synchronization.
-
Fix harvested cells in ice-cold 70% ethanol.
-
Stain with a DNA dye like Propidium Iodide (PI) in the presence of RNase to eliminate RNA signal.[3]
-
Analyze the cell population. Asynchronous cultures will show distinct G1 (2N DNA content) and G2/M (4N DNA content) peaks, with an S-phase population in between. A successfully synchronized culture will show a dramatic enrichment of the G2/M peak.
-
Optimization and Data Presentation
The choice of concentration and incubation time is a balance between maximizing the mitotic index and minimizing cytotoxicity. High concentrations or prolonged exposure can lead to apoptosis or mitotic slippage.[2] Therefore, a titration experiment is strongly recommended for any new cell line.
Table 1: Recommended Starting Parameters for N-Methylcolchicine Synchronization
| Cell Line | Cell Type | Recommended Concentration (µg/mL) | Typical Incubation Time (hours) |
| HeLa | Human Cervical Adenocarcinoma | 0.05 - 0.5[1] | 12 - 16 |
| CHO | Chinese Hamster Ovary | 0.05 - 0.5[1] | 4 - 8 |
| HEK293 | Human Embryonic Kidney | 0.1 - 0.4 | 10 - 14 |
| Jurkat | Human T-cell Leukemia | 0.02 - 0.1 | 8 - 12 |
| NIH/3T3 | Mouse Embryonic Fibroblast | 0.1 - 0.5 | 10 - 16 |
| Lymphocytes | Human Peripheral Blood | 0.1 - 0.2[1] | 1 - 2 (for karyotyping) |
Note: These are starting points. Always perform an optimization matrix for your specific experimental system.
Expert Insights: N-Methylcolchicine vs. Other Agents
-
vs. Colchicine: N-Methylcolchicine is generally preferred due to its lower cytotoxicity and more readily reversible action.[1]
-
vs. Nocodazole: Both are effective and reversible microtubule depolymerizers. Nocodazole is also widely used and has rapid binding kinetics.[6] The choice between them can be cell-line dependent, and for critical experiments, it may be worth testing both. N-Methylcolchicine is often favored in clinical cytogenetics.
-
Troubleshooting:
-
Low Mitotic Index: Ensure the starting culture is in logarithmic growth. Increase incubation time or drug concentration.
-
High Cell Death: Decrease incubation time or drug concentration. Visually inspect for signs of apoptosis (e.g., membrane blebbing).
-
Poor Reversibility: Ensure the washout procedure is thorough (at least 3 washes with drug-free medium).
-
Conclusion
N-Methylcolchicine is a robust and reliable agent for inducing metaphase arrest, enabling high-efficiency cell synchronization. Its reversible nature makes it particularly versatile for a wide array of studies, from fundamental cell cycle analysis to cytogenetics. By understanding the mechanism and adhering to a systematic approach of protocol optimization and validation, researchers can confidently employ N-Methylcolchicine to achieve highly synchronized cell populations, thereby enhancing the clarity and impact of their experimental findings.
References
-
Biological Industries. (2017). Colcemid Solution Instructions for Use. [Link]
-
Banfalvi, G. (2021). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. International Journal of Molecular Sciences, 22(19), 10793. [Link]
-
The Jackson Laboratory. (n.d.). Mitotic chromosome from cell cultures. Retrieved from [Link]
-
Surani, A.A., Colombo, S.L., Barlow, G., Foulds, G.A., & Montiel-Duarte, C. (2021). Optimizing cell synchronization using nocodazole or double thymidine block. In Methods in Molecular Biology (Vol. 2329, pp. 111-121). Humana, New York, NY. [Link]
-
Bitesize Bio. (2022). How to perform cell synchronization in specific cell cycle phases. [https://bitesizebio.com/2 synchronization-in-specific-cell-cycle-phases/]([Link] synchronization-in-specific-cell-cycle-phases/)
-
Hadfield, J. D., et al. (2022). Cell Synchronization Techniques for Studying Mitosis. In Methods in Molecular Biology. Springer US. [Link]
-
Kim, J. Y., et al. (2016). Synchronized NIH 3T3 cells progress uniformly through the cell cycle upon serum supplementation. ResearchGate. [Link]
-
Yasuda, M., et al. (2001). Lack of synchrony among multiple nuclei induces partial DNA fragmentation in V79 cells polyploidized by demecolcine. Cell Proliferation, 34(1), 41-51. [Link]
-
Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of Cell Science, 102(3), 387-392. [Link]
-
Darzynkiewicz, Z., et al. (1998). Flow cytometry of mitotic cells. Methods in Cell Biology, 59, 29-45. [Link]
-
Xu, J., & Tainsky, M. A. (2010). Mitotic Shake-Off and Cell Cycle Synchronization. In Cell Cycle Control (pp. 15-22). Humana Press. [Link]
-
Oxford Reference. (n.d.). mitotic shake-off method. [Link]
-
Biosera. (2024). Technical data sheet Colcemid 10µg/ml in PBS (Demecolcin). [Link]
Sources
- 1. cellseco.com [cellseco.com]
- 2. mdpi.com [mdpi.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Mitotic Shake-Off and Cell Cycle Synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Optimizing N-Methylcolchicine (Colcemid®) Concentration for High-Resolution Karyotyping
Foundational Principles: The Role of N-Methylcolchicine in Cytogenetics
In the field of cytogenetics, the visualization of distinct, well-separated chromosomes is paramount. This is achieved by arresting cells in metaphase, the stage of mitosis where chromosomes are maximally condensed and aligned at the metaphase plate. N-deacetyl-N-methylcolchicine, commonly known as Colcemid® or demecolcine, is the cornerstone reagent for inducing this mitotic arrest.[1]
N-Methylcolchicine is a synthetic analog of colchicine, derived from the autumn crocus (Colchicum autumnale). While both compounds are potent mitotic inhibitors, N-Methylcolchicine is preferred in clinical and research settings due to its lower toxicity and its reversible effects at appropriate concentrations.[1][2] Its mechanism of action is the disruption of microtubule dynamics. By binding to tubulin, the protein subunit of microtubules, N-Methylcolchicine prevents the polymerization required to form the mitotic spindle.[1][3] This inactivation of the spindle fiber apparatus prevents the separation of sister chromatids, effectively halting the cell cycle in metaphase and allowing for the accumulation of a cell population suitable for karyotype analysis.[4][5][6]
The key to a successful karyotyping procedure lies in the precise application of N-Methylcolchicine. The concentration and exposure time must be meticulously optimized to achieve a high mitotic index—the ratio of cells in mitosis to the total number of cells—without inducing cellular toxicity or excessive chromosomal contraction, which can obscure critical banding patterns.[6][7][8]
Caption: General Experimental Workflow for Karyotyping.
Protocol 1: Preparation of N-Methylcolchicine Stock and Working Solutions
A. Materials:
-
N-deacetyl-N-methylcolchicine (Colcemid®) powder
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS), sterile
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for storage
B. Procedure for 10 µg/mL Stock Solution:
-
Aseptically weigh 1 mg of N-Methylcolchicine powder.
-
Dissolve the powder in 100 mL of sterile PBS or HBSS to create a 10 µg/mL stock solution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot into smaller, light-protected tubes (e.g., amber tubes) to avoid repeated freeze-thaw cycles and light exposure.
-
Storage and Stability: Store the stock solution tightly sealed at 2-8°C, protected from light. Refer to the manufacturer's label for the expiration date. [1]Do not use if any precipitate is observed. [1]
Protocol 2: Karyotyping of Suspension Cells (Human Lymphocytes)
This protocol assumes a 72-hour culture of peripheral blood stimulated with a mitogen like Phytohemagglutinin (PHA).
A. Materials:
-
Cultured lymphocytes in media
-
N-Methylcolchicine working solution (e.g., 10 µg/mL)
-
Hypotonic solution: 0.075 M Potassium Chloride (KCl), pre-warmed to 37°C
-
Fixative: Freshly prepared, ice-cold Methanol:Glacial Acetic Acid (3:1 v/v)
-
Conical centrifuge tubes
B. Procedure:
-
Mitotic Arrest: Approximately 15-30 minutes before harvesting, add N-Methylcolchicine to the culture to a final concentration of 0.05-0.1 µg/mL. For a 10 mL culture, this is typically 50-100 µL of a 10 µg/mL stock. Gently mix and return to the 37°C incubator. [9]2. Harvesting: Transfer the cell suspension to a 15 mL conical centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes.
-
Hypotonic Treatment: Aspirate the supernatant, leaving a small volume (~0.5 mL) to resuspend the cell pellet by gentle flicking. Add 5-10 mL of pre-warmed 0.075 M KCl dropwise while gently vortexing to prevent clumping.
-
Incubate at 37°C for 10-12 minutes. This step is critical for swelling the cells and allowing chromosomes to spread.
-
Fixation: Add 1 mL of fresh, ice-cold fixative to stop the hypotonic reaction.
-
Centrifuge at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in 5-10 mL of fresh, ice-cold fixative.
-
Repeat the fixation wash (steps 7-8) two more times to ensure cells are thoroughly fixed and cytoplasm is removed.
-
After the final wash, resuspend the cell pellet in a small volume (0.5-1 mL) of fresh fixative for slide preparation.
Protocol 3: Karyotyping of Adherent Cells
This protocol is for cells grown in flasks or on coverslips.
A. Materials:
-
Adherent cells at 70-80% confluency
-
N-Methylcolchicine working solution (10 µg/mL)
-
Trypsin-EDTA
-
Complete growth medium
-
Hypotonic solution (0.075 M KCl), pre-warmed to 37°C
-
Fixative (Methanol:Acetic Acid 3:1), ice-cold
B. Procedure:
-
Mitotic Arrest: Add N-Methylcolchicine to the culture flask to a final concentration of 0.1 µg/mL (e.g., add 100 µL of 10 µg/mL stock to 10 mL of medium). [10][11]2. Incubate at 37°C. The optimal time can range from 30 minutes to overnight and must be determined empirically for each cell line. [10][11]3. Validation Check (Mitotic Index): Before harvesting, observe the flask under an inverted microscope. A successful arrest will show a significant number of rounded, refractile cells, which are cells in mitosis. [12]4. Harvesting: Collect the culture medium, which contains detached mitotic cells, into a 15 mL conical tube.
-
Gently rinse the flask with PBS and add this rinse to the centrifuge tube.
-
Add Trypsin-EDTA to the flask to detach the remaining adherent cells.
-
Once cells are detached, neutralize the trypsin with complete medium and combine them with the cells in the centrifuge tube.
-
Proceed with centrifugation, hypotonic treatment, and fixation as described in Protocol 2 (steps 3-10).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Mitotic Index | 1. Cells not actively dividing (culture too confluent or senescent).2. Insufficient N-Methylcolchicine concentration or exposure time.3. Suboptimal cell culture conditions. | 1. Harvest cells at 70-80% confluency. Use a fresh culture.2. Increase concentration or exposure time incrementally. Perform a time-course experiment.3. Ensure proper media, temperature, and CO₂ levels. Refresh media 4-24 hours before adding Colcemid. [13][14] |
| Overly-Condensed Chromosomes | 1. N-Methylcolchicine concentration is too high.2. Exposure time is too long. | 1. Decrease the N-Methylcolchicine concentration.2. Reduce the exposure time. Remember that chromosome length is inversely proportional to exposure time and concentration. [6][15] |
| Poor Chromosome Spreading | 1. Inadequate hypotonic treatment (time or temperature).2. Incomplete fixation (cytoplasmic remnants).3. Poor slide preparation technique (humidity, dropping height). | 1. Ensure hypotonic solution is pre-warmed to 37°C and incubation time is optimal (10-15 min).2. Perform at least three changes of fresh, ice-cold fixative.3. Control environmental conditions during slide dropping. Optimize dropping height and angle. |
| Significant Cell Clumping | 1. Over-trypsinization of adherent cells.2. Inadequate resuspension after centrifugation.3. Presence of DNA from lysed cells. | 1. Monitor trypsinization closely to avoid cell damage.2. Gently but thoroughly resuspend the cell pellet by flicking the tube before adding subsequent solutions.3. Add solutions dropwise while gently agitating the tube. |
References
-
Biological Industries Israel Beit Haemek Ltd. (2017). Colcemid Solution Instructions for Use. [Link]
-
Taylor, E. W. (1965). The Mechanism of Colchicine Inhibition of Mitosis. The Journal of Cell Biology, 25(1), 145-160. [Link]
-
Al-Jomard, R. (2020). The ideal time to add Colcemid to obtain a division of the lymphocyte cells. Wasit Journal for Pure sciences, 3(2), 1-8. [Link]
-
Kanda, R., Jiang, T., Hayata, I., & Kobayashi, S. (1994). Effects of colcemid concentration on chromosome aberration analysis in human lymphocytes. Journal of radiation research, 35(1), 41–47. [Link]
-
Puck, T. T., & Steffen, J. (1963). Life cycle analysis of mammalian cells. I. A method for localizing metabolic events within the life cycle, and its application to the action of colcemide and sublethal doses of x-irradiation. Biophysical journal, 3, 379–397. [Link]
-
Borisy, G. G., & Taylor, E. W. (1967). The mechanism of action of colchicine. Colchicine binding to sea urchin eggs and the mitotic apparatus. The Journal of cell biology, 34(2), 535–548. [Link]
-
Reddit discussion on Colchicine/Colcemid mechanism. (c. 2014). r/genetics. [Link]
-
Creative Biolabs. (n.d.). Karyotype Analysis Protocol. [Link]
-
Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of cell science, 102 ( Pt 3), 387–392. [Link]
-
Stubblefield, E., & Klevecz, R. (1965). Synchronization of Chinese hamster cells by reversal of colcemid inhibition. Experimental cell research, 40(3), 660-664. [Link]
-
Sluder, G. (1991). The practical and theoretical advantages of weak spindles. Journal of Cell Science, Supplement 14, 19-22. [Link]
-
National Cancer Institute. (2006). Preparation of Metaphase Chromosomes from Adherent Cells. [Link]
-
Ali, H. A., & Al-Mayali, H. M. (2024). The ideal time to add Colcemid to obtain a division of the lymphocyte cells. Wasit Journal for Pure sciences, 3(2), 1-8. [Link]
-
Biosera. (2024). Technical data sheet Colcemid 10µg/ml in PBS (Demecolcin). [Link]
-
MMRRC at UC Davis. (n.d.). Metaphase Chromosome Spread Preparation Protocol. [Link]
-
Laboratory Best Practices. (2024). Metaphase Chromosome Spread Prep. [Link]
-
Vinnikov, V. A. (2015). Response in "Can anyone share me the best protocol for karyotyping human blood chromosomes?". ResearchGate. [Link]
-
ResearchGate Discussion. (2022). I have got some questions about karyotype troubleshooting?. [Link]
-
Darzynkiewicz, Z., et al. (2011). There's More than One Way to Skin a Cat: Yet Another Way to Assess Mitotic Index by Cytometry. Cytometry Part A, 79(1), 1-3. [Link]
-
The Jackson Laboratory. (n.d.). Mitotic chromosome preparations from bone marrow. [Link]
-
ResearchGate Discussion. (2017). Is there any difference between colchicine and colcemid in preparing for metaphase chromosome spreads?. [Link]
-
Cambridge Bioscience. (n.d.). Karyotype Analysis Protocol Instructions for Fixed Samples. [Link]
-
Seiergren, M. (2021). Mitotic Index. [Link]
-
Tame, M. A., & Tapsi, N. (2018). Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes. Journal of visualized experiments : JoVE, (134), 57520. [Link]
-
ResearchGate Discussion. (2025). Mitotic Index Analysis. [Link]
-
ResearchGate Discussion. (2015). Are you familiar with troubleshooting in cytogenetics?. [Link]
Sources
- 1. cellseco.com [cellseco.com]
- 2. MORPHOLOGICAL AND KINETIC ASPECTS OF MITOTIC ARREST BY AND RECOVERY FROM COLCEMID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of colchicine. Colchicine binding to sea urchin eggs and the mitotic apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Karyotyping Reagents | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biosera.com [biosera.com]
- 7. There’s More than One Way to Skin a Cat: Yet Another Way to Assess Mitotic Index by Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Project [icgi.net]
- 9. Preparation Of Peripheral Blood Cells For Chromosome Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. arborbiosci.com [arborbiosci.com]
- 12. Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Karyotype Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: N-Methylcolchicine in Live-Cell Imaging Studies
Introduction
The microtubule cytoskeleton is a highly dynamic network of protein filaments essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Visualizing and manipulating microtubule dynamics in real-time is fundamental to understanding these processes in both healthy and diseased states. Live-cell imaging provides an unparalleled window into these dynamic events.[2] Microtubule-targeting agents (MTAs) are invaluable tools for probing microtubule function. These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., colchicine, vinca alkaloids).[3][4]
N-methylcolchicine, also known as colcemid, is a derivative of colchicine that acts as a potent microtubule-destabilizing agent.[5] It functions by binding to tubulin dimers, the building blocks of microtubules, thereby inhibiting their polymerization.[3] This action leads to the disruption of microtubule-dependent processes, most notably the formation of the mitotic spindle, causing cells to arrest in metaphase.[6][7] Compared to its parent compound, colchicine, N-methylcolchicine exhibits a faster onset of action and, crucially for live-cell studies, its effects are more readily reversible upon washout.[5] These properties make N-methylcolchicine an exceptional tool for the controlled, temporal perturbation of the microtubule cytoskeleton, enabling researchers to synchronize cell populations and dissect the intricate choreography of mitotic events in living cells.
This guide provides a comprehensive overview of N-methylcolchicine's mechanism, its advantages as a research tool, and detailed protocols for its application in live-cell imaging experiments.
Mechanism of Action: Reversible Inhibition of Microtubule Polymerization
N-methylcolchicine exerts its effect by binding to the colchicine-binding site on β-tubulin.[3] This binding event does not directly sever existing microtubules but instead prevents the tubulin dimer from undergoing the necessary conformational change to a "straight" form, which is required for its incorporation into the growing microtubule lattice.[3]
The process can be understood as a "poisoning" of the available tubulin pool. The N-methylcolchicine-tubulin complex can still associate with the plus-ends of microtubules, but its presence effectively caps the end, preventing further addition of tubulin dimers.[8] Because microtubules are inherently dynamic, with continuous phases of growth (polymerization) and shrinkage (depolymerization), this inhibition of polymerization shifts the equilibrium toward net depolymerization. In the context of mitosis, this prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and leading to a robust arrest in metaphase.[6]
Caption: N-Methylcolchicine binds β-tubulin, preventing polymerization and capping microtubule ends.
Comparative Analysis of Microtubule-Targeting Agents
Choosing the right tool is critical. N-methylcolchicine's properties make it uniquely suited for specific experimental goals compared to other common MTAs.
| Feature | N-Methylcolchicine (Colcemid) | Colchicine | Paclitaxel (Taxol) |
| Primary Mechanism | Inhibits tubulin polymerization[3] | Inhibits tubulin polymerization[9] | Promotes and stabilizes microtubule polymerization[1][10] |
| Binding Site | Colchicine site on β-tubulin[3] | Colchicine site on β-tubulin[9] | Taxane site on β-tubulin (lumenal face)[1][4] |
| Onset of Action | Rapid (minutes to a few hours)[5] | Slow (several hours)[5] | Rapid |
| Reversibility | Readily reversible upon washout[5] | Poorly or slowly reversible[5][11] | Poorly reversible |
| Primary Cellular Effect | Mitotic arrest at metaphase, microtubule network disassembly[6] | Mitotic arrest at metaphase, microtubule network disassembly[9] | Mitotic arrest, formation of stable, non-functional microtubule bundles[10] |
| Ideal Live-Cell Use | Cell synchronization, studying mitotic checkpoint, reversible disruption of dynamics. | Inducing mitotic arrest for endpoint assays (e.g., karyotyping). | Visualizing stable microtubule structures, studying effects of hyper-stabilization. |
Applications in Live-Cell Imaging
-
Cell Cycle Synchronization: N-methylcolchicine is widely used to accumulate a large population of cells in metaphase. Upon washout, the cells synchronously re-enter the cell cycle, allowing for high-resolution imaging of subsequent mitotic stages (anaphase, telophase) and cytokinesis.
-
Mitotic Spindle Assembly Checkpoint (SAC) Studies: By inducing a prolonged mitotic arrest, N-methylcolchicine allows researchers to study the molecular machinery of the SAC, the crucial surveillance mechanism that ensures proper chromosome segregation.
-
Investigating Microtubule-Dependent Processes: The reversible nature of N-methylcolchicine allows for "before-and-after" experiments. Researchers can image a process like cell migration or organelle transport, apply the drug to depolymerize microtubules and observe the consequences, and then wash it out to study the recovery of the function.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration
Rationale: The effective concentration of N-methylcolchicine can vary significantly between cell lines.[9] It is imperative to determine the minimum concentration that induces the desired effect (e.g., mitotic arrest) without causing excessive cytotoxicity over the planned imaging duration. This protocol uses a real-time cytotoxicity assay alongside morphological assessment.
Materials:
-
Cell line of interest cultured in imaging-grade dishes (e.g., glass-bottom plates).
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).[12]
-
N-methylcolchicine (e.g., 10 mg/mL stock in DMSO).
-
Real-time cytotoxicity dye (e.g., Propidium Iodide or a SYTOX™ Green equivalent).[13]
-
Live-cell imaging system with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate at a density that will result in 50-60% confluency at the time of imaging.
-
Prepare Drug Dilutions: Prepare a series of N-methylcolchicine dilutions in complete, phenol red-free medium. A typical starting range is 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM. Include a vehicle control (DMSO only) at the highest concentration used.[14]
-
Add Reagents: Just before imaging, add the cytotoxicity dye to all wells according to the manufacturer's instructions.[13]
-
Baseline Imaging: Acquire initial phase-contrast and fluorescence images for each well to establish a baseline (Time 0).
-
Treatment: Carefully replace the medium in each well with the corresponding N-methylcolchicine dilution or vehicle control.
-
Time-Lapse Imaging: Begin time-lapse imaging, acquiring both phase-contrast and fluorescence images every 15-30 minutes for a period of 12-24 hours.
-
Analysis:
-
Morphological Assessment: In the phase-contrast channel, observe the percentage of cells that round up and arrest in mitosis for each concentration over time.
-
Cytotoxicity Assessment: In the fluorescence channel, quantify the number of fluorescent (dead) cells over time.[15]
-
Determine Optimal Concentration: The optimal working concentration is the lowest dose that achieves a high percentage of mitotic arrest within the desired timeframe (e.g., 4-8 hours) with minimal increase in cell death compared to the vehicle control.
-
Protocol 2: Live-Cell Imaging of Mitotic Arrest and Reversal
Rationale: This protocol describes the use of N-methylcolchicine to observe microtubule depolymerization, mitotic arrest, and the subsequent recovery of the microtubule network upon drug removal.
Caption: Experimental workflow for visualizing microtubule dynamics during N-methylcolchicine treatment and washout.
Materials:
-
Cells cultured on an imaging-grade dish.
-
Live-cell microtubule probe (e.g., Tubulin Tracker™ Green or a cell-permeant taxol-based dye).[16][17]
-
N-methylcolchicine at the predetermined optimal working concentration.
-
Warmed, drug-free, phenol red-free complete culture medium for washout.
-
Live-cell imaging system with environmental control.
Procedure:
-
Label Microtubules: Incubate cells with the live-cell microtubule probe according to the manufacturer’s protocol. This typically involves a 30-60 minute incubation. Some probes require a wash step, while others do not.[17]
-
Mount and Baseline Imaging: Place the dish on the microscope stage, allowing it to equilibrate. Acquire several baseline images to confirm normal microtubule structure and dynamics.
-
Add N-Methylcolchicine: Add N-methylcolchicine to the medium to achieve the final optimal working concentration.
-
Image Arrest: Begin time-lapse acquisition. Observe the gradual disassembly of the microtubule network and the accumulation of rounded, metaphase-arrested cells. This phase may last 2-8 hours depending on the cell cycle length and drug concentration.
-
Drug Washout: To observe reversal, gently aspirate the drug-containing medium and wash three times with warmed, drug-free medium, being careful not to disturb the cells. After the final wash, add a fresh volume of drug-free medium.
-
Image Recovery: Immediately resume time-lapse imaging. Observe the re-polymerization of microtubules, formation of a functional spindle, and the subsequent exit from mitosis.
Optimization and Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cytotoxicity | Concentration is too high; prolonged exposure; solvent (DMSO) toxicity. | Re-run dose-response (Protocol 1) to find a lower effective concentration. Limit imaging time. Ensure final DMSO concentration is below 0.1%.[14] |
| No/Weak Mitotic Arrest | Concentration is too low; drug is degraded; cell line is resistant (e.g., high expression of efflux pumps). | Increase concentration. Use freshly prepared dilutions from a validated stock. Consider using an efflux pump inhibitor if resistance is suspected.[17] |
| Phototoxicity | Light intensity is too high; exposure time is too long; imaging frequency is too high. | Use the lowest possible laser power/light intensity. Minimize exposure times.[18] Reduce imaging frequency (e.g., from every 5 min to every 15 min). Use longer wavelength fluorophores if possible.[16] |
| Focus Drift | Thermal instability; evaporation of medium. | Allow the system (stage, objective, dish) to fully equilibrate before starting. Use an autofocus system.[12] Maintain proper humidity and use a lid or oil overlay to prevent evaporation. |
| Uneven Staining | Heterogeneous expression (for fluorescent protein fusions); inefficient dye loading. | Use a dye-based probe like Tubulin Tracker for more uniform labeling.[2] Optimize dye concentration and incubation time. |
Data Analysis and Interpretation
Upon treatment with N-methylcolchicine, you should observe a distinct sequence of events. In interphase cells, the intricate microtubule network will appear to dissolve, leaving a diffuse background of tubulin fluorescence. Cells entering mitosis will fail to form a bipolar spindle; instead, their chromosomes will condense and congregate near the center of the cell, which appears rounded. The key endpoint is the accumulation of these rounded, metaphase-arrested cells over time.
Following washout, the recovery phase is marked by the rapid reappearance of microtubule asters, which then organize into a functional spindle. The arrested cells will then proceed through anaphase and telophase, providing a clear visual confirmation of the reversibility of the drug's effect. Quantitative analysis can include measuring the rate of microtubule regrowth from the centrosome or tracking the time from washout to anaphase onset across the synchronized cell population.
References
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Bakar-Ateş, F., Özmen, N., Kaya-Sezginer, E., & Kurt, E. E. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244.
- Cole, R. W., & Rieder, C. L. (2009). Live-cell microscopy – tips and tools. Journal of Cell Science, 122(Pt 3), 327–333.
- Beacham, D. (2023, April 6). Practical considerations for fluorescent cell staining and microscopy in cancer cell biology research [Video]. YouTube.
- Rai, A., Kumar, A., Kumar, S., Singh, B., & Kumar, S. (2022). Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. ACS Omega, 7(4), 3639–3648.
- Stemberger, C., Karl, M., & Leisegang, M. (2021). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology, 12, 689315.
- Molecular Devices. (n.d.). Tips for Running a Successful Live Cell Imaging Experiment.
- Thermo Fisher Scientific. (n.d.). Visualize Microtubule Dynamics in Live Cells.
- Taylor, E. W. (1965). THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS. I. KINETICS OF INHIBITION AND THE BINDING OF H3-COLCHICINE. The Journal of Cell Biology, 25(1), 145-160.
- Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of Cell Science, 102(3), 387-392.
- Pounot, K., et al. (2020). Poisson poisoning as the mechanism of action of the microtubule-targeting agent colchicine. Biophysical Journal, 118(6), 1324-1339.
- Zacharias, U., & Plickert, G. (Eds.). (2018). Live Cell Imaging: Methods and Protocols. Springer.
- Chen, C. H., et al. (2018). Clinically acceptable colchicine concentrations have potential for the palliative treatment of human cholangiocarcinoma. Oncology Letters, 15(5), 7911-7918.
- Tocris Bioscience. (n.d.). Microtubule Probes.
- Vandecandelaere, A., et al. (1997). Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules. Molecular Biology of the Cell, 8(6), 973-986.
- Biotium. (n.d.). ViaFluor® Live Cell Microtubule Stains.
- Taylor, E. W. (1965). THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS I. Kinetics of Inhibition and the Binding of H. Lab Manager.
- Davis, A., et al. (2018). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules, 23(7), 1648.
- Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1601, pp. 1-6). Humana Press.
- Hastie, S. B. (1987). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 916(2), 145-151.
- Wlodkowic, D., et al. (2011). Real-Time Cytotoxicity Assays. In Current Protocols in Cytometry (Chapter 9, Unit 9.38). John Wiley & Sons, Inc.
- Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Drugs That Target Dynamic Microtubules: A New Molecular Perspective. Clinical Cancer Research, 20(1), 11-17.
- Easy-to-Grasp Explanations. (2024, March 20). Microtubules Inhibitors Demystified!
- Ayad, A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
Sources
- 1. Microtubule Probes | Fluorescent Probes and Stains | Tocris Bioscience [tocris.com]
- 2. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. cdn.labmanager.com [cdn.labmanager.com]
- 8. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS. I. KINETICS OF INHIBITION AND THE BINDING OF H3-COLCHICINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 13. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biotium.com [biotium.com]
- 18. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
Application Notes & Protocols for Immunofluorescence Staining Following N-Methylcolchicine-Induced Mitotic Arrest
Introduction: Capturing the Mitotic State
In cellular biology, the study of mitosis provides a critical window into the mechanisms of cell division, proliferation, and the pathogenesis of diseases such as cancer.[1][2] A significant challenge in this field is the transient nature of mitotic phases, making it difficult to capture a sufficient population of cells for detailed analysis. To overcome this, researchers employ pharmacological agents to synchronize cell populations at specific stages of the cell cycle.[3] N-Methylcolchicine, also known as Colcemid, is a potent antimitotic agent widely used for this purpose.[4]
N-Methylcolchicine is a derivative of colchicine, an alkaloid isolated from the autumn crocus (Colchicum autumnale).[5] Its primary mechanism of action involves the disruption of microtubule polymerization.[5][[“]] By binding to tubulin, the protein subunit of microtubules, N-Methylcolchicine inhibits the formation of the mitotic spindle.[5][[“]][7] This essential structure is responsible for segregating chromosomes during cell division.[1] The disruption of the mitotic spindle leads to the arrest of cells in metaphase, providing a highly enriched population of mitotic cells for subsequent analysis.[4][[“]] Compared to its parent compound, colchicine, N-Methylcolchicine (Colcemid) is often preferred in cell culture applications due to its lower toxicity and more reversible effects.[4][8]
These application notes provide a comprehensive, field-proven protocol for performing immunofluorescence (IF) staining on adherent cells following treatment with N-Methylcolchicine to induce mitotic arrest. The guide will delve into the causality behind each step, from drug treatment to final imaging, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.
Mechanism of Action: N-Methylcolchicine-Induced Metaphase Arrest
N-Methylcolchicine exerts its effects by directly interacting with tubulin dimers. This binding prevents their polymerization into microtubules, which are dynamic structures crucial for forming the mitotic spindle.[5][7] The resulting depolymerization of microtubules leads to a failure in chromosome alignment at the metaphase plate and an inability to progress further through mitosis, effectively arresting the cells in metaphase.[4][[“]]
Figure 1. Mechanism of N-Methylcolchicine action.
Experimental Protocol: From Cell Culture to Imaging
This protocol is optimized for adherent cell lines grown on glass coverslips or in chamber slides. It is crucial to remember that optimal conditions, particularly drug concentration and incubation times, may vary between cell lines.
I. Materials and Reagents
| Reagent | Recommended Specifications |
| N-Methylcolchicine (Colcemid) | 10 µg/mL stock solution in sterile water or PBS |
| Cell Culture Medium | Appropriate for the cell line of interest |
| Fixative | 4% Paraformaldehyde (PFA) in PBS, freshly prepared, or ice-cold Methanol |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 or Saponin in PBS |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS with 0.1% Triton X-100 |
| Primary Antibody | Validated for immunofluorescence; diluted in blocking buffer |
| Secondary Antibody | Fluorophore-conjugated; species-specific to the primary antibody; diluted in blocking buffer |
| Nuclear Counterstain | DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain |
| Mounting Medium | Antifade mounting medium |
| Wash Buffer | Phosphate-Buffered Saline (PBS) |
II. Step-by-Step Methodology
Figure 2. Immunofluorescence workflow after mitotic arrest.
1. Cell Seeding & Culture
-
Action: Seed adherent cells onto sterile glass coverslips placed in a petri dish or directly into chamber slides.
-
Rationale: Growing cells directly on the imaging surface simplifies the staining process and minimizes cell loss.[9] Aim for a confluence of 60-70% at the time of treatment to ensure a sufficient number of cells are actively dividing.
2. N-Methylcolchicine Treatment
-
Action: Add N-Methylcolchicine to the cell culture medium to a final concentration of 0.05-0.5 µg/mL.[4] Incubate for a period of 4-16 hours.
-
Rationale & Expertise: The optimal concentration and incubation time are critical and cell-line dependent. A pilot experiment is highly recommended. Start with a concentration of 0.1 µg/mL for 6 hours.[4] Shorter incubation times with higher concentrations can also be effective. The goal is to maximize the mitotic index (the proportion of cells in mitosis) without inducing significant cytotoxicity or apoptosis. Visually inspect the cells under a phase-contrast microscope; an increase in rounded, bright cells is indicative of mitotic arrest.
3. Fixation
-
Action: Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells using one of the following methods:
-
Rationale & Expertise: The choice of fixative depends on the target antigen and the antibody used.[11] PFA cross-links proteins, which generally preserves cellular structure well but can sometimes mask epitopes.[11] Methanol is a denaturing fixative that is often preferred for microtubule and cytoskeleton-associated proteins as it can improve antibody access.[11] However, methanol is not compatible with certain fluorescent proteins and can alter cell morphology.[10] After fixation, wash the cells three times with PBS for 5 minutes each.[9][10]
4. Permeabilization
-
Action: If using PFA fixation, incubate cells with a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Rationale: Permeabilization is necessary to create pores in the cell membrane, allowing antibodies to access intracellular targets.[12][13] This step is not required if using methanol fixation, as methanol simultaneously fixes and permeabilizes the cells.[10] Wash three times with PBS.
5. Blocking
-
Action: Incubate the cells in blocking buffer for 1 hour at room temperature.[9]
-
Rationale: This step is crucial for preventing non-specific binding of antibodies to the coverslip or cellular components, thereby reducing background signal.[14][15] The serum in the blocking buffer should ideally be from the same species as the secondary antibody.
6. Primary Antibody Incubation
-
Action: Dilute the primary antibody in blocking buffer to its predetermined optimal concentration. Aspirate the blocking buffer and add the primary antibody solution to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Rationale & Trustworthiness: The choice of a highly specific and validated primary antibody is paramount for reliable results.[16][17][18] Overnight incubation at 4°C is often recommended as it can enhance signal specificity.[10] Always perform a titration experiment for any new antibody to determine the optimal dilution that provides the best signal-to-noise ratio.[15][19]
7. Secondary Antibody Incubation
-
Action: Wash the cells three times with PBS for 5 minutes each.[9][10] Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[9]
-
Rationale: The secondary antibody recognizes the primary antibody and carries the fluorescent tag for visualization.[16] It is essential to protect the fluorophores from photobleaching by minimizing light exposure from this point forward.[20]
8. Counterstaining and Mounting
-
Action: Wash the cells three times with PBS, protected from light. During the second wash, add a nuclear counterstain like DAPI (1 µg/mL) or Hoechst. After the final wash, carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Rationale: Counterstaining the DNA helps to visualize the condensed chromosomes characteristic of mitotic cells and provides a reference for subcellular localization. Antifade reagents are critical for preserving the fluorescent signal during imaging.[20]
9. Imaging
-
Action: Image the slides using a confocal or epifluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Rationale: Mitotic cells will appear rounded and often slightly detached compared to their interphase counterparts. The condensed chromosomes will be brightly stained by the nuclear counterstain. Capture images at multiple Z-planes for a comprehensive view of the three-dimensional cellular structures.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Mitotic Index | - Suboptimal N-Methylcolchicine concentration or incubation time.- Cell line is resistant or slow-cycling. | - Perform a dose-response and time-course experiment to optimize treatment conditions.- Ensure cells are in the logarithmic growth phase before treatment. |
| Weak or No Signal | - Primary antibody concentration too low.- Inadequate permeabilization.- Epitope masked by fixation. | - Increase primary antibody concentration or incubation time.[20]- Increase Triton X-100 concentration or permeabilization time.[21]- Try a different fixation method (e.g., switch from PFA to ice-cold methanol).[21] |
| High Background | - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent.[14][21]- Titrate antibodies to find the optimal dilution with low background.[14][22]- Increase the number and duration of wash steps.[14][21] |
| Cell Detachment | - Mitotic cells are naturally less adherent.- Harsh washing steps. | - Use poly-L-lysine coated coverslips to improve cell attachment.- Be gentle during washing steps; do not aspirate directly onto the cells. |
Safety Precautions
N-Methylcolchicine (Colcemid) and its parent compound, colchicine, are highly toxic and mutagenic.[4][23] They are fatal if swallowed and may cause genetic defects.[23] Always handle these compounds with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[23][24][25][26]
References
- Protocol for growing and staining cells for immunofluorescence. Thermo Fisher Scientific.
- Protocol: Immunofluorescence Staining of Cells for Microscopy. Biotium.
- Immunofluorescence staining for markers of mitotic arrest in HeLa...
- Immunofluorescence (IF) Troubleshooting Guide. Cell Signaling Technology.
- Safety D
- Colcemid Solution. Cellseco.
- Antibody Validation for Immunofluorescence. Cell Signaling Technology.
- A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. PubMed.
- Comparative study of colchicine and trimethylcolchicinic acid on prolonged bile duct obstruction in the r
- Multicolor Immunofluorescence Staining Protocol. Bio-Techne.
- Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. cellproduce.
- Antibody valid
- Colchicine - Safety D
- Structures of colchicine, lumicolchicine, isocolchicine, colchiceine, isocolchiceine and thiocolchicine.
- What is the mechanism of Colchicine?
- Immunofluorescence staining of 3T3 microtubules with anti-tubulin...
- Can anyone offer advice on immunofluorescence staining of telomeres in mitotic HeLa cells?
- Immunofluorescence Protocol & Troubleshooting.
- Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells...
- Cytoskeleton Structure. Thermo Fisher Scientific - UK.
- SAFETY D
- Colchicine activates cell cycle-dependent genes in growth-arrested r
- Poisson poisoning as the mechanism of action of the microtubule-targeting agent colchicine. PNAS.
- Immunofluorescence (IF/ICC) Troubleshooting Guide. Sino Biological.
- A modified immunofluorescence in situ hybridization method to detect long non-coding RNAs and proteins in frozen spinal cord sections. NIH.
- Antibodies for Immunofluorescence (IF). Thermo Fisher Scientific - US.
- Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. JournalAgent.
- SAFETY D
- Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC - PubMed Central.
- Colchicine vs Methylprednisolone Comparison. Drugs.com.
- Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. PubMed.
- Immunofluorescence Troubleshooting | Tips & Tricks. StressMarq Biosciences Inc.
- Tips for Immunofluorescence Microscopy. Rockland.
- Antibody Applications and Valid
- Permeabilization & Fixation - Flow Cytometry Guide. Bio-Rad Antibodies.
- Preparation of Mitotic Cells for Fluorescence Microscopy. PubMed.
- What is Colchicine mechanism of action? Consensus.
- Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. PMC - NIH.
- Troubleshooting Immunofluorescence. Hycult Biotech.
- Antibodies in immunofluorescence: top tips.
- Colchicine. Leica Biosystems.
- Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition. NIH.
- How to perform cell synchronization in specific cell cycle phases. Bitesize Bio.
- Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF). Novus Biologicals.
- anti-Mitotic Activity of Colchicine and the Structural Basis for Its Interaction with Tubulin.
- Colchicine vs LODOCO: Key Differences. Marley Drug.
- Immunofluorescence Cell Staining. Santa Cruz Biotechnology.
- BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells. Thermo Fisher Scientific - US.
Sources
- 1. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Mitotic Cells for Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. cellseco.com [cellseco.com]
- 5. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 6. consensus.app [consensus.app]
- 7. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of colchicine and trimethylcolchicinic acid on prolonged bile duct obstruction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. cellproduce.co.jp [cellproduce.co.jp]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 17. Antibodies for Immunofluorescence (IF) | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 19. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 20. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. carlroth.com:443 [carlroth.com:443]
- 25. fishersci.fr [fishersci.fr]
- 26. shop.leicabiosystems.com [shop.leicabiosystems.com]
Application Notes and Protocols for N-Methylcolchicine-Induced Polyploidy in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
A Modern Approach to Genome Doubling: Leveraging N-Methylcolchicine for Enhanced Plant Breeding and Phytochemical Production
Polyploidy, the state of having more than two complete sets of chromosomes, is a significant driver of evolution and diversification in the plant kingdom.[1] For decades, the induction of polyploidy has been a cornerstone of plant breeding programs, leading to the development of crops with improved agronomic traits such as larger fruits and flowers, increased biomass, and enhanced stress tolerance.[1][2] Furthermore, in the realm of medicinal plants, polyploidization can significantly amplify the production of valuable secondary metabolites.[2] The go-to chemical agent for inducing polyploidy has traditionally been colchicine, an alkaloid extracted from the autumn crocus, Colchicum autumnale.[1][2] However, colchicine's high toxicity poses significant risks to researchers and the environment. This guide introduces N-methylcolchicine, a derivative of colchicine, as a potentially safer and more efficient alternative for inducing polyploidy in plant cells.
N-methylcolchicine, also known as demecolcine or colcemid, offers a compelling alternative to its parent compound.[3] While sharing the same fundamental mechanism of action, key differences in its interaction with cellular machinery may provide significant advantages in experimental and large-scale applications.
The Molecular Mechanism: A Tale of Microtubule Disruption
Both colchicine and N-methylcolchicine induce polyploidy by disrupting the formation of the mitotic spindle during cell division.[1][2] The mitotic spindle, a complex structure composed of microtubules, is essential for the proper segregation of chromosomes into daughter cells.
Here's a step-by-step breakdown of the mechanism:
-
Binding to Tubulin: Both compounds bind to tubulin, the protein subunit that polymerizes to form microtubules.[2]
-
Inhibition of Polymerization: This binding prevents the assembly of tubulin subunits into functional microtubules.[4]
-
Metaphase Arrest: Without a properly formed mitotic spindle, chromosomes cannot be segregated to opposite poles of the cell during anaphase. This results in a cell arrested in metaphase with a doubled set of chromosomes.[3]
-
Nuclear Restitution: The cell eventually exits mitosis without dividing, leading to the formation of a single nucleus containing a duplicated set of chromosomes (e.g., a tetraploid cell from a diploid cell).
Figure 1: A simplified workflow comparing normal mitosis with N-methylcolchicine-induced polyploidization.
N-Methylcolchicine vs. Colchicine: A Comparative Analysis
While both compounds are effective antimitotic agents, N-methylcolchicine exhibits several properties that may make it a more desirable choice for inducing polyploidy in plant cells.
| Feature | N-Methylcolchicine (Demecolcine/Colcemid) | Colchicine | Rationale for Preference |
| Toxicity | Significantly less toxic to animal cells. | Highly toxic to a wide range of organisms, including humans. | Reduced risk for researchers and potentially lower phytotoxicity at effective concentrations. |
| Binding to Tubulin | Binds to tubulin more rapidly. | Slower binding to tubulin. | Potentially shorter treatment durations required to achieve the desired effect. |
| Reversibility | The binding to tubulin is more readily reversible. | Forms a more stable complex with tubulin. | Allows for greater experimental control and potentially higher cell viability post-treatment. |
| Efficacy in Plants | Less documented in plant systems. | Widely documented with established protocols for numerous species. | Colchicine has a longer history of use, but the properties of N-methylcolchicine suggest high potential. |
Experimental Protocols: A Guideline for Polyploidy Induction
The optimal concentration and duration of N-methylcolchicine treatment will vary depending on the plant species, the type of explant used, and the specific experimental goals. The following protocols are based on established principles of in vitro polyploidy induction and should be optimized for your system.
Protocol 1: In Vitro Treatment of Nodal Segments
This method is suitable for a wide range of plant species that can be propagated through tissue culture.
Materials:
-
N-Methylcolchicine (Demecolcine) stock solution (e.g., 1 mg/mL in sterile distilled water or DMSO, filter-sterilized)
-
Sterile plant tissue culture medium (e.g., Murashige and Skoog (MS) medium)[5]
-
Sterile petri dishes, flasks, and forceps
-
In vitro grown plantlets
-
Laminar flow hood
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare N-Methylcolchicine Solutions: From your sterile stock solution, prepare a series of working concentrations in liquid MS medium. A starting range of 0.01% to 0.1% (w/v) is recommended for initial experiments.[6][7]
-
Explant Preparation: Under sterile conditions in a laminar flow hood, excise nodal segments (approximately 1-2 cm in length) from healthy, in vitro grown plantlets.
-
Treatment: Place the nodal segments in a sterile flask or petri dish containing the N-methylcolchicine solution. Ensure the explants are fully submerged.
-
Incubation: Incubate the explants in the treatment solution for a predetermined duration. Initial experiments should test a range of exposure times, for example, 12, 24, and 48 hours.[5] The incubation should be carried out in the dark, as light can degrade colchicine and its derivatives.[1]
-
Washing: After the treatment period, carefully decant the N-methylcolchicine solution and wash the explants three to five times with sterile liquid MS medium to remove any residual chemical.
-
Culture: Place the washed nodal segments onto fresh, semi-solid MS medium for shoot regeneration.
-
Subculture and Acclimatization: As new shoots develop, subculture them to fresh medium to promote further growth and rooting. Once a healthy root system is established, the plantlets can be gradually acclimatized to ex vitro conditions.
Protocol 2: Seed Treatment for Polyploidy Induction
Treating seeds is an efficient method for generating a large number of polyploid plants.
Materials:
-
N-Methylcolchicine (Demecolcine)
-
Seeds of the target plant species
-
Sterile distilled water
-
Sterile petri dishes or small beakers
-
Germination medium or soil
-
Shaker (optional)
Procedure:
-
Seed Sterilization (Optional but Recommended): Surface sterilize the seeds using a standard protocol (e.g., treatment with 70% ethanol followed by a dilute bleach solution and rinsing with sterile water).
-
Prepare Treatment Solutions: Dissolve N-methylcolchicine in sterile distilled water to achieve the desired concentrations. A starting range similar to Protocol 1 (0.01% to 0.1% w/v) is a good starting point.[8]
-
Seed Soaking: Place the seeds in the N-methylcolchicine solution in a sterile petri dish or beaker. Ensure all seeds are submerged. The container can be placed on a shaker for gentle agitation to ensure uniform exposure.
-
Incubation: Incubate the seeds in the dark for a range of durations (e.g., 12, 24, 48 hours) at a suitable temperature for germination.[3]
-
Washing: After treatment, thoroughly rinse the seeds with sterile distilled water.
-
Germination: Sow the treated seeds on a suitable germination medium or sterile soil and grow under appropriate conditions.
Validation of Polyploidy: A Multi-faceted Approach
It is crucial to verify the success of polyploidy induction. A combination of methods provides the most reliable confirmation.
-
Morphological and Anatomical Analysis: Polyploid plants often exhibit "gigas" characteristics, including larger leaves, flowers, and stomata, as well as thicker stems.[1] While these are useful initial indicators, they are not definitive proof of polyploidy.
-
Stomatal Measurements: A common and relatively simple method involves measuring the size and density of stomata on the leaf epidermis. Polyploid plants typically have larger but fewer stomata per unit area compared to their diploid counterparts.
-
Flow Cytometry: This is a rapid and accurate method for determining the relative DNA content of nuclei. By comparing the fluorescence intensity of stained nuclei from treated and control plants, the ploidy level can be determined.[2]
-
Chromosome Counting: The most definitive method for confirming polyploidy is to directly count the chromosomes in root tip cells or other actively dividing tissues.[1] This technique requires expertise in microscopy and cytogenetics.
Figure 2: A generalized experimental workflow for N-methylcolchicine-induced polyploidy in plants.
Safety Precautions
While N-methylcolchicine is less toxic than colchicine, it is still a hazardous chemical and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling N-methylcolchicine powder or solutions.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the powdered form.
-
Disposal: Dispose of all N-methylcolchicine waste according to your institution's chemical safety guidelines.
Future Perspectives
The use of N-methylcolchicine for inducing polyploidy in plants holds considerable promise. Its lower toxicity and potentially higher efficiency could streamline the development of new crop varieties and enhance the production of plant-derived pharmaceuticals. Further research is needed to establish optimized protocols for a wider range of plant species and to fully evaluate the genetic and phenotypic stability of the resulting polyploids. By embracing this refined tool, researchers and breeders can continue to unlock the vast potential of polyploidy in plant science.
References
- Manzoor, A., et al. (2019). The Role of Colchicine in Plant Breeding. Plants, 8(4), 1-20.
- Iannicelli, J., et al. (2020). Induction of Polyploidy in Plants. Encyclopedia, 1(1), 1-10.
- Ridwan, I., et al. (2025). Exploring in vitro polyploidization in chrysanthemum cultivars: Effects of colchicine concentrations on morphological and p. SABRAO Journal of Breeding and Genetics, 57(1), 1-13.
- Wulandari, R., et al. (2023). The Morpho-Somatic and Chromosomal Changes in Colchicine Polyploidy Induction Colocasia esculenta var. Antiquorium. Plant Breeding and Biotechnology, 11(2), 123-134.
- Perera, P. C. D., & Dahanayake, N. (2017). Effects of Colchicine on Polyploidy Plant Production. Journal of Agricultural Sciences, 12(2), 154-160.
- Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of Cell Science, 102(3), 387-392.
- Sedaghatpour, S., et al. (2021). Procedure of in vitro mitotic polyploidization (in Solanum genus). BioTechniques, 71(5), 481-487.
- Stavropoulou, E., & Tsaftaris, A. (2023). In Vitro Induction of Polyploidy in Citrus Rootstocks through In Vitro Colchicine Treatment of Seed-Derived Explants. Agronomy, 13(6), 1442.
- Wang, F., et al. (2021). In Vitro Induction of Polyploidy by Colchicine in the Protocorm of the Orchid Dendrobium wardianum Warner. HortScience, 56(10), 1215-1221.
- Tarata, W., et al. (2023). Optimal protocol for in vitro polyploid induction of Cymbidium aloifolium (L.) Sw. BMC Plant Biology, 23(1), 284.
- Susilowati, A., et al. (2024). Comparative analysis of colchicine and bio-catharanthine as mutagenic agents for polyploid generation in wild passion fruit (Passiflora foetida). Biodiversitas Journal of Biological Diversity, 25(7), 3333-3341.
- Ascough, G. D., et al. (2008). Effectiveness of Colchicine and Oryzalin at Inducing Polyploidy in Watsonia lepida N.E. Brown. HortScience, 43(7), 2248-2251.
- Sajjad, Y., et al. (2013). Effect of colchicine on in vitro polyploidy induction in African marigold (Tagetes erecta). Pakistan Journal of Botany, 45(3), 1255-1258.
- Sangthong, P., et al. (2022). In vitro Tissue Culture Techniques and Colchicine-Induced Polyploidy in Banana (Musa, AA Group) 'Kluai Khai'. Science Alert, 1-9.
- Kim, O. T., et al. (2021).
- Rha, E. S. (2021). Comparative Study on the Effects of Colchicine on Mitosis in Allium cepa var aggregatum and Allium sativum var sativum Root Meristem Cells. Journal of Plant Biology, 64(6), 551-560.
- Eigsti, O. J. (1957). Chapter 17: Mechanism of Colchicine-Mitosis. In Colchicine—in Agriculture, Medicine, Biology, and Chemistry (pp. 397-410).
- Margulis, L. (1975). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. FEBS Letters, 54(2), 222-225.
- Rieder, C. L. (1992). Colcemid and the mitotic cycle. Journal of Cell Science, 102(3), 387-392.
- Al-Khayri, J. M., et al. (2022). The Role of Colchicine in Plant Breeding. Plants, 11(14), 1776.
- Tavassoli, A., & Nemati, H. (2021). In vitro colchicine-induced polyploids from different explant segments of Bacopa monnieri. ScienceAsia, 47(1), 30-38.
- Al-Ajeeli, M. H. H., & Al-Janabi, A. A. J. (2022). Induction of mutation by treatment with colchicine and spraying with progesterone for two cultivars of zinnia elegans by using. Neliti, 1-11.
- Manzoor, A., et al. (2019). Studies on Colchicine Induced Chromosome Doubling for Enhancement of Quality Traits in Ornamental Plants. Plants, 8(7), 194.
- Doyle, J. J., & Coate, J. E. (2019). Polyploidy, the Nucleotype, and Novelty: The Impact of Genome Doubling on the Biology of the Cell. International Journal of Plant Sciences, 180(1), 1-52.
Sources
- 1. The Role of Colchicine in Plant Breeding [mdpi.com]
- 2. Optimal protocol for in vitro polyploid induction of Cymbidium aloifolium (L.) Sw - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. vubhb.cz [vubhb.cz]
- 6. sabraojournal.org [sabraojournal.org]
- 7. plantbreedbio.org [plantbreedbio.org]
- 8. cropj.com [cropj.com]
Determining the Potency of N-Methylcolchicine: An Application Note for IC50 Measurement in A549 Lung Carcinoma Cells
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of N-Methylcolchicine in the A549 human lung adenocarcinoma cell line. This document moves beyond a simple recitation of steps, offering insights into the rationale behind the protocol design, ensuring scientific integrity, and providing a self-validating experimental system.
Scientific Introduction: The Rationale for Targeting Tubulin in Oncology
N-Methylcolchicine, also known as demecolcine, is a derivative of colchicine, a natural alkaloid isolated from the autumn crocus, Colchicum autumnale.[1] Colchicine and its analogues are potent antimitotic agents that exert their effects by disrupting microtubule dynamics, a critical process for cell division.[2]
Mechanism of Action: Microtubules are essential components of the cytoskeleton, playing pivotal roles in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3][4] N-Methylcolchicine binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer.[1][5] This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle.[1] Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[6] The disruption of this fundamental cellular process makes tubulin an attractive target for anticancer drug development, and compounds that interact with the colchicine binding site are of significant interest.[2]
The A549 Cell Line as a Model: The A549 cell line, derived from a human lung carcinoma, is a well-characterized and widely used model in cancer research.[7] These adenocarcinomic human alveolar basal epithelial cells grow as an adherent monolayer and are suitable for cytotoxicity assays.[7] With a doubling time of approximately 22-24 hours, they are amenable to multi-day drug incubation studies.[7]
This application note will detail a robust and reproducible protocol for determining the IC50 value of N-Methylcolchicine in A549 cells using a resazurin-based cell viability assay (PrestoBlue™). The IC50 value is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50% and is a critical parameter in preclinical drug evaluation.[6][8]
Materials and Methods
This section outlines the necessary reagents, equipment, and detailed protocols for the successful determination of N-Methylcolchicine's IC50 in A549 cells.
Reagents and Consumables
-
Cell Line: A549 (ATCC® CCL-185™)
-
Compound: N-Methylcolchicine (Demecolcine)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1x Penicillin-Streptomycin-Neomycin (PSN) solution, and 0.2 mM L-glutamine.[7]
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium free.
-
Trypsin-EDTA: 0.05%
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
PrestoBlue™ HS Cell Viability Reagent
-
Consumables:
-
T-75 cell culture flasks
-
96-well, flat-bottom, sterile cell culture plates
-
Serological pipettes
-
Micropipettes and sterile tips
-
Conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)
-
Equipment
-
Laminar flow hood (biological safety cabinet)
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
Microplate reader (fluorescence or absorbance capabilities)
-
Vortex mixer
-
Water bath (37°C)
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the IC50 determination.
Caption: A flowchart of the major steps involved in the IC50 determination of N-Methylcolchicine in A549 cells.
Detailed Protocols
A549 Cell Culture
Rationale: Maintaining a healthy, sub-confluent culture is paramount for obtaining reproducible results. Cells in the logarithmic growth phase are metabolically active and respond more consistently to drug treatment. Passaging cells before they reach confluency prevents contact inhibition and nutrient depletion, which can alter their physiological state.
Protocol:
-
Culture A549 cells in a T-75 flask with complete cell culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell confluency daily using an inverted microscope.
-
Subculture the cells when they reach 70-80% confluency (typically every 3-4 days).[7] a. Aspirate the old medium. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding 8-10 mL of complete medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in fresh complete medium. g. Seed new T-75 flasks at a density of 5x10⁵ cells.[7]
IC50 Determination using PrestoBlue™ Assay
Rationale for Assay Choice: The PrestoBlue™ assay is a simple, rapid, and non-toxic method for assessing cell viability.[9][10] It utilizes the reducing power of living, metabolically active cells to convert the non-fluorescent resazurin to the highly fluorescent resorufin.[10] The fluorescence intensity is directly proportional to the number of viable cells. This "add-and-read" format minimizes handling errors and is suitable for high-throughput screening.
Protocol:
Day 1: Cell Seeding
-
Perform a cell count using a hemocytometer and Trypan Blue to ensure cell viability is >95%.
-
Prepare a cell suspension of A549 cells in complete medium at a concentration of 8 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate, resulting in a seeding density of 8,000 cells/well.
-
Include "no cell" control wells containing 100 µL of medium only for background fluorescence subtraction.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
Day 2: N-Methylcolchicine Treatment
-
Compound Preparation: a. Prepare a 10 mM stock solution of N-Methylcolchicine in DMSO. b. Perform a serial dilution of the stock solution in complete medium to obtain 2X working concentrations. A suggested starting range for the final well concentrations is 1 nM to 10 µM, with 8-10 points for a comprehensive dose-response curve.
-
Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the appropriate 2X N-Methylcolchicine dilution to each well. c. For the "vehicle control" wells, add 100 µL of medium containing the same final concentration of DMSO as the highest drug concentration wells (typically ≤ 0.1%). d. For the "untreated control" wells, add 100 µL of fresh complete medium.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Rationale: A 48-hour incubation period is generally sufficient for antimitotic agents to induce cell cycle arrest and subsequent cell death, and it aligns with approximately two doubling times of A549 cells.
-
Day 4: Cell Viability Measurement
-
Warm the PrestoBlue™ reagent to room temperature.
-
Add 10 µL of PrestoBlue™ reagent to each well (for a final volume of 110 µL).[13]
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Self-Validation: The incubation time can be optimized. The plate can be read at multiple time points to ensure the signal is within the linear range of the instrument.
-
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.[9] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.
Data Analysis and Interpretation
Data Normalization
-
Subtract the average fluorescence of the "no cell" control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration of N-Methylcolchicine using the following formula:
% Viability = ( (Fluorescence of Treated Well) / (Average Fluorescence of Vehicle Control Wells) ) * 100
IC50 Calculation
-
Plot the % Viability (Y-axis) against the log of the N-Methylcolchicine concentration (X-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[14][15] Software such as GraphPad Prism or an equivalent is recommended for this analysis.
-
The IC50 is the concentration of N-Methylcolchicine that corresponds to 50% cell viability on the fitted curve.[15]
Sources
- 1. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. researchgate.net [researchgate.net]
- 9. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Probing Cellular Health: A Guide to Cell Viability Assays Using N-Methylcolchicine
Introduction: Beyond Colchicine - A Refined Tool for Microtubule Research
N-Methylcolchicine, also known as demecolcine or colcemid, is a potent derivative of the well-known mitotic inhibitor, colchicine.[1] Like its parent compound, N-Methylcolchicine exerts its biological effects by disrupting microtubule dynamics, a fundamental process for cell division, intracellular transport, and maintenance of cell structure.[1][2] By binding to tubulin, the protein subunit of microtubules, N-Methylcolchicine inhibits their polymerization, leading to the disassembly of the mitotic spindle.[3] This disruption culminates in cell cycle arrest, primarily at the G2/M phase, and can subsequently trigger apoptosis, or programmed cell death.[4][5]
While sharing a common mechanism with colchicine, N-Methylcolchicine is often reported to be less toxic, with more reversible effects, making it a valuable tool in cytogenetics and cancer research.[3] Its ability to synchronize cell populations in metaphase has been widely utilized for karyotyping.[6] However, its precise and potent cytotoxic effects also make it an important compound for in vitro studies aimed at understanding the mechanisms of anti-cancer drugs and for screening new therapeutic agents.
This comprehensive guide provides detailed protocols and expert insights for utilizing N-Methylcolchicine in cell viability and cytotoxicity assays. We will delve into the underlying principles of these assays, offer step-by-step instructions for their execution, and provide guidance on data interpretation, empowering researchers to confidently assess the impact of N-Methylcolchicine on cellular health.
Mechanism of Action: A Closer Look at Microtubule Disruption
The cytotoxic effects of N-Methylcolchicine are rooted in its interaction with the building blocks of the cytoskeleton. The process unfolds as follows:
-
Entry into the Cell: N-Methylcolchicine readily crosses the cell membrane.
-
Tubulin Binding: Inside the cell, it binds to soluble tubulin dimers. This binding prevents the tubulin dimers from polymerizing into microtubules.
-
Microtubule Depolymerization: The binding of N-Methylcolchicine to tubulin shifts the equilibrium towards microtubule disassembly.
-
Mitotic Spindle Collapse: The mitotic spindle, crucial for chromosome segregation during cell division, is composed of microtubules. The depolymerization of microtubules leads to the collapse of the mitotic spindle.
-
Cell Cycle Arrest: Without a functional mitotic spindle, the cell cannot proceed through mitosis and is arrested in the G2/M phase of the cell cycle.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]
Caption: Mechanism of N-Methylcolchicine Action.
Core Protocols for Assessing Cell Viability and Cytotoxicity
To comprehensively evaluate the effects of N-Methylcolchicine, a multi-assay approach is recommended. Here, we provide detailed protocols for three fundamental assays: the MTT assay to measure metabolic activity, the LDH assay to quantify membrane integrity, and cell cycle analysis by flow cytometry to confirm the mechanism of action.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of metabolically active cells.[6]
Materials:
-
N-Methylcolchicine (Demecolcine/Colcemid)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-Methylcolchicine in culture medium. Remove the medium from the wells and add 100 µL of the N-Methylcolchicine dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[2]
Rationale for Key Steps:
-
Cell Seeding Density: Optimizing the initial cell number is crucial to ensure that cells are in the exponential growth phase during the experiment and that the absorbance values fall within the linear range of the assay.
-
Incubation Time: The duration of exposure to N-Methylcolchicine will influence the observed cytotoxicity. A time-course experiment is recommended to determine the optimal endpoint.
-
Solubilization: The formazan crystals are insoluble in aqueous solutions and must be dissolved in an organic solvent like DMSO or a detergent-based solution before the absorbance can be read.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity based on the measurement of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis.[8] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Materials:
-
N-Methylcolchicine (Demecolcine/Colcemid)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Multichannel pipette
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to include three sets of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new, optically clear 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction (Optional): Some kits include a stop solution to terminate the enzymatic reaction. Add the stop solution if required by the protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Rationale for Key Steps:
-
Control Wells: The spontaneous release control accounts for the baseline level of cell death in the culture, while the maximum release control provides a value for 100% cytotoxicity. These controls are essential for calculating the percentage of cytotoxicity.
-
Supernatant Transfer: It is critical to avoid disturbing the cell pellet when transferring the supernatant to prevent contamination with intact cells, which could lead to inaccurate results.
-
Kit Instructions: Adherence to the manufacturer's protocol for the specific LDH assay kit is crucial for optimal and reproducible results.
Caption: Workflow for MTT and LDH Assays.
Data Analysis and Expected Results
The primary output for both MTT and LDH assays is a measure of absorbance. For the MTT assay, a decrease in absorbance correlates with reduced cell viability. For the LDH assay, an increase in absorbance in the supernatant indicates increased cytotoxicity.
The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays. It represents the concentration of N-Methylcolchicine that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.[9][10]
Calculating Percent Viability (MTT Assay):
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Calculating Percent Cytotoxicity (LDH Assay):
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Expected IC₅₀ Values:
The IC₅₀ of N-Methylcolchicine can vary significantly depending on the cell line and the duration of treatment. Based on available literature, the following table provides some reported values for demecolcine (colcemid) to serve as a reference.
| Cell Line | Assay Type | Treatment Duration | Reported IC₅₀ / Effective Concentration |
| HeLa | Cell Inhibition | - | 0.05 - 0.5 µg/mL[3] |
| CHO | Cell Inhibition | - | 0.05 - 0.5 µg/mL[3] |
| A549 | Cell Cycle Arrest | 24 hours | 0.1 µg/mL[11] |
| Tubulin | Polymerization Inhibition | - | 2.4 µM |
Confirmatory Assays: Delving Deeper into the Mechanism
To validate that the observed cytotoxicity is due to the expected mechanism of action, further assays can be performed.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with N-Methylcolchicine is expected to cause an accumulation of cells in the G2/M phase.
Brief Protocol:
-
Culture and treat cells with N-Methylcolchicine as described previously.
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
An increase in the percentage of cells in the G2/M phase in treated samples compared to controls confirms the cell cycle arrest induced by N-Methylcolchicine.
Apoptosis Assay using Annexin V Staining
This assay identifies cells undergoing apoptosis. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Brief Protocol:
-
Culture and treat cells with N-Methylcolchicine.
-
Harvest cells and wash with binding buffer.
-
Stain the cells with fluorescently labeled Annexin V and a dead cell stain (e.g., Propidium Iodide or 7-AAD).
-
Analyze the stained cells by flow cytometry.
An increase in the population of Annexin V-positive cells will indicate that N-Methylcolchicine is inducing apoptosis.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High background in MTT assay | Contamination of media or reagents; High cell seeding density | Use fresh, sterile reagents; Optimize cell seeding density |
| Low signal in MTT assay | Insufficient incubation with MTT; Incomplete solubilization of formazan | Increase MTT incubation time; Ensure complete mixing after adding solubilizer |
| High spontaneous LDH release | Poor cell health; Harsh handling of cells | Ensure cells are healthy and in exponential growth phase; Handle cells gently during media changes and supernatant collection |
| Inconsistent results | Inaccurate pipetting; Edge effects in 96-well plates | Use calibrated pipettes; Avoid using the outer wells of the plate or fill them with sterile medium |
Conclusion
N-Methylcolchicine is a valuable tool for studying microtubule dynamics and for assessing cytotoxicity in cancer research. By employing the robust and well-established assays detailed in this guide, researchers can obtain reliable and reproducible data on the effects of this compound on cell viability, proliferation, and the mechanism of cell death. A multi-assay approach, combining metabolic and membrane integrity assays with mechanistic studies like cell cycle analysis, will provide a comprehensive understanding of the cellular response to N-Methylcolchicine.
References
-
Biological Industries. (n.d.). Colcemid Solution. Retrieved from [Link]
- Al-Qadami, G. H., et al. (2024). Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture. BMC Cancer, 24(1), 1-18.
- Pogribny, I. P., et al. (2005). Effect of cell cycle growth arrest on global DNA methylation status in human lung epithelial-like (A549) cells. Cancer Letters, 223(1), 125-131.
-
University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
- Martinez-Perez, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(15), 12269.
- Jha, M. N., Bamburg, J. R., & Bedford, J. S. (1994). Cell cycle arrest by Colcemid differs in human normal and tumor cells. Cancer Research, 54(18), 5011–5015.
- Khan, I., et al. (2021).
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Lin, Z. Y., et al. (2019). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Journal of Cancer, 10(1), 199–208.
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
- Araldi, R. P., et al. (2022). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). Journal of Oncology, 2(1), 1018.
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
- Sherwood, S. W., et al. (1994). Induction of apoptosis by the anti-tubulin drug colcemid: relationship of mitotic checkpoint control to the induction of apoptosis in HeLa S3 cells. Experimental Cell Research, 215(2), 373–379.
- Kishigami, S., et al. (2018). Cell division- and DNA replication-free reprogramming of somatic nuclei for embryonic transcription. Scientific Reports, 8(1), 1-12.
- Bakar-Ates, F., et al. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244.
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity profile and IC50 of colchicine, cisplatin, doxorubicin, and PTX. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assays on A549 cells using 3D cell cultures. Retrieved from [Link]
Sources
- 1. Karyotyping Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. cellseco.com [cellseco.com]
- 4. Cell cycle arrest by Colcemid differs in human normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by the anti-tubulin drug colcemid: relationship of mitotic checkpoint control to the induction of apoptosis in HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
N-Methylcolchicine Apoptosis Induction Assay: A Comprehensive Guide for Researchers
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N-Methylcolchicine to induce apoptosis in vitro. This guide delves into the molecular underpinnings of N-Methylcolchicine's mechanism of action and offers robust, step-by-step protocols for executing and validating apoptosis induction assays.
Introduction: The Scientific Rationale for Utilizing N-Methylcolchicine
N-Methylcolchicine belongs to the colchicinoid family of compounds, which are renowned for their potent antimitotic activity.[1] These agents function as tubulin polymerization inhibitors, disrupting the dynamic instability of microtubules, a critical process for the formation of the mitotic spindle during cell division.[2][3] The inability to form a functional spindle apparatus leads to cell cycle arrest, primarily at the G2/M phase, which subsequently triggers the intrinsic pathway of apoptosis.[4][5][6] This targeted disruption of a fundamental cellular process in proliferating cells makes N-Methylcolchicine and its analogs valuable tools for cancer research and potential therapeutic development.[7]
The induction of apoptosis is a key strategy in cancer therapy, and understanding the mechanisms by which compounds like N-Methylcolchicine execute this programmed cell death is paramount. This guide will equip researchers with the foundational knowledge and practical protocols to effectively utilize N-Methylcolchicine as a positive control for apoptosis induction and to investigate its cytotoxic effects on various cell lines.
Molecular Mechanism of N-Methylcolchicine-Induced Apoptosis
The apoptotic cascade initiated by N-Methylcolchicine is a well-orchestrated sequence of molecular events, beginning with its interaction with tubulin.
1. Inhibition of Tubulin Polymerization: N-Methylcolchicine binds to the colchicine-binding site on β-tubulin.[1][2] This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[2] The disruption of microtubule dynamics is the primary insult that triggers the subsequent apoptotic signaling.
2. G2/M Phase Cell Cycle Arrest: The failure to form a proper mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[4][5] Prolonged arrest at this checkpoint is a potent trigger for apoptosis.
3. Activation of the Intrinsic Apoptotic Pathway: The sustained cell cycle arrest initiates the mitochondrial-mediated intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
4. Caspase Activation Cascade: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3.[8]
5. Execution of Apoptosis: Activated caspase-3 is the primary executioner of apoptosis, cleaving a plethora of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[8]
Visualizing the Pathway: N-Methylcolchicine's Apoptotic Mechanism
Caption: N-Methylcolchicine induced apoptosis signaling pathway.
Experimental Protocols
Prior to initiating apoptosis assays, it is imperative to determine the optimal concentration and incubation time of N-Methylcolchicine for the specific cell line under investigation. This is typically achieved through a dose-response cytotoxicity assay.
Protocol 1: Determining Optimal N-Methylcolchicine Concentration via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Materials:
-
N-Methylcolchicine stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of N-Methylcolchicine in complete medium. Remove the old medium from the wells and add 100 µL of the N-Methylcolchicine dilutions. Include untreated control wells (medium with DMSO vehicle) and blank wells (medium only).
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the N-Methylcolchicine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Cell Line | Cancer Type | IC50 (Colchicine) | Reference |
| A375 | Melanoma | 10.6 ± 1.8 nM | [9] |
| MCF-7 | Breast Cancer | 1 µg/mL (CC50) | [10] |
| HCT-116 | Colon Carcinoma | 1-7 µM | [11] |
| HT29 | Colon Adenocarcinoma | 1-7 µM | [11] |
| HeLa | Cervical Cancer | ~100% lethal effect | [12] |
| H-82 | Lung Cancer | ~100% lethal effect | [12] |
Note: The provided IC50 values are for colchicine and should be used as a starting point for optimizing N-Methylcolchicine concentrations. It is crucial to empirically determine the IC50 for N-Methylcolchicine in your specific cell line.[13]
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a cornerstone for apoptosis detection. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
N-Methylcolchicine-treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the predetermined optimal concentration of N-Methylcolchicine for the desired incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizing the Workflow: Apoptosis Detection
Caption: Experimental workflow for apoptosis detection.
Protocol 3: Caspase-3 Activity Assay
This assay provides a quantitative measure of the activity of the key executioner caspase, caspase-3.
Principle: This colorimetric or fluorometric assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (pNA) or a fluorophore (AFC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.
Materials:
-
N-Methylcolchicine-treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
2X Reaction Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously. After treatment, lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate per well.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
Data Analysis: Compare the caspase-3 activity in treated samples to that of the untreated control. An increase in signal indicates the activation of caspase-3 and apoptosis induction.
Trustworthiness and Self-Validation
To ensure the reliability of your results, it is crucial to incorporate proper controls into your experiments:
-
Negative Control: Untreated cells cultured under the same conditions as the treated cells.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the N-Methylcolchicine.
-
Positive Control (for assays): A known inducer of apoptosis (e.g., staurosporine) can be used to validate the assay itself.
-
Time-Course and Dose-Response Experiments: Performing these experiments is essential to characterize the apoptotic response to N-Methylcolchicine fully.
By employing these rigorous experimental designs and cross-validating findings with multiple apoptosis assays (e.g., confirming Annexin V staining with a caspase activity assay), researchers can have high confidence in their data.
References
-
Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy. (n.d.). PMC. [Link]
-
Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. (n.d.). ResearchGate. [Link]
-
N-deacetyl-N-aminoacylthiocolchicine derivatives: synthesis and biological evaluation on MDR-positive and MDR-negative human cancer cell lines. (n.d.). PubMed. [Link]
-
N -Deacetyl- N -aminoacylthiocolchicine Derivatives: Synthesis and Biological Evaluation on MDR-Positive and MDR-Negative Human Cancer Cell Lines | Request PDF. (n.d.). ResearchGate. [Link]
-
Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug Resistance and Anticancer Efficacy of Selective Survivin Inhibitors. (n.d.). UTHSC Digital Commons. [Link]
-
The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells. (n.d.). PubMed. [Link]
-
In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (n.d.). Phcogj.com. [Link]
-
Structure of colchicoside, 3-O-demethylcolchicine, and colchicine. (n.d.). ResearchGate. [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). PMC. [Link]
-
Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait) against MCF-7 & SK-GT-4 cancer cell lines. (n.d.). Baghdad Science Journal. [Link]
-
B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner. (2022). PMC. [Link]
-
Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells. (n.d.). ResearchGate. [Link]
-
Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. (2025). PubMed Central. [Link]
-
Cytotoxic effects of different concentrations of standard (drug) and isolated colchicine after 24-hours of treatment. (n.d.). ResearchGate. [Link]
-
Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. (2018). JournalAgent. [Link]
-
Antiproliferative activity (IC 50 ) [nM] of colchicine (1) and its... (n.d.). ResearchGate. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC. [Link]
-
Prolonged cytotoxic effect of colchicine released from biodegradable microspheres. (n.d.). PubMed. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). MDPI. [Link]
-
New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. (n.d.). MDPI. [Link]
-
Colchicine-Induced Apoptosis Was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells. (n.d.). PMC. [Link]
-
The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (n.d.). MDPI. [Link]
-
Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines. (2022). PMC. [Link]
-
Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin. (n.d.). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug" by Kinsle E. Arnst [dc.uthsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Colchicine-Induced Apoptosis Was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Prolonged cytotoxic effect of colchicine released from biodegradable microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
Application Notes and Protocols for Confirming N-Methylcolchicine Activity
Introduction: Elucidating the Mechanism of a Putative Microtubule Targeting Agent
N-Methylcolchicine, a derivative of the well-characterized microtubule-targeting agent (MTA) colchicine, is hypothesized to exert its biological effects by interfering with microtubule dynamics. Microtubules, essential components of the eukaryotic cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers.[1][2] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][3]
Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[3][4] Agents that bind to tubulin can either stabilize or destabilize microtubules, both of which can lead to a mitotic block at the metaphase-anaphase transition, ultimately triggering programmed cell death (apoptosis).[4][5] Colchicine and its analogues are known to bind to a specific site on β-tubulin, referred to as the colchicine-binding site.[6][7] This binding event inhibits the polymerization of tubulin into microtubules.[7][8]
These application notes provide a comprehensive suite of biochemical and cell-based assays to rigorously confirm and characterize the activity of N-Methylcolchicine as a tubulin polymerization inhibitor. The protocols are designed for researchers in drug development and cell biology, offering step-by-step guidance from in vitro validation of target engagement to the characterization of its effects on cellular processes.
Principle of Investigation
The central hypothesis is that N-Methylcolchicine functions as a colchicine-binding site inhibitor. To validate this, a multi-faceted approach is necessary. We will first directly assess the compound's effect on tubulin polymerization in a cell-free system. Subsequently, we will confirm its binding to the colchicine site. Finally, we will investigate the downstream cellular consequences of microtubule disruption, namely cell cycle arrest and apoptosis.
Caption: Workflow for validating N-Methylcolchicine activity.
Section 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of N-Methylcolchicine on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by an increase in light scattering (turbidity) or by fluorescence enhancement of a reporter dye that binds to polymerized microtubules.[9][10][11]
Causality Behind Experimental Choices
-
Why a cell-free system? This approach isolates the interaction between the compound and its direct target (tubulin) from the complexities of a cellular environment, providing unambiguous evidence of direct inhibition.
-
Why a fluorescence-based assay? It offers higher sensitivity and is less prone to interference from compound precipitation compared to turbidity-based methods.[9] A fluorescent reporter is incorporated into the microtubules as they polymerize, leading to a quantifiable signal.[11]
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc., Cat. #BK011P) containing:
-
N-Methylcolchicine (test compound)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole or Colchicine (positive control for inhibition)
-
DMSO (vehicle control)
-
Black, non-binding 384-well microplate
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360/450 nm.[11]
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with the provided buffer to a final concentration of 2 mg/mL.[10][11] Keep on ice and use within one hour.
-
Prepare a reaction mix on ice containing tubulin, general tubulin buffer, GTP (final concentration 1 mM), and the fluorescent reporter, according to the kit manufacturer's protocol.[10][11]
-
Prepare serial dilutions of N-Methylcolchicine in DMSO. Then, create working solutions in pre-warmed (37°C) general tubulin buffer.
-
Prepare control solutions: Paclitaxel (e.g., 10 µM), Nocodazole (e.g., 10 µM), and a DMSO-only vehicle control.
-
-
Assay Setup:
-
Pipette 5 µL of the compound working solutions (N-Methylcolchicine at various concentrations, controls) into the wells of the 384-well plate.
-
Pre-warm the plate at 37°C for 1-2 minutes.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding 50 µL of the tubulin-containing reaction mix to each well.
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em ~360/450 nm) every 30-60 seconds for at least 60-90 minutes.[11]
-
Data Analysis and Expected Results
The output will be a kinetic curve of fluorescence intensity versus time.
-
Vehicle Control (DMSO): A sigmoidal curve showing a lag phase, a polymerization phase (steep increase in fluorescence), and a plateau phase (steady-state).
-
N-Methylcolchicine: A dose-dependent inhibition of the rate and extent of polymerization. Higher concentrations should result in flatter curves.
-
Nocodazole/Colchicine Control: Strong inhibition of polymerization.
-
Paclitaxel Control: Enhanced polymerization (steeper curve, higher plateau) compared to the vehicle.
Quantitative Data Presentation:
| Compound | Concentration | Max Polymerization Rate (RFU/min) | Max Fluorescence (RFU) | IC50 (µM) |
| Vehicle (DMSO) | N/A | Value | Value | N/A |
| N-Methylcolchicine | 0.1 µM | Value | Value | \multirow{4}{*}{Calculated Value} |
| 1 µM | Value | Value | ||
| 10 µM | Value | Value | ||
| 100 µM | Value | Value | ||
| Nocodazole | 10 µM | Value | Value | N/A |
| Paclitaxel | 10 µM | Value | Value | N/A |
The IC50 value (the concentration of N-Methylcolchicine that inhibits tubulin polymerization by 50%) can be calculated from the dose-response curve.
Section 2: Competitive Colchicine-Binding Assay
This assay determines if N-Methylcolchicine binds to the same site on tubulin as colchicine. It relies on the principle of competitive displacement of a labeled ligand (radioactive or fluorescent colchicine) by the unlabeled test compound.[6][12]
Protocol: Competitive Binding Assay
Materials:
-
Purified tubulin
-
[³H]-Colchicine (radioactive ligand)
-
Unlabeled colchicine (for standard curve)
-
N-Methylcolchicine
-
G-PEM buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 10% glycerol, pH 6.8)
-
Glass fiber filters
-
Scintillation fluid and scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine purified tubulin, a fixed concentration of [³H]-Colchicine, and varying concentrations of N-Methylcolchicine or unlabeled colchicine in G-PEM buffer.[12]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The protein-ligand complexes will be retained on the filter, while unbound ligand will pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.
Data Analysis and Expected Results
A decrease in the measured radioactivity in the presence of N-Methylcolchicine indicates that it is competing with [³H]-Colchicine for the same binding site on tubulin.[6] A standard curve using unlabeled colchicine is used to determine the Ki (inhibition constant) for N-Methylcolchicine.
Section 3: Cell-Based Assays
These assays confirm that the biochemical activity of N-Methylcolchicine translates into the expected physiological effects in living cells.
Immunofluorescence Staining for Microtubule Disruption
This qualitative assay visualizes the integrity of the microtubule network within cells following treatment with N-Methylcolchicine.
Caption: Workflow for immunofluorescence staining of microtubules.
Expected Results:
-
Vehicle-treated cells: A well-organized, filamentous network of microtubules extending throughout the cytoplasm.[13]
-
N-Methylcolchicine-treated cells: A dose-dependent disruption of the microtubule network, appearing diffuse and fragmented.[13]
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Microtubule-destabilizing agents are expected to cause an accumulation of cells in the G2/M phase due to the activation of the spindle assembly checkpoint.[6][14]
Protocol:
-
Cell Treatment: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) and treat with various concentrations of N-Methylcolchicine for a period corresponding to at least one cell cycle (e.g., 24 hours).[14]
-
Harvest and Fixation: Harvest the cells (including any floating cells) and fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the cells and stain the DNA with a fluorescent dye such as Propidium Iodide (PI) in the presence of RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Expected Results:
A dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle compared to vehicle-treated controls.[14][15][16]
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle (DMSO) | Value | Value | Value |
| N-Methylcolchicine (Low Conc.) | Value | Value | Value |
| N-Methylcolchicine (High Conc.) | Value | Value | Increased Value |
| Nocodazole (Positive Control) | Value | Value | Increased Value |
Apoptosis Assay by Annexin V/PI Staining
Prolonged mitotic arrest induced by microtubule inhibitors typically leads to apoptosis.[5][17][18] This assay quantifies the percentage of apoptotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A DNA-binding dye that is excluded by viable cells but can enter late apoptotic or necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with N-Methylcolchicine for an appropriate duration (e.g., 24-48 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from Becton Dickinson).[19]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[19]
Expected Results:
Flow cytometry analysis will distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
A dose-dependent increase in the percentage of early and late apoptotic cells is expected with N-Methylcolchicine treatment.
Caption: Signaling pathway from target engagement to apoptosis.
Conclusion
By systematically applying this suite of biochemical and cell-based assays, researchers can robustly validate the activity of N-Methylcolchicine as a microtubule polymerization inhibitor. The data generated will provide a comprehensive profile of the compound, confirming its direct interaction with tubulin at the colchicine-binding site and detailing its downstream consequences on cell cycle progression and survival. This rigorous, multi-tiered approach is essential for the preclinical characterization of novel microtubule-targeting agents.
References
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]
-
Kovaleva, M. A., Zherdev, Y. V., & Shaitan, K. V. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. International Journal of Molecular Sciences, 24(15), 12423. [Link]
-
Hsieh, C.-H., Liu, C.-Y., Hsieh, C.-H., Huang, C.-Y. F., & Chen, C.-L. (2021). A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics. Journal of Biomedical Science, 28(1), 6. [Link]
-
Ates, F. B., & Vatansever, H. S. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Bratislava Medical Journal, 119(3), 169-173. [Link]
-
Kaur, R., Kaur, G., Gill, R. K., & Soni, R. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Current Topics in Medicinal Chemistry, 20(24), 2213–2227. [Link]
-
Marques, S. M., Silva, A. C., & Cidade, H. (2022). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Biomolecules, 12(1), 125. [Link]
-
Richard, C., Guesdon, A., Valdameri, G., Monier, S., Bosc, C., & Denarier, E. (2019). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules, 24(17), 3139. [Link]
-
Shuin, T., Nishimura, R., & Umeda, M. (1989). Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. FEBS Letters, 246(1-2), 171-174. [Link]
-
Sackett, D. L. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 1-16. [Link]
-
Gan, P. P., McCarroll, J. A., Byrne, F. L., Garner, J., & Kavallaris, M. (2010). Microtubule Dynamics, Mitotic Arrest, and Apoptosis: Drug-Induced Differential Effects of βIII-Tubulin. Molecular Cancer Therapeutics, 9(5), 1339–1348. [Link]
-
Delaunay, A., Geelen, D., & De Veylder, L. (2006). Colchicine-induced polyploidization depends on tubulin polymerization in c-metaphase cells. Protoplasma, 227(2-4), 169-178. [Link]
-
Fourest-Lieuvin, A. (2006). Microtubule targeting agents: from biophysics to proteomics. Expert Review of Proteomics, 3(5), 517-533. [Link]
-
Al-Ostoot, F. H., Salah, J., Al-Sayyed, H., Al-Qerem, W., & Al-Shalabi, E. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 13(6), 724-734. [Link]
-
Singh, P., & Rathinasamy, K. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Molecular Biosciences, 9, 858908. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]
-
Carlson, R. O., H Covell, D., & W. K. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and Drug Development Technologies, 14(4), 253-264. [Link]
-
Ates, F. B. (2018). Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells. ResearchGate. [Link]
-
JoVE. (2023). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. YouTube. [Link]
-
Valdameri, G., Guesdon, A., Richard, C., Bosc, C., Monier, S., & Denarier, E. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 280. [Link]
-
Wang, Y. (2018). Compound 12 binds to the colchicine-binding site of tubulin and inhibits microtubule polymerisation. ResearchGate. [Link]
-
Luo, Y., Zeng, R., Guo, Q., Xu, J., Sun, X., & Wang, L. (2022). Identifying a novel anticancer agent with microtubule-stabilizing effects through computational cell-based bioactivity prediction models and bioassays. Organic & Biomolecular Chemistry, 20(20), 4217-4224. [Link]
-
Denda, A., Sai, K., Tang, Q., Tsujiuchi, T., Murata, Y., & Nakae, D. (2000). Disturbance of the Cell Cycle with Colchicine Enhances the Growth Advantage of Diethylnitrosamine-initiated Hepatocytes in Rats. Japanese Journal of Cancer Research, 91(9), 876-883. [Link]
-
Ates, F. B. (2019). Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells. ResearchGate. [Link]
-
Bio-protocol. (n.d.). In vitro tubulin polymerization assay. Bio-protocol. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. Journal of Medicinal Chemistry, 47(11), 2495-2508. [Link]
-
Al-Ostoot, F. H., Salah, J., Al-Sayyed, H., Al-Qerem, W., & Al-Shalabi, E. (2021). Identification and Validation of Novel Microtubule Suppressors with an Imidazopyridine Scaffold through Structure Based Virtual Screening and. bioRxiv. [Link]
-
Boret, D. M., & Ferreira, M.-J. U. (2019). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 24(22), 4153. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colchicine-induced polyploidization depends on tubulin polymerization in c-metaphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.journalagent.com [pdf.journalagent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
N-Methylcolchicine treatment time course for cell cycle arrest
Application Notes and Protocols
Topic: N-Methylcolchicine: A Researcher's Guide to the Time Course of Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-methylcolchicine, also known as Colcemid, is a potent antimitotic agent and a derivative of colchicine with reduced toxicity.[1] It is an indispensable tool in cell biology for synchronizing cell populations and for cytogenetic studies. Its mechanism of action involves the depolymerization of microtubules, which are critical components of the mitotic spindle.[1][2] This disruption activates the spindle assembly checkpoint, leading to a robust arrest of cells in the metaphase stage of mitosis.[2] Determining the precise timing and concentration for N-methylcolchicine treatment is paramount for achieving a high percentage of mitotically arrested cells without inducing significant cytotoxicity or unintended secondary effects like mitotic slippage and polyploidy.[3] This guide provides a comprehensive overview of the underlying principles of N-methylcolchicine-induced cell cycle arrest, detailed protocols for establishing an effective time course, and methods for validating the experimental outcomes.
Part 1: The Scientific Basis of N-Methylcolchicine-Induced Mitotic Arrest
Mechanism of Action: Microtubule Disruption
The cell cycle is a tightly regulated process, and progression through mitosis is dependent on the proper formation and function of the mitotic spindle. The spindle, composed of microtubule polymers, is responsible for the accurate segregation of sister chromatids into daughter cells.
N-methylcolchicine exerts its effect by binding to soluble tubulin dimers, the fundamental building blocks of microtubules.[2] This binding prevents the polymerization of tubulin into microtubules, shifting the dynamic equilibrium towards depolymerization.[1][4] The resulting failure to form a functional mitotic spindle is detected by the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC halts the cell cycle at the metaphase-to-anaphase transition, preventing chromosomal missegregation and aneuploidy.[2] This state, often referred to as "metaphase arrest," is the desired outcome for experimental cell synchronization or chromosome harvesting.[5]
Caption: Mechanism of N-methylcolchicine action.
Cellular Consequences and Experimental Considerations
The primary, intended consequence of N-methylcolchicine treatment is the accumulation of cells in the G2/M phase of the cell cycle.[6][7] Morphologically, these arrested cells often round up and may partially detach from the culture surface. However, prolonged exposure can lead to alternative cell fates:
-
Apoptosis: Cells arrested in mitosis for an extended period may trigger programmed cell death.[6]
-
Mitotic Slippage: Some cells can escape the mitotic block without dividing, a process known as mitotic slippage. This results in a single tetraploid cell (containing 4N DNA) that re-enters the G1 phase.[3]
Therefore, establishing a time course is a critical balancing act: the incubation time must be long enough to arrest a significant portion of the cell population as it enters mitosis, but not so long that it causes widespread cell death or mitotic slippage, which would confound results.
It's also noteworthy that N-methylcolchicine (Colcemid) effects are generally more reversible than those of its parent compound, colchicine, because the N-methylcolchicine-tubulin complex dissociates more readily.[8]
Part 2: Designing a Robust Time Course Experiment
The optimal concentration and duration of N-methylcolchicine treatment are highly dependent on the cell type and its specific cell cycle timing. A preliminary dose-response experiment followed by a detailed time-course analysis is the most rigorous approach.
Key Experimental Parameters
-
Cell Line: Different cell lines have varying doubling times and sensitivities to antimitotic drugs. For example, rapidly dividing cells like HeLa may require shorter incubation times than slower-growing lines.[9]
-
Concentration: Using too low a concentration will result in incomplete arrest. Conversely, excessively high concentrations can induce rapid cytotoxicity and off-target effects.[6]
-
Duration of Treatment: This is the primary variable in a time-course experiment. The goal is to identify the time point with the maximal G2/M population. This is often related to the length of the S and G2 phases of the specific cell line.
Recommended Starting Concentrations
The following table provides empirically derived starting points for common cell lines. These should be optimized for your specific experimental conditions.
| Cell Line | Suggested Concentration Range (µg/mL) | Suggested Concentration (nM) | Typical Incubation Time (hours) |
| HeLa | 0.05 - 0.5 µg/mL[1] | ~130 - 1300 nM | 16 - 24 |
| CHO | 0.05 - 0.5 µg/mL[1] | ~130 - 1300 nM | 12 - 16 |
| MCF-7 | 0.1 - 10 µg/mL*[6][10] | ~250 - 25000 nM | 24 |
| Lymphocytes | 0.1 - 0.2 µg/mL[1] | ~250 - 500 nM | 2 - 4 |
Note: Data for MCF-7 is based on studies with colchicine, but serves as a reasonable starting point for its derivative, N-methylcolchicine.
Caption: Workflow for a time course experiment.
Part 3: Protocols for Inducing and Validating Cell Cycle Arrest
Protocol 3.1: Preparation and Handling of N-Methylcolchicine
CAUTION: N-methylcolchicine is classified as mutagenic, teratogenic, and acutely toxic if swallowed.[11][12] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a certified chemical fume hood or biosafety cabinet.[13]
-
Reconstitution: N-methylcolchicine is typically supplied as a powder or a pre-made solution. If using powder, reconstitute in sterile DMSO or ethanol to a high concentration stock (e.g., 10 mg/mL).
-
Aliquot and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C.[11]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it in pre-warmed, sterile cell culture medium to the desired final concentration immediately before adding to cells.
Protocol 3.2: Treatment of Cells for Time Course Analysis
This protocol is designed for adherent cells in a 6-well plate format. It can be scaled as needed.
-
Cell Seeding: Seed cells into 6-well plates at a density that will allow them to be in the logarithmic phase of growth (typically 30-40% confluency) at the start of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Initiate Treatment: Prepare the N-methylcolchicine working solution in culture medium. Aspirate the old medium from the cells and replace it with the medium containing N-methylcolchicine. The "0 hour" time point is an untreated control well.
-
Incubation: Return the plates to the incubator.
-
Harvesting: At each designated time point (e.g., 4, 8, 12, 16, 24 hours), harvest one well of cells. a. Aspirate the medium. b. Wash the cells once with 1 mL of Dulbecco's Phosphate-Buffered Saline (DPBS). c. Add 200 µL of trypsin-EDTA and incubate for 2-5 minutes until cells detach. d. Neutralize the trypsin with 800 µL of complete medium. e. Transfer the cell suspension to a 1.5 mL microcentrifuge tube. f. Proceed immediately to the validation protocol.
Protocol 3.3: Validation of Mitotic Arrest by Flow Cytometry
Flow cytometry analysis of DNA content is the gold standard for quantifying cell cycle distribution.[14][15][16]
-
Cell Preparation: a. Pellet the harvested cells by centrifuging at 300 x g for 5 minutes. b. Discard the supernatant. Resuspend the cell pellet in 500 µL of cold DPBS.
-
Fixation: a. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping. b. Incubate for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several weeks.
-
Staining: a. Pellet the fixed cells by centrifuging at 800 x g for 5 minutes. b. Carefully decant the ethanol. c. Resuspend the cell pellet in 500 µL of DPBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). d. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: a. Analyze the samples on a flow cytometer. b. Use a histogram to visualize PI fluorescence (linear scale). Identify the G0/G1 peak (2N DNA content) and the G2/M peak (4N DNA content). c. Use the software's cell cycle analysis model to quantify the percentage of cells in the G0/G1, S, and G2/M phases for each time point.
Protocol 3.4: Validation by Fluorescence Microscopy
Microscopy provides visual confirmation of mitotic arrest and microtubule disruption.
-
Cell Culture: Grow cells on sterile glass coverslips placed in 12-well plates.
-
Treatment: Treat the cells with N-methylcolchicine as described in Protocol 3.2.
-
Fixation and Permeabilization: a. At the desired time point, wash cells with DPBS. b. Fix with 4% paraformaldehyde in PBS for 15 minutes. c. Wash three times with DPBS. d. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining (Optional): a. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes. b. Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. c. Wash three times with PBS. d. Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: a. Wash three times with PBS. b. Counterstain with a nuclear dye such as DAPI (300 nM) or Hoechst 33342 (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: a. Wash once with PBS. b. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. c. Image using a fluorescence microscope. Look for an increase in cells with condensed chromatin and disorganized or absent microtubule networks compared to untreated controls.[17]
Part 4: Data Interpretation and Troubleshooting
A successful experiment will show a time-dependent increase in the percentage of cells in the G2/M phase, which should plateau at the optimal time point. At later time points, you may observe a decrease in the G2/M population and an increase in the sub-G1 peak (indicative of apoptotic cells with fragmented DNA).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low percentage of G2/M arrest | - Concentration of N-methylcolchicine is too low.- Incubation time is too short.- Cells were not in logarithmic growth phase. | - Increase the concentration in a stepwise manner.- Extend the time course.- Ensure cells are seeded at a lower density and are actively proliferating before treatment. |
| High level of cell death (large sub-G1 peak) | - Concentration of N-methylcolchicine is too high.- Incubation time is too long. | - Decrease the concentration.- Harvest cells at earlier time points to find the peak arrest before apoptosis becomes widespread. |
| Broad or poorly resolved G2/M peak in flow cytometry | - Inconsistent fixation (cell clumping).- Presence of doublets.- RNase treatment was incomplete. | - Add ethanol slowly while vortexing.- Use doublet discrimination gating during flow analysis.- Ensure RNase A is active and incubation time is sufficient. |
| No effect observed | - Inactive N-methylcolchicine stock.- Incorrect dilution calculation. | - Use a fresh aliquot or new vial of the compound.- Double-check all calculations for stock and working solutions. |
References
- Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. (2018). JournalAgent.
- Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells... (n.d.).
-
Jha, M. N., Bamburg, J. R., & Bedford, J. S. (1994). Cell cycle arrest by Colcemid differs in human normal and tumor cells. Cancer Research, 54(18), 5011-5015. [Link]
- Reversal of colchicine-induced mitotic arrest in Chinese hamster cells with a colchicine-specific monoclonal antibody. (n.d.). PubMed.
- Colcemid Solution. (n.d.). Cellseco.
- Colchicine activates cell cycle-dependent genes in growth-arrested r
- Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells. (2019).
- Hela cells were incubated with 50 µM LJK-11 or 20 nM colchicine for 20 hours... (n.d.).
-
Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules. (n.d.). PMC. [Link]
- Colchicine. (n.d.). Leica Biosystems.
- Response of murine spermatocytes to the metaphase-arresting effect of several mitotic arrestants. (n.d.). PubMed.
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. [Link]
- Understanding Microtubule Dynamics with Colchicine: A Potent Inhibitor. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
-
Cell Cycle Analysis by Flow Cytometry (Webinar). (2018). YouTube. [Link]
-
Colcemid and the mitotic cycle. (1992). Journal of Cell Science. [Link]
- Safety D
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). MDPI. [Link]
- High-content analysis of mitotic arrest. Cells were treated in 384-well... (n.d.).
-
Basic Methods of Cell Cycle Analysis. (2023). MDPI. [Link]
-
anti-Mitotic Activity of Colchicine and the Structural Basis for Its Interaction with Tubulin. (2025). ResearchGate. [Link]
-
Disturbance of the Cell Cycle with Colchicine Enhances the Growth Advantage of Diethylnitrosamine‐initiated Hepatocytes in Rats. (n.d.). PMC. [Link]
- SAFETY D
- SAFETY D
-
Colchicine-associated Ring Mitosis in Liver Biopsy and Their Clinical Implications. (n.d.). NIH. [Link]
-
Duration of each cell cycle phase of HeLa cel. (n.d.). BioNumbers. [Link]
-
Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. (n.d.). PubMed. [Link]
-
Epithelial cell mitotic arrest--a useful postmortem histologic marker in cases of possible colchicine toxicity. (n.d.). PubMed. [Link]
-
Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. (n.d.). MDPI. [Link]
-
Numerous mitotic figures with metaphase arrest in the mucosa suggest colchicine poisoning. (2022). Pathology International. [Link]
Sources
- 1. cellseco.com [cellseco.com]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 3. Reversal of colchicine-induced mitotic arrest in Chinese hamster cells with a colchicine-specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Duration of each cell cycle phase of HeLa cel - Human Homo sapiens - BNID 103805 [bionumbers.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methylcolchicine Concentration for Diverse Cell Lines
Welcome to the technical support center for N-Methylcolchicine (Colcemid) application in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on optimizing N-Methylcolchicine concentrations for achieving potent and reproducible mitotic arrest across a variety of cell lines. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid scientific foundation.
Understanding the Core Mechanism: The "Why" Behind N-Methylcolchicine
N-Methylcolchicine, a derivative of colchicine, functions as a potent inhibitor of microtubule polymerization.[1][2] Microtubules are critical components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[2] By binding to tubulin dimers, N-Methylcolchicine prevents their assembly into microtubules. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle.[3] The result is an accumulation of cells in mitosis, a state often referred to as "mitotic arrest."[1][4]
This targeted disruption is the cornerstone of its application in cytogenetics for chromosome preparations and in cell synchronization studies. However, the ideal concentration to achieve this arrest without inducing significant cytotoxicity or unwanted side effects is highly cell-line dependent.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for N-Methylcolchicine?
A: For most mammalian cell lines, a common starting range is between 0.1 to 0.5 µg/mL . However, this is a broad guideline. Sensitive cell lines may arrest at lower concentrations, while more resistant lines may require higher doses. For human lymphocytes, concentrations as low as 0.05 µg/mL for 2 hours or 0.005 µg/mL for 24 hours have been used successfully.[5] It is imperative to perform a dose-response experiment (a "kill curve" or, more accurately for this purpose, a "mitotic index curve") for each new cell line.[6]
Q2: How long should I incubate my cells with N-Methylcolchicine?
A: Incubation time is inversely related to concentration. Higher concentrations require shorter incubation times to achieve mitotic arrest. A typical incubation period is between 4 to 16 hours . For applications like chromosome harvesting, a shorter incubation of 2-4 hours is often sufficient. For cell synchronization, a longer incubation (12-16 hours) may be necessary to accumulate a high percentage of cells in mitosis. It is crucial to consider the doubling time of your specific cell line when determining the incubation period.
Q3: My cells are dying after N-Methylcolchicine treatment. What's wrong?
A: Significant cell death is a clear indicator of cytotoxicity, which can be caused by either too high a concentration or a prolonged incubation period. Prolonged mitotic arrest can trigger apoptosis (programmed cell death).[1][3] To troubleshoot this, systematically reduce the concentration and/or the incubation time. It's a delicate balance: you need a high enough concentration to induce arrest but low enough to avoid widespread cell death.
Q4: I'm not seeing a significant increase in my mitotic index. What should I do?
A: This suggests that the concentration of N-Methylcolchicine is too low or the incubation time is too short for your specific cell line. First, try increasing the incubation time. If that doesn't yield the desired result, incrementally increase the concentration. Remember that some cell lines are inherently more resistant to microtubule-disrupting agents. Verifying the viability of your cell stock and ensuring they are in the logarithmic growth phase before treatment is also crucial.
Q5: What is "mitotic slippage" and how can I avoid it?
A: Mitotic slippage is a phenomenon where cells escape from a prolonged mitotic arrest without proper chromosome segregation, often becoming polyploid (having more than two sets of chromosomes).[3][7] This can occur when the concentration of the mitotic inhibitor is not sufficient to maintain the SAC-induced arrest.[3] Paradoxically, both very high and suboptimal concentrations can sometimes lead to slippage.[3] The key to avoiding this is to carefully optimize the concentration and incubation time to achieve a robust and stable mitotic arrest. The primary mechanism behind mitotic slippage is the gradual degradation of Cyclin B1, a key protein that drives the cell into mitosis.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death/Low Viability | 1. N-Methylcolchicine concentration is too high. 2. Incubation time is too long. 3. Cells were not healthy or were too confluent before treatment. | 1. Perform a dose-response curve to determine the optimal concentration. Start with a lower range and titrate up. 2. Reduce the incubation time. 3. Ensure cells are in the logarithmic growth phase and are at an appropriate density (typically 50-70% confluency for adherent cells) before adding N-Methylcolchicine. |
| Low Mitotic Index | 1. N-Methylcolchicine concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to the drug. 4. Inaccurate method of determining mitotic index. | 1. Increase the concentration of N-Methylcolchicine incrementally. 2. Increase the incubation time. Consider the cell line's doubling time. 3. Confirm the activity of your N-Methylcolchicine stock. If the issue persists, consider a different mitotic inhibitor. 4. Use a reliable method for mitotic index calculation, such as staining with a DNA dye (e.g., DAPI or Hoechst) and a mitosis-specific marker (e.g., anti-phospho-histone H3). |
| Mitotic Slippage (Polyploid Cells) | 1. Suboptimal concentration of N-Methylcolchicine. 2. Prolonged incubation leading to checkpoint adaptation. | 1. Re-optimize the concentration. A slightly higher, more potent arresting concentration may be needed. 2. Reduce the incubation time to the minimum required to achieve the desired mitotic index. |
| Inconsistent Results Between Experiments | 1. Inconsistent cell density at the time of treatment. 2. Variation in N-Methylcolchicine stock dilution. 3. Changes in cell culture conditions (e.g., media, serum). | 1. Standardize your cell seeding protocol to ensure consistent confluency at the start of each experiment. 2. Prepare a fresh, filtered stock solution of N-Methylcolchicine and aliquot for single use to avoid repeated freeze-thaw cycles. 3. Maintain consistent cell culture practices. |
Experimental Protocols
Protocol 1: Determining the Optimal N-Methylcolchicine Concentration (Mitotic Index Curve)
This protocol is essential for establishing the ideal drug concentration for a new cell line.
Materials:
-
Your cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
N-Methylcolchicine stock solution (e.g., 10 mg/mL in DMSO, sterile-filtered)
-
96-well or 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Mitosis-specific antibody (e.g., anti-phospho-histone H3) and corresponding secondary antibody (for immunofluorescence)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 50-60% confluency after 24 hours. Include wells for a no-treatment control.
-
Drug Dilution Series: Prepare a series of dilutions of N-Methylcolchicine in complete culture medium. A good starting range is 0.01, 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the cells and replace it with the medium containing the different concentrations of N-Methylcolchicine. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for a fixed period, for example, 16 hours (or one approximate cell cycle length).
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (if performing immunofluorescence).
-
Proceed with immunofluorescence staining for phospho-histone H3 or directly stain with a DNA dye like DAPI (1 µg/mL in PBS for 5 minutes).
-
-
Imaging and Analysis:
-
Using a fluorescence microscope, capture images from multiple random fields for each concentration.
-
Count the total number of cells (e.g., based on DAPI-stained nuclei) and the number of mitotic cells (characterized by condensed chromosomes or positive phospho-histone H3 staining).
-
Calculate the Mitotic Index (MI) for each concentration: MI (%) = (Number of Mitotic Cells / Total Number of Cells) x 100
-
-
Data Interpretation: Plot the Mitotic Index (%) against the N-Methylcolchicine concentration. The optimal concentration is typically the lowest dose that gives the maximal mitotic index without causing significant changes in cell morphology indicative of cell death (e.g., membrane blebbing, extensive detachment).
Protocol 2: Cell Synchronization via Mitotic Arrest and Shake-off
This technique enriches for a population of cells at the G2/M transition.
Procedure:
-
Treatment: Treat a sub-confluent culture of your cells with the pre-determined optimal concentration of N-Methylcolchicine for 12-16 hours.
-
Mitotic Shake-off: Mitotic cells round up and become less adherent. Gently tap the side of the culture flask or plate, or use a gentle stream of medium to dislodge the mitotic cells.
-
Collection: Collect the medium containing the dislodged mitotic cells.
-
Washing and Re-plating: Centrifuge the collected cells at a low speed (e.g., 200 x g for 5 minutes). Wash the cell pellet twice with fresh, pre-warmed medium to remove the N-Methylcolchicine.
-
Release: Re-plate the cells in fresh medium without the drug. The cells will then synchronously exit mitosis and proceed into the G1 phase of the next cell cycle.
Data Presentation: Example N-Methylcolchicine Titration
| Cell Line | Type | Doubling Time (approx.) | Optimal Concentration Range (µg/mL) for 16h Incubation | Notes |
| HeLa | Human Cervical Cancer | 20-24 hours | 0.1 - 0.4 | Highly proliferative, very responsive. |
| MCF-7 | Human Breast Cancer | 30-40 hours | 0.2 - 0.5 | Slower growing, may require slightly higher concentration or longer incubation.[1] |
| A549 | Human Lung Carcinoma | 22-26 hours | 0.1 - 0.3 | Similar sensitivity to HeLa. Mitotic arrest was observed at 60 nM (approximately 0.024 µg/mL) in one study.[9] |
| HEK293 | Human Embryonic Kidney | 24-30 hours | 0.05 - 0.2 | Generally more sensitive to drug treatments. |
| Primary Fibroblasts | Normal Human Dermal | 48-72 hours | 0.01 - 0.1 | Non-transformed cells are often more sensitive and have a slower cell cycle. Lower concentrations are recommended. |
Note: These are example ranges. It is essential to perform your own optimization for your specific cell line and experimental conditions.
Visualizing the Workflow and Mechanism
N-Methylcolchicine Mechanism of Action
Caption: N-Methylcolchicine inhibits microtubule polymerization, activating the SAC and causing metaphase arrest.
Experimental Workflow for Optimization
Caption: Workflow for determining the optimal N-Methylcolchicine concentration for a specific cell line.
References
-
Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. (n.d.). National Center for Biotechnology Information. [Link]
-
Bakar-Ateş, F., Özmen, N., Kaya-Sezginer, E., & Kurt, E. E. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244. [Link]
-
Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. (2024). National Center for Biotechnology Information. [Link]
-
Clinically acceptable colchicine concentrations have potential for the palliative treatment of human cholangiocarcinoma. (n.d.). National Center for Biotechnology Information. [Link]
-
The cell proliferation assay after colchicine treatment in AFCs and CVCs. (n.d.). ResearchGate. [Link]
-
Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1. (2014). National Center for Biotechnology Information. [Link]
-
Dose response curve for antibiotic selection of mammalian cells (kill curve). (n.d.). Horizon Discovery. [Link]
-
THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS I. Kinetics of Inhibition and the Binding of H. (n.d.). Lab Manager. [Link]
-
Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. (1990). National Center for Biotechnology Information. [Link]
-
Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells. (n.d.). ResearchGate. [Link]
-
Mitotic progression, arrest, exit or death relies on centromere structural integrity, rather than de novo transcription. (2018). eLife. [Link]
-
Disturbance of the Cell Cycle with Colchicine Enhances the Growth Advantage of Diethylnitrosamine-initiated Hepatocytes in Rats. (n.d.). National Center for Biotechnology Information. [Link]
-
Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. (n.d.). ResearchGate. [Link]
-
Makino, M., Kodama, R., & Kawaguchi, K. (2022). Numerous mitotic figures with metaphase arrest in the mucosa suggest colchicine poisoning. Pathology International, 72(12), 637-639. [Link]
-
FBXO42 activity is required to prevent mitotic arrest, spindle assembly checkpoint activation and lethality in glioblastoma and. (2024). Oxford Academic. [Link]
-
(PDF) THE MECHANISM OF ACTION OF COLCHICINE: Binding of Colchincine-H to Cellular Protein. (n.d.). ResearchGate. [Link]
-
Can anyone tell me the concentration of colchicine used for synchronizing mammalian cells?. (2014). ResearchGate. [Link]
-
Mitotic slippage in non-cancer cells induced by a microtubule disruptor, disorazole C1. (2010). BMC Cancer. [Link]
-
Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube. [Link]
-
Addressing a weakness of anticancer therapy with mitosis inhibitors: Mitotic slippage. (n.d.). Taylor & Francis Online. [Link]
-
Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction. (n.d.). National Center for Biotechnology Information. [Link]
-
THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS. I. KINETICS OF INHIBITION AND THE BINDING OF H3-COLCHICINE. (1965). National Center for Biotechnology Information. [Link]
-
Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait) against MCF-7 and SK-GT-4 cancer cell lines. (2022). Baghdad Science Journal. [Link]
-
New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. (2020). MDPI. [Link]
-
Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit. (2009). American Association for Cancer Research. [Link]
-
Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy. (n.d.). National Center for Biotechnology Information. [Link]
-
Cellular response to exposure to antimitotic agents. (A) Schematic. (n.d.). ResearchGate. [Link]
-
Antiproliferative activity (IC 50 ) [nM] of colchicine (1) and its. (n.d.). ResearchGate. [Link]
-
Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells. (2019). ResearchGate. [Link]
-
Consequences of mitotic slippage for antimicrotubule drug therapy in. (n.d.). Taylor & Francis Online. [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. [Link]
-
Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait) against MCF-. (2022). Baghdad Science Journal. [Link]
-
EMD534085 treatment results in dose-dependent mitotic arrest of cells. (n.d.). ResearchGate. [Link]
-
Cell cycle arrest by Colcemid differs in human normal and tumor cells. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. cdn.labmanager.com [cdn.labmanager.com]
- 3. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Numerous mitotic figures with metaphase arrest in the mucosa suggest colchicine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Mitotic slippage in non-cancer cells induced by a microtubule disruptor, disorazole C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Mitotic Index with N-Methylcolchicine
Achieving a high mitotic index is critical for a wide range of applications, from fundamental cell cycle studies to clinical cytogenetics and drug development. N-Methylcolchicine, a derivative of colchicine also known as Colcemid, is a powerful tool for arresting cells in metaphase. However, obtaining a robust mitotic arrest can be challenging. This guide provides in-depth troubleshooting for researchers encountering a low mitotic index, grounded in the mechanism of action and extensive field experience.
Part 1: Foundational FAQs
Before diving into troubleshooting, it's essential to understand the basics of N-Methylcolchicine and the metric you're trying to optimize.
Q: What is N-Methylcolchicine and how does it induce mitotic arrest?
A: N-Methylcolchicine is a synthetic alkaloid that acts as an antimitotic agent.[1] Its primary mechanism involves disrupting the dynamics of microtubules, which are essential protein structures for forming the mitotic spindle.[1] Specifically, N-Methylcolchicine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1][2] This disruption prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during cell division.[3][4] As a result, the cell cycle is arrested at the metaphase stage, leading to an accumulation of cells with condensed chromosomes.[1][3]
Q: What is a "good" mitotic index?
A: A "good" mitotic index is highly dependent on the cell type and the specific application. For routine karyotyping of rapidly dividing cells like lymphocytes, a mitotic index of 5-10% is often considered acceptable. In contrast, for some research applications or with highly proliferative cancer cell lines, achieving a mitotic index of 20-30% or even higher might be desirable. For asynchronous, exponentially growing cell cultures, the natural mitotic index is typically low, often in the range of 2-4%.[5] The goal of N-Methylcolchicine treatment is to significantly increase this percentage.
Q: How is the mitotic index calculated?
A: The mitotic index is the ratio of cells in a population undergoing mitosis to the total number of cells.[6] It is a measure of cellular proliferation.[7] To calculate it, you count the number of cells with visible chromosomes (in prophase, metaphase, anaphase, or telophase) and divide that by the total number of cells in the field of view.[7][8]
Formula: Mitotic Index = (Number of cells in mitosis) / (Total number of cells) * 100%[8]
Part 2: Troubleshooting a Low Mitotic Index
This section addresses the most common reasons for a low mitotic index and provides actionable solutions.
Q1: My mitotic index is unexpectedly low after N-Methylcolchicine treatment. What are the primary causes?
A: A low mitotic index is typically a multifactorial issue. The most common culprits are:
-
Suboptimal N-Methylcolchicine Concentration: Too low, and it won't effectively disrupt microtubule formation; too high, and it can be cytotoxic or even inhibit cells from entering mitosis.[9]
-
Incorrect Incubation Time: The duration of exposure is just as critical as the concentration.
-
Poor Cell Health and Culture Conditions: Only healthy, actively dividing cells will enter mitosis.
-
Low Intrinsic Proliferation Rate: Some cell lines are naturally slow-growing.
-
Suboptimal Harvesting Technique: Harsh methods can lyse mitotic cells, which are more fragile.
Below, we will dissect each of these potential issues and provide a logical framework for addressing them.
Q2: How do I optimize the N-Methylcolchicine concentration for my specific cell line?
A: The optimal concentration of N-Methylcolchicine is highly cell-type dependent. A concentration that works well for one cell line may be ineffective or toxic for another. Therefore, a dose-response experiment is the most reliable way to determine the ideal concentration for your system.
Experimental Protocol: Dose-Response Optimization
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic (exponential) growth phase at the time of treatment (typically 40-60% confluency). Avoid letting cells become over-confluent, as this can lead to contact inhibition and a reduced proliferation rate.[10][11]
-
Prepare Serial Dilutions: Prepare a range of N-Methylcolchicine concentrations. A good starting point for many cell lines is between 0.05 and 0.5 µg/mL.[3]
-
Treatment: Add the different concentrations of N-Methylcolchicine to your cell cultures. Include a vehicle-only control (e.g., PBS or the solvent used to dissolve the N-Methylcolchicine).
-
Incubation: Incubate the cells for a fixed period. A standard starting point is 2-4 hours for rapidly dividing cells, but this may need to be adjusted (see Q3).
-
Harvest and Process: Harvest the cells using a gentle method (see Q6), followed by hypotonic treatment, fixation, and slide preparation.
-
Quantify Mitotic Index: For each concentration, count the number of mitotic cells and the total number of cells in several fields of view to calculate the mitotic index.
-
Assess Cytotoxicity: At the same time, assess cell viability using a method like Trypan Blue exclusion to ensure the chosen concentration is not overly toxic.
Table 1: Suggested Starting Concentrations for N-Methylcolchicine
| Cell Type | Suggested Starting Range (µg/mL) | Reference |
| Peripheral Blood Lymphocytes | 0.1 - 0.2 | [3] |
| Amniotic Fluid Cells | 0.1 - 0.2 | [3] |
| Bone Marrow Cells | 0.02 - 0.1 (Lower concentrations can increase mitotic index) | [9] |
| HeLa, CHO | 0.05 - 0.5 | [3] |
Note: This table provides starting points. Empirical validation is crucial.
Q3: What is the optimal incubation time, and how does it relate to concentration?
A: Incubation time and concentration have an inverse relationship. Higher concentrations generally require shorter incubation times, while lower concentrations may need longer exposure to accumulate a sufficient number of mitotic cells. However, prolonged exposure, even at low concentrations, can lead to cytotoxicity and chromosomal over-condensation, making analysis difficult.
A time-course experiment is essential for optimization. Using the optimal concentration determined in Q2, incubate your cells for varying durations (e.g., 2, 4, 6, 8, and 12 hours). Harvest and analyze the mitotic index at each time point. For some normal (non-tumorigenic) cell lines, there may be a 2-3 hour lag before the mitotic index begins to increase after the addition of Colcemid.[12]
Q4: Could the health and confluency of my cell culture be the problem?
A: Absolutely. The physiological state of your cells is a critical, and often overlooked, factor.
-
Logarithmic Growth Phase: Cells should be actively proliferating when N-Methylcolchicine is added. This means they should be in the logarithmic or exponential growth phase. It is recommended to keep cultures below 50% confluency to ensure they remain in this state.[10]
-
Confluency and Contact Inhibition: High cell confluency can trigger contact inhibition, a process where cells stop dividing.[11] Adding a mitotic inhibitor to a confluent or near-confluent culture will yield a very low mitotic index because few cells are entering mitosis in the first place.[13]
-
Nutrient Depletion and Waste Accumulation: Over-confluent cultures also suffer from rapid nutrient depletion and the buildup of metabolic waste, which can stress the cells and reduce their mitotic activity.[14]
Best Practices:
-
Always use cells from a fresh passage.
-
Seed cells at a consistent, sub-confluent density for all experiments.
-
Change the media 12-24 hours before adding N-Methylcolchicine to ensure a fresh supply of nutrients.
-
Visually inspect your cultures for signs of stress (e.g., debris, changes in morphology) before starting an experiment.
Q5: My cells grow slowly. How can I increase the number of mitotic cells before harvest?
A: For slowly proliferating cell lines or to achieve a higher degree of synchrony, you can use cell synchronization techniques before adding N-Methylcolchicine. These methods arrest cells at a specific point in the cell cycle, and upon release, they will proceed through the cycle as a semi-synchronized population.
Common Synchronization Methods:
-
Double Thymidine Block: This method arrests cells at the G1/S boundary.[15] It involves treating cells with excess thymidine, washing it out to allow them to re-enter the cycle, and then treating them with thymidine a second time for a more tightly synchronized population.[15]
-
Serum Starvation: For some cell types, removing serum from the culture medium can arrest them in the G1 phase.[15] Re-addition of serum will then cause them to re-enter the cell cycle.
-
Other Chemical Inhibitors: Various inhibitors can arrest cells at different stages, such as CDK inhibitors for G1 or G2 arrest.[15][16]
After releasing the cells from the synchronization block, you can add N-Methylcolchicine at a time point when the peak population of cells is expected to be entering mitosis.
Q6: Are there any critical steps in the post-treatment processing that could affect my results?
A: Yes. Mitotic cells, which are rounded up and less firmly attached to the culture surface, are particularly vulnerable to mechanical stress.
-
Mitotic Shake-off vs. Trypsinization: For adherent cell lines, the "mitotic shake-off" is the gentlest harvesting method.[5][17] It involves gently tapping the culture flask or using mild pipetting to dislodge the loosely attached mitotic cells, leaving the majority of interphase cells behind.[17] In contrast, trypsinization is a harsher enzymatic method that detaches all cells and can damage the fragile mitotic population.[18][19]
-
Centrifugation: Use low centrifugation speeds (e.g., 800-1000 rpm) when pelleting mitotic cells to avoid lysis.
-
Hypotonic Treatment: The duration and temperature of the hypotonic treatment are critical for achieving good chromosome spreads. This step must be carefully optimized for your cell type.
Part 3: Protocols & Visualizations
Mechanism of N-Methylcolchicine Action
This diagram illustrates how N-Methylcolchicine disrupts microtubule formation, leading to metaphase arrest.
Caption: A systematic workflow for troubleshooting and optimizing mitotic index.
References
-
Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases. [Link]
-
Cellseco. (n.d.). Colcemid Solution. [Link]
-
Jha, M. N., Bamburg, J. R., & Bedford, J. S. (1994). Cell cycle arrest by Colcemid differs in human normal and tumor cells. Cancer Research, 54(18), 5011–5015. [Link]
-
Webber, L. M., & Garson, O. M. (1983). The influence of colcemid concentration on mitotic index and length of bone marrow chromosomes. Pathology, 15(3), 305–308. [Link]
-
Zhang, Y., & Yu, H. (2018). Cell Synchronization Techniques for Studying Mitosis. Methods in molecular biology (Clifton, N.J.), 1840, 1-10. [Link]
-
BioNinja. (n.d.). Calculating Mitotic Index. [Link]
-
Brugnoli, F., et al. (2021). Impact of Cell Seeding Density and Cell Confluence on Human Tissue Engineered Skeletal Muscle. Bioengineering, 8(11), 169. [Link]
-
Kumar, A., & Varma, D. (2023). Mitotic Shake-Off and Cell Cycle Synchronization. Methods in molecular biology (Clifton, N.J.), 2649, 13–19. [Link]
-
Cooper, S. (2007). Analysis of Cell Cycle Phases and Progression in Cultured Mammalian Cells. Methods (San Diego, Calif.), 41(2), 143–150. [Link]
-
Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of Cell Science, 102(3), 387–392. [Link]
-
ResearchGate. (n.d.). How long time an aqueous solution of colchicine stay effective under cold storage conditions?. [Link]
-
ResearchGate. (n.d.). Methods for Synchronizing Mammalian Cells. [Link]
-
Lambeir, A., & Engelborghs, Y. (1981). Inhibition of microtubule polymerization by the tubulin-colchicine complex. European Journal of Biochemistry, 119(3), 619-624. [Link]
-
Save My Exams. (n.d.). Calculation of Mitotic Index. [Link]
-
Forero-Quintero, L. J., et al. (2024). Cell confluency affects p53 dynamics in response to DNA damage. Molecular biology of the cell, 35(6), ar52. [Link]
-
Physics & Maths Tutor. (n.d.). Calculating Mitotic Index using Plant Cells. [Link]
-
Bitesize Bio. (2025). Cell Confluency: Why It Matters and 3 Easy Methods. [Link]
-
Lopus, M., & Wilson, L. (2020). Poisson poisoning as the mechanism of action of the microtubule-targeting agent colchicine. Biophysical journal, 118(6), 1303–1311. [Link]
-
Wang, S., et al. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific processes. EMBO reports, 25(3), 1335–1349. [Link]
-
Open Oregon Educational Resources. (n.d.). Mitotic Index. [Link]
-
Lu, Y., et al. (2012). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of medicinal chemistry, 55(21), 8951–8959. [Link]
-
SSERC. (n.d.). "Divide" - Observing mitosis and determining the mitotic index. [Link]
-
ResearchGate. (n.d.). Impact of cell confluency at the time of seeding on cell growth. [Link]
-
Assay Genie. (n.d.). Cell Synchronisation Methods. [Link]
-
ResearchGate. (n.d.). Structure of colchicoside, 3-O-demethylcolchicine, and colchicine. [Link]
-
Kim, J. H., et al. (1998). Colchicine activates actin polymerization by microtubule depolymerization. Molecules and cells, 8(2), 209–214. [Link]
-
ResearchGate. (n.d.). Cell Synchronization Techniques for Studying Mitosis. [Link]
-
JoVE. (2022, August 4). Combining Mitotic Cell Synchronization & High Resolution Confocal Microscopy l Protocol Preview [Video]. YouTube. [Link]
-
Medical Institution. (2023, August 26). Microtubule Inhibitors Mechanism of Action [Video]. YouTube. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. biorxiv.org [biorxiv.org]
- 3. cellseco.com [cellseco.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. Mitotic Index – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 8. savemyexams.com [savemyexams.com]
- 9. The influence of colcemid concentration on mitotic index and length of bone marrow chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Cell Cycle Phases and Progression in Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Cell cycle arrest by Colcemid differs in human normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 17. Mitotic Shake-Off and Cell Cycle Synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Methods and Materials: Cell Release Procedure | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Mitigating N-Methylcolchicine Cytotoxicity in Long-Term Experiments
Welcome to the technical support center for advanced cell culture applications. This guide is designed for researchers, scientists, and drug development professionals utilizing N-Methylcolchicine in long-term experimental models. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to manage and prevent cytotoxicity, ensuring the integrity and success of your extended studies.
Introduction: The Challenge of N-Methylcolchicine in Long-Term Cultures
N-Methylcolchicine, a derivative of colchicine, is a potent antimitotic agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2] While invaluable for short-term studies investigating cell division and cytoskeletal dynamics, its inherent cytotoxicity presents a significant hurdle in long-term experiments.[1][3] Researchers often face a delicate balance: achieving the desired biological effect without inducing widespread cell death that can confound experimental outcomes. This guide will delve into the mechanisms of N-Methylcolchicine-induced cytotoxicity and provide actionable strategies to maintain healthy cell cultures over extended periods.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding N-Methylcolchicine cytotoxicity.
Q1: What is the primary mechanism of N-Methylcolchicine-induced cytotoxicity?
A1: N-Methylcolchicine, like its parent compound colchicine, exerts its cytotoxic effects primarily by binding to tubulin, the protein subunit of microtubules.[4] This binding inhibits the assembly of microtubules, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[2][5] The disruption of microtubule dynamics leads to mitotic arrest at the metaphase stage, and if prolonged, triggers the intrinsic apoptotic pathway.[6][7] This process is often characterized by the activation of caspases, DNA fragmentation, and ultimately, programmed cell death.[8][9]
Q2: Why is cytotoxicity more pronounced in long-term experiments?
A2: The cumulative exposure to N-Methylcolchicine over extended periods amplifies its cytotoxic effects. In short-term assays, the primary effect observed is mitotic arrest. However, in long-term cultures, cells are subjected to sustained microtubule disruption. This not only affects dividing cells but can also impact essential interphase microtubule functions, such as intracellular transport and maintenance of cell shape.[10] This prolonged interference with fundamental cellular processes leads to increased cellular stress, ultimately resulting in a higher rate of apoptosis and a decline in overall culture viability.
Q3: Are certain cell lines more susceptible to N-Methylcolchicine cytotoxicity?
A3: Yes, sensitivity to N-Methylcolchicine can vary significantly between different cell lines.[6] Rapidly proliferating cells, such as many cancer cell lines, are generally more susceptible due to their high mitotic rate.[11] Additionally, cell lines with deficiencies in DNA damage repair pathways or those that are primed for apoptosis may exhibit heightened sensitivity. Conversely, some cell lines may show resistance due to mechanisms like the overexpression of drug efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell.[12][13]
Q4: Can I use a lower concentration of N-Methylcolchicine to avoid cytotoxicity in long-term studies?
A4: While reducing the concentration is a common strategy, it may not always be sufficient. The therapeutic window for N-Methylcolchicine can be narrow, and a concentration low enough to be non-toxic over the long term may also be too low to achieve the desired biological effect.[3] It is crucial to perform a careful dose-response and time-course experiment to identify the optimal concentration that balances efficacy and minimal cytotoxicity for your specific cell line and experimental goals.
Troubleshooting Guide: Proactive Strategies to Prevent Cytotoxicity
This section provides detailed troubleshooting guides and protocols to proactively manage and mitigate N-Methylcolchicine-induced cytotoxicity in your long-term experiments.
Issue 1: High Levels of Apoptosis Observed After Prolonged Exposure
Cause: Continuous disruption of microtubule dynamics leads to sustained mitotic arrest and activation of the intrinsic apoptotic pathway.[9]
Solution: Implement a pulsed-dosing or intermittent exposure strategy. This approach involves treating the cells with N-Methylcolchicine for a defined period to induce the desired effect, followed by a "rest" period in drug-free medium. This allows the cells to recover and can prevent the accumulation of cytotoxic insults.[14]
Experimental Workflow: Pulsed-Dosing Strategy
Caption: Workflow for a pulsed-dosing experimental design.
Protocol: Implementing a Pulsed-Dosing Regimen
-
Determine Optimal Exposure Time: Conduct a time-course experiment to identify the minimum duration of N-Methylcolchicine exposure required to achieve your desired biological endpoint (e.g., cell cycle arrest).
-
Initial Treatment: Treat your cell culture with the predetermined optimal concentration of N-Methylcolchicine for the minimal effective duration.
-
Washout: Following the treatment period, gently wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual compound.
-
Recovery: Add fresh, drug-free culture medium and return the cells to the incubator for a recovery period. The length of this period should be empirically determined but is often 1.5 to 2 times the duration of the treatment period.
-
Monitor and Repeat: Monitor cell viability and morphology during the recovery phase. If further treatment is required, repeat the cycle.
Issue 2: Off-Target Effects and General Cellular Stress
Cause: Beyond its antimitotic activity, prolonged microtubule disruption can interfere with other critical cellular functions, leading to generalized cellular stress.
Solution: Consider the co-administration of cytoprotective agents or microtubule-stabilizing compounds at sub-effective concentrations.
Strategy A: Co-treatment with Cytoprotective Agents
Cytoprotective agents are compounds that can reduce or prevent cellular damage from various insults without interfering with the primary mechanism of the drug being studied.[15][16] For N-Methylcolchicine-induced stress, antioxidants can be particularly beneficial.
Recommended Agents:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC can help mitigate oxidative stress.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from damage.
Strategy B: Co-treatment with a Microtubule Stabilizer
In some experimental contexts, it may be possible to use a very low, non-toxic concentration of a microtubule-stabilizing agent to counteract the depolymerizing effects of N-Methylcolchicine partially.[17][18] This can help maintain a minimal level of microtubule integrity, reducing general cellular stress.
Example Agent:
-
Paclitaxel (Taxol): At nanomolar concentrations, paclitaxel can stabilize microtubules without causing significant mitotic arrest on its own.
Important Note: This approach requires careful validation to ensure that the stabilizing agent does not interfere with the specific effects of N-Methylcolchicine that you are investigating.
Issue 3: Emergence of a Drug-Resistant Population
Cause: In long-term cultures, there is a risk of selecting for a subpopulation of cells that are resistant to N-Methylcolchicine. A common mechanism of resistance is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[19][[“]]
Signaling Pathway: ABC Transporter-Mediated Drug Efflux
Caption: Mechanism of ABC transporter-mediated drug efflux.
Solution: If you suspect the development of resistance, consider the use of an ABC transporter inhibitor.
Protocol: Overcoming Drug Resistance with an ABC Transporter Inhibitor
-
Confirm Resistance: Use a functional assay, such as a rhodamine 123 efflux assay, to confirm that your cells are overexpressing active drug efflux pumps.
-
Select an Inhibitor: Choose a well-characterized ABC transporter inhibitor. Verapamil, a calcium channel blocker, is a classic, albeit non-specific, inhibitor of P-glycoprotein. More specific inhibitors are also available.
-
Co-treatment Protocol:
-
Pre-incubate the cells with the ABC transporter inhibitor for a short period (e.g., 1-2 hours) before adding N-Methylcolchicine. This allows the inhibitor to block the pumps.
-
Add N-Methylcolchicine in the continued presence of the inhibitor.
-
Monitor cytotoxicity. You should observe a restoration of sensitivity to N-Methylcolchicine.
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) | Key Considerations |
| High Apoptosis | Sustained mitotic arrest | Pulsed-dosing regimen | Empirically determine optimal treatment and recovery times. |
| General Cellular Stress | Disruption of interphase microtubule functions | Co-treatment with cytoprotective agents (e.g., NAC) or low-dose microtubule stabilizers (e.g., Paclitaxel) | Validate that the co-administered agent does not interfere with the primary experimental endpoint. |
| Drug Resistance | Upregulation of ABC transporters | Co-treatment with an ABC transporter inhibitor (e.g., Verapamil) | Confirm the presence of active drug efflux pumps before initiating inhibitor treatment. |
Concluding Remarks
The successful use of N-Methylcolchicine in long-term experiments requires a proactive and informed approach to managing its inherent cytotoxicity. By understanding the mechanisms of its action and implementing strategies such as pulsed-dosing, co-treatment with supportive agents, and addressing potential drug resistance, researchers can significantly enhance the viability of their cultures and the reliability of their experimental data. Always remember that the optimal conditions are cell-line and experiment-dependent, and empirical validation of these strategies is paramount.
References
-
Bhattacharyya, B., Panda, D., Gupta, S., & Banerjee, M. (2008). Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin. Medicinal Research Reviews, 28(1), 155–183. [Link]
-
Finkelstein, Y., Aks, S. E., Hutson, J. R., Juurlink, D. N., Nguyen, P., Dubnov-Raz, G., Pollak, U., Koren, G., & Bentur, Y. (2010). Colchicine poisoning: the dark side of an ancient drug. Clinical toxicology (Philadelphia, Pa.), 48(5), 407–414. [Link]
-
Krzywik, J., Mozga, W., Aminpour, M., Janczak, J., Maj, E., Wietrzyk, J., Tuszyński, J. A., & Huczyński, A. (2020). Synthesis, antiproliferative activity and molecular docking studies of novel doubly modified colchicine amides and sulfonamides as anticancer agents. Molecules (Basel, Switzerland), 25(8), 1789. [Link]
-
Lin, Z. Y., Kuo, C. H., Wu, D. C., & Chuang, W. L. (2016). Anticancer effects of clinically acceptable colchicine concentrations on human gastric cancer cell lines. The Kaohsiung journal of medical sciences, 32(2), 68–73. [Link]
-
Nettles, J. H., Li, H., Cornett, B., Krahn, J. M., Snyder, J. P., & Downing, K. H. (2004). The binding of taxol to beta-tubulin. Journal of molecular biology, 344(1), 511–521. [Link]
-
Riffell, J. L., Shvartsman, M. B., & Klimstra, D. S. (2012). The molecular genetics of pancreatic cancer: what have we learned? The Surgical pathology clinics, 5(4), 855–872. [Link]
-
Sun, Y., Lin, X., & Chang, H. (2016). Proliferation inhibition and apoptosis of breast cancer MCF-7 cells under the influence of colchicine. Journal of B.U.ON. : official journal of the Balkan Union of Oncology, 21(3), 570–575. [Link]
-
Wang, L., He, H., Liu, L., Zhang, J., & Wu, Y. (2018). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Bioscience reports, 39(1), BSR20181518. [Link]
-
Abal, M., Andreu, J. M., & Barasoain, I. (2003). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. Current cancer drug targets, 3(3), 193–203. [Link]
-
Bakar-Ateş, F., Özmen, N., Kaya-Sezginer, E., & Kurt, E. E. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244. [Link]
-
Wood, K. W., Cornwell, W. D., & Jackson, J. R. (2001). Past and future of the mitotic spindle as an oncology target. Current opinion in pharmacology, 1(4), 370–377. [Link]
-
Konturek, S. J., Brzozowski, T., & Drozdowicz, D. (1994). Implications of nitric oxide in the action of cytoprotective drugs on gastric mucosa. The Journal of clinical gastroenterology, 19 Suppl 1, S23–S30. [Link]
-
Li, Y., Kučera, O., Cuvelier, D., Rutkowski, D. M., Deygas, M., Rai, D., Pavlovič, T., Nunes Vicente, F., Portran, D., & Thery, M. (2022). Compressive forces stabilize microtubules in living cells. Nature cell biology, 24(5), 725–735. [Link]
-
Baas, P. W., Pienkowski, T. P., & Kosik, K. S. (1994). tau confers drug stability but not cold stability to microtubules in living cells. The Journal of cell biology, 125(2), 381–391. [Link]
-
Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). The emergence of drug resistance: a wicked problem. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 52(8), 1054–1055. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265. [Link]
-
Shapiro, A. B. (2014). Why don't we use colchicine to kill directly tumors instead of starving these cells? ResearchGate. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62. [Link]
-
Bukowski, K., Kciuk, M., & Kontek, R. (2020). Mechanisms of multidrug resistance in cancer chemotherapy. International journal of molecular sciences, 21(9), 3233. [Link]
-
Lu, J., Chen, Z., Ma, Z. J., & Liu, J. (2016). The role of the p53 tumor suppressor in cancer chemotherapy. Journal of medical oncology and therapeutics, 1(1), 1-13. [Link]
-
Tarnawski, A., & Jones, M. K. (1991). Cytoprotective drugs in the prevention of ethanol-induced experimental gastric mucosal damage: a morphological study. Journal of clinical gastroenterology, 13 Suppl 1, S38-44. [Link]
-
Sharma, G., Valenta, J. A., & Altman, R. B. (2023). Antibody dependent cell-mediated cytotoxicity selection pressure induces diverse mechanisms of resistance. bioRxiv. [Link]
-
Hsu, C. M., Hsu, Y. F., & Tsai, E. M. (2015). Colchicine induces apoptosis in HT-29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways. Molecular medicine reports, 12(4), 5939–5944. [Link]
-
O'Connor, P. M., & Jackman, J. (1995). Checkpoint controls and the cytotoxicity of antineoplastic agents. Seminars in cancer biology, 6(3), 133–142. [Link]
-
Jordan, M. A., Toso, R. J., Thrower, D., & Wilson, L. (1993). Mechanism of mitotic block and inhibition of cell proliferation by taxol at low concentrations. Proceedings of the National Academy of Sciences of the United States of America, 90(20), 9552–9556. [Link]
-
Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature reviews. Cancer, 18(7), 452–464. [Link]
-
Aydin, M., Can, M., & Barlas, N. (2021). Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells. Molecular biology reports, 48(4), 3347–3358. [Link]
-
Sun, L., Hamel, E., Lin, C. M., Hastie, S. B., Pyluck, A., & Lee, K. H. (1993). Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds. Journal of medicinal chemistry, 36(11), 1474–1479. [Link]
-
Rowinsky, E. K., & Donehower, R. C. (1995). Paclitaxel (taxol). The New England journal of medicine, 332(15), 1004–1014. [Link]
-
Loong, H. H., & Yeo, W. (2014). The role of p53 in chemosensitivity of breast cancer. Breast cancer management, 3(1), 55–67. [Link]
-
Animated biology with arpan. (2021, July 15). ATP binding cassette | ABC transporters in cancer | Multi drug resistance pumps [Video]. YouTube. [Link]
-
Li, Y., Kučera, O., Cuvelier, D., Rutkowski, D. M., Deygas, M., Rai, D., ... & Thery, M. (2022). Compressive forces stabilise microtubules in living cells. bioRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Mechanism of action and side effects of colchicine based on biomechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent progress with microtubule stabilizers: new compounds, binding modes and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody dependent cell-mediated cytotoxicity selection pressure induces diverse mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Implications of nitric oxide in the action of cytoprotective drugs on gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Compressive forces stabilize microtubules in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. research-portal.uu.nl [research-portal.uu.nl]
- 20. consensus.app [consensus.app]
N-Methylcolchicine stability in cell culture media over time
Welcome to the technical support resource for N-Methylcolchicine, also known as Demecolcine or Colcemid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and answers to frequently asked questions regarding its stability in cell culture applications. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Troubleshooting Guide: Suboptimal Mitotic Arrest
One of the most common applications of N-Methylcolchicine is to arrest cells in metaphase for karyotyping, cell cycle analysis, or synchronization.[1][2] When you observe a lower-than-expected mitotic index or complete failure of the mitotic block, it is often linked to the compound's stability and activity.
Diagnostic Flowchart for Poor Mitotic Arrest
If you are experiencing issues, follow this logical diagnostic workflow to identify the potential cause.
Caption: Troubleshooting workflow for N-Methylcolchicine experiments.
Frequently Asked Questions (FAQs)
This section directly addresses common questions regarding the handling and stability of N-Methylcolchicine.
Q1: What is N-Methylcolchicine and how does it work?
N-Methylcolchicine (Demecolcine) is an alkaloid closely related to colchicine, but it is significantly less toxic.[3] Its mechanism of action involves binding to tubulin, the protein subunit of microtubules. This binding inhibits tubulin polymerization, which disrupts the formation and function of the mitotic spindle.[2][4] Consequently, cells entering mitosis are unable to progress past metaphase, leading to a cell cycle arrest at this stage.[4]
Q2: How should I prepare and store N-Methylcolchicine stock solutions?
Proper preparation and storage are critical for maintaining the compound's efficacy.
-
Solvent Choice: N-Methylcolchicine powder is soluble in solvents like DMSO and ethanol.[1][5] It is generally recommended to prepare a concentrated stock solution (e.g., 1-10 mg/mL) in a high-quality, anhydrous grade of one of these solvents.
-
Aliquoting: Repeatedly freezing and thawing a stock solution can damage the biological activity of N-Methylcolchicine.[3] Therefore, it is essential to aliquot the stock solution into single-use volumes immediately after preparation. This ensures that you are always working with a solution that has not undergone multiple temperature cycles.
-
Storage Conditions: Store the aliquots in the dark at -20°C for short-to-medium-term storage (months) or at -80°C for long-term storage (up to a year or more).[2][5]
Q3: How stable is N-Methylcolchicine once diluted into cell culture media?
This is a critical point of failure for many experiments. While stock solutions in DMSO or ethanol are relatively stable when frozen, N-Methylcolchicine is significantly less stable in aqueous solutions like cell culture media.
Some suppliers explicitly state that they do not recommend storing aqueous solutions for more than one day.[6] The complex composition of cell culture media, which includes salts, amino acids, and bicarbonate, can affect the compound's stability.[7]
Best Practice: Always prepare the final working concentration of N-Methylcolchicine in your cell culture medium immediately before adding it to your cells. Do not store or reuse media containing N-Methylcolchicine.
Q4: What factors can cause N-Methylcolchicine to degrade?
Several environmental factors can compromise the stability of N-Methylcolchicine, a member of the alkaloid family.[8][9]
Caption: Key factors influencing N-Methylcolchicine stability.
-
Light: Many alkaloids are sensitive to light.[10][11] Exposure to UV or even ambient lab light can lead to photodegradation, forming inactive byproducts.[12] It is crucial to protect both powder and solutions from light at all times by using amber vials or wrapping containers in foil.[2][13][14]
-
Temperature: As with most chemical compounds, reaction rates, including degradation, increase with temperature. Storing the compound at recommended low temperatures (-20°C or -80°C) is the most effective way to minimize degradation over time.[5]
-
pH and Hydrolysis: Alkaloids can be susceptible to degradation under acidic or basic conditions.[15] While standard cell culture media is buffered around physiological pH (~7.4), shifts in pH or the presence of certain reactive components could contribute to instability over extended periods.
Q5: Can I summarize the recommended storage and stability guidelines?
Yes. The following table consolidates stability information based on supplier data sheets and best practices.
| Formulation | Solvent/Vehicle | Storage Temperature | Recommended Stability Period | Key Considerations |
| Powder | N/A (Solid) | -20°C | >2 years | Protect from light, store dry.[2][5] |
| Stock Solution | DMSO or Ethanol | -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles.[3][5] Protect from light. |
| Stock Solution | DMSO or Ethanol | -80°C | >6 months | Preferred for long-term storage of stock solutions.[5] |
| Working Solution | Cell Culture Medium | 37°C (in incubator) | < 24 hours | Prepare fresh for each experiment. Do not store.[6] |
Experimental Protocol: Validating N-Methylcolchicine Activity
To ensure the integrity of your experiments, it is good practice to validate the activity of a new batch or an older stock of N-Methylcolchicine. This protocol provides a self-validating system by comparing the effects of a freshly prepared solution with your existing stock.
Objective: To determine the biological activity of an N-Methylcolchicine solution by quantifying its ability to induce metaphase arrest in a proliferating cell line.
Methodology:
-
Cell Preparation:
-
Plate a healthy, actively dividing cell line (e.g., HeLa, A549) in a 6-well plate at a density that allows for logarithmic growth for 48 hours (typically 30-40% confluency).
-
Incubate for 24 hours to allow cells to adhere and resume proliferation.
-
-
Treatment Preparation (Self-Validating Design):
-
Control Group: Prepare culture medium with the same final concentration of the solvent (e.g., 0.1% DMSO) used for the N-Methylcolchicine stock.
-
Test Group (Your Stock): Prepare a working solution by diluting your current N-Methylcolchicine stock into fresh culture medium to a final concentration known to induce mitotic arrest (e.g., 0.1 µg/mL).[3]
-
Positive Control Group (Fresh Stock): Prepare a fresh stock solution from N-Methylcolchicine powder. Dilute this new stock into fresh culture medium to the same final concentration as the Test Group.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the prepared media for each group (Control, Test, Positive Control).
-
Incubate the cells for a duration sufficient to allow a significant portion of the population to enter mitosis (e.g., 16-24 hours). This time may need to be optimized for your specific cell line.
-
-
Harvesting and Staining:
-
Harvest the cells. For adherent cells, collect both the cells in the supernatant (mitotic cells often round up and detach) and the attached cells after gentle trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI in the presence of RNase A.
-
-
Analysis (Quantification of Mitotic Index):
-
Method 1 (Flow Cytometry): Analyze the cells using a flow cytometer. The population of arrested cells will appear as a distinct peak with 4N DNA content (G2/M peak). A significant increase in the G2/M population in the Test and Positive Control groups compared to the Control group indicates activity.
-
Method 2 (Fluorescence Microscopy): Cytospin the fixed cells onto a microscope slide and mount with a DAPI-containing mounting medium. Manually count the percentage of cells exhibiting condensed chromosomes characteristic of metaphase. A high percentage of metaphase cells indicates effective mitotic arrest.
-
-
Interpreting the Results:
-
If the Test Group and Positive Control Group show a similar, high mitotic index, your current stock is active and stable.
-
If the Test Group shows a significantly lower mitotic index than the Positive Control Group , your current stock has likely degraded, and you should discard it.
-
If neither the Test Group nor the Positive Control Group shows a significant mitotic arrest compared to the Control Group , the issue may lie with the experimental conditions (e.g., cell health, incubation time) or the quality of the N-Methylcolchicine powder itself.
-
References
-
Dutscher. (n.d.). Demecolcine Product Information. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220401, Demecolcine. [Link]
-
van der Merwe, M. J., et al. (2013). Structure of colchicoside, 3-O-demethylcolchicine, and colchicine. ResearchGate. [Link]
-
Tierney, D. (2017). Response to "What are the storage conditions of colchicine...". ResearchGate. [Link]
-
Palled, M. S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. ScienceDirect. [Link]
-
Sierra, M. I., et al. (1992). Stability of alkaloid production in cell suspension cultures of Tabernaemontana divaricata during long-term subculture. ResearchGate. [Link]
-
Leibniz Institute for Photonic Technology. (2024). When Medications Are Sensitive to Light. [Link]
-
Various Authors. (2021). Discussion on "How long time an aqueous solution of colchicine stay effective...". ResearchGate. [Link]
-
BD. (n.d.). Protecting photosensitive medication from light. [Link]
-
Ahmad, S., et al. (2013). In vitro production of alkaloids: Factors, approaches, challenges and prospects. National Center for Biotechnology Information. [Link]
-
Davisson, M. T. (n.d.). Mitotic chromosome from cell cultures. The Jackson Laboratory. [Link]
-
Roberts, M. F. (1986). Factors Affecting Alkaloid Production in Plant Cell Cultures. Semantic Scholar. [Link]
-
Thyberg, J., & Moskalewski, S. (1980). Effects of colchicine on endocytosis and cellular inactivation of horseradish peroxidase in cultured chondrocytes. PubMed. [Link]
-
Various Authors. (2014). Discussion on "How long can colchicine be stored in an aqueous solution?". ResearchGate. [Link]
-
U.S. Department of Health and Human Services. (1990). Medications that Increase Sensitivity to Light. [Link]
-
Zhang, A., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Wiley Online Library. [Link]
Sources
- 1. Demecolcine = 98 HPLC 477-30-5 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro production of alkaloids: Factors, approaches, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 11. nj.gov [nj.gov]
- 12. BD [lp.bd.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylcolchicine Technical Support Center: A Guide for In Vitro Studies
Welcome to the technical support center for N-Methylcolchicine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, step-by-step protocols, and troubleshooting advice for the effective use of N-Methylcolchicine in in vitro studies. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Methylcolchicine and what is its primary mechanism of action?
N-Methylcolchicine, also known as Demecolcine or Colcemid, is a derivative of colchicine, an alkaloid isolated from the autumn crocus (Colchicum autumnale)[1]. Its primary mechanism of action is the disruption of microtubule polymerization. By binding to tubulin, the protein subunit of microtubules, N-Methylcolchicine inhibits the formation of the mitotic spindle, a cellular structure essential for chromosome segregation during cell division. This disruption arrests cells in the metaphase stage of the cell cycle[2][3]. Due to its ability to synchronize cell populations in metaphase, it is widely used in cytogenetic studies, such as karyotyping, and in cancer research to study the effects of cell cycle arrest[3][4].
Q2: What are the key differences between N-Methylcolchicine and Colchicine?
N-Methylcolchicine is the N-deacetyl-N-methyl derivative of colchicine[1]. While both compounds share the same fundamental mechanism of inhibiting microtubule polymerization, N-Methylcolchicine is reported to be less toxic than its parent compound, colchicine[1][3]. This lower toxicity profile can be advantageous in certain in vitro applications where cell viability over longer exposure times is critical.
Q3: In which solvents can I dissolve N-Methylcolchicine and to what concentrations?
N-Methylcolchicine is a crystalline solid that can be dissolved in several organic solvents to prepare high-concentration stock solutions. It is also soluble in aqueous solutions to a lesser extent. It is crucial to use anhydrous solvents, as moisture can affect the solubility[2][5].
| Solvent | Solubility (approximate) |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL |
| Ethanol | ~30 mg/mL |
| Chloroform | 10 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL |
This data is compiled from multiple sources[2][6].
Q4: How should I store N-Methylcolchicine powder and its stock solutions?
Proper storage is critical to maintain the stability and activity of N-Methylcolchicine.
-
Powder: The solid form should be stored at -20°C, protected from light and moisture[6]. Under these conditions, it is stable for at least four years[6].
-
Organic Stock Solutions (in DMSO or Ethanol): Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. These solutions are generally stable for at least one month at -20°C and up to a year at -80°C[2].
-
Aqueous Solutions (in PBS or cell culture media): It is not recommended to store aqueous solutions of N-Methylcolchicine for more than one day[6][7]. These solutions are less stable and should be prepared fresh from the organic stock solution immediately before each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM N-Methylcolchicine Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can then be diluted to the desired working concentration for your in vitro experiments.
Materials:
-
N-Methylcolchicine powder (Molecular Weight: 371.43 g/mol )[2][8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Workflow for Preparing N-Methylcolchicine Stock Solution:
Caption: Workflow for N-Methylcolchicine stock solution preparation.
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * 1 L/1000 mL * 371.43 g/mol * 1000 mg/g = 3.71 mg
-
Weigh the N-Methylcolchicine: Carefully weigh out approximately 3.71 mg of N-Methylcolchicine powder and place it in a sterile conical tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the N-Methylcolchicine powder.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. The solution should be clear.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year)[2].
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture. A common working concentration for metaphase arrest is between 0.1 and 1 µg/mL[3][9][10].
Materials:
-
10 mM N-Methylcolchicine stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM N-Methylcolchicine stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution in cell culture medium. For example, to prepare a 100x working stock from a 10 mM stock.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a final concentration of 0.1 µg/mL in 10 mL of medium, add 1 µL of a 1 mg/mL intermediate stock solution.
-
Mix gently: Gently swirl the culture plates to ensure even distribution of the compound.
-
Incubate: Incubate the cells for the desired duration of your experiment. Incubation times for metaphase arrest can range from 30 minutes to overnight, depending on the cell type and experimental goals[9].
Troubleshooting Guide
Issue 1: My N-Methylcolchicine powder will not dissolve in the solvent.
-
Cause: The solvent may not be anhydrous, or the concentration you are trying to achieve is above the solubility limit.
-
Solution:
-
Ensure you are using a fresh, unopened bottle of anhydrous DMSO or ethanol. Moisture can significantly reduce the solubility of many organic compounds[2][5].
-
Gently warm the solution to 37°C to aid dissolution.
-
If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a more dilute stock solution.
-
Issue 2: A precipitate forms when I dilute my DMSO stock solution into my aqueous cell culture medium.
-
Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The compound may be "crashing out" of solution due to the rapid change in solvent polarity.
-
Solution:
-
Increase the volume of the aqueous solution: Add the DMSO stock solution to a larger volume of medium while vortexing or stirring to ensure rapid mixing.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed cell culture medium.
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Issue 3: I am not observing the expected level of metaphase arrest in my cell population.
-
Cause: The concentration of N-Methylcolchicine may be too low, the incubation time may be too short, or the compound may have degraded.
-
Solution:
-
Optimize the concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations can range from 0.05 to 0.5 µg/mL[3].
-
Optimize the incubation time: The time required to achieve maximum metaphase arrest varies between cell lines. Try a time-course experiment (e.g., 2, 4, 8, 16 hours).
-
Use a fresh stock solution: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, its potency may be reduced. Prepare a fresh stock solution from the powder.
-
Mechanism of Action: Microtubule Disruption
N-Methylcolchicine exerts its biological effects by directly interfering with the dynamic instability of microtubules. This process is fundamental to its use as a mitotic inhibitor.
Caption: Simplified pathway of N-Methylcolchicine's mechanism of action.
Safety and Handling
N-Methylcolchicine is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is fatal if swallowed and is suspected of damaging fertility or the unborn child[8].
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection when handling the powder or solutions[1][8].
-
Handling: Handle in a chemical fume hood to avoid inhalation of the powder[8]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[6].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
By following these guidelines, researchers can safely and effectively utilize N-Methylcolchicine to achieve their experimental goals in in vitro studies.
References
-
Capricorn Scientific. (2025). Safety Data Sheet: Colcemid Solution (10 µg/ml) in DPBS. [Link]
-
ResearchGate. (2021). How long time an aqueous solution of colchicine stay effective under cold storage conditions?. [Link]
-
Vanderbilt University. (n.d.). Preparation of Metaphase Chromosomes from Adherent Cells. [Link]
-
PubChem. (n.d.). Demecolcine. [Link]
-
ResearchGate. (2014). How long can colchicine be stored in an aqueous solution?. [Link]
-
The Jackson Laboratory. (n.d.). Mitotic chromosome from cell cultures. [Link]
-
Cellseco. (2017). Safety data sheet. [Link]
-
Biological Industries. (2017). Colcemid Solution. [Link]
-
PubMed. (2010). Stability of sodium bicarbonate solutions in polyolefin bags. [Link]
-
MMRRC at UC Davis. (n.d.). Metaphase Chromosome Spread Preparation Protocol. [Link]
Sources
- 1. capricorn-scientific.com [capricorn-scientific.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cellseco.com [cellseco.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. ccr.cancer.gov [ccr.cancer.gov]
- 10. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
Technical Support Center: Troubleshooting N-Methylcolchicine Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating N-methylcolchicine (also known as demecolcine or colcemid) resistance in cancer cells. This guide provides in-depth troubleshooting advice and detailed protocols in a question-and-answer format to address specific experimental challenges. Our goal is to equip you with the expertise and validated methods necessary to confidently investigate and overcome N-methylcolchicine resistance in your cancer cell models.
Introduction to N-Methylcolchicine and Resistance
N-methylcolchicine is a potent antimitotic agent that, like its parent compound colchicine, functions by binding to β-tubulin. This interaction disrupts the polymerization of microtubules, which are essential components of the mitotic spindle.[1] The inhibition of microtubule formation leads to cell cycle arrest in the metaphase, ultimately triggering apoptosis in rapidly dividing cancer cells.[2] However, the clinical efficacy of N-methylcolchicine and other microtubule-targeting agents is often hampered by the development of drug resistance.
This guide will walk you through the primary mechanisms of resistance and provide you with the tools to dissect them in your experimental systems. The two most common mechanisms of resistance to N-methylcolchicine are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[3]
-
Alterations in the Drug Target: Mutations in the genes encoding β-tubulin can alter the structure of the colchicine-binding site, reducing the affinity of N-methylcolchicine for its target.[4]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured to address common problems encountered during the investigation of N-methylcolchicine resistance. Each question is followed by a detailed explanation of the underlying principles and a step-by-step troubleshooting guide.
Part 1: Characterizing Drug Sensitivity and Resistance
Question 1: My cytotoxicity assay (e.g., MTT) shows inconsistent IC50 values for N-methylcolchicine. What could be the cause?
Inconsistent IC50 values are a frequent issue in cytotoxicity assays and can arise from several factors related to cell culture, assay execution, and data analysis.
Underlying Principles: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of N-methylcolchicine required to inhibit the metabolic activity of 50% of the cancer cells. Reproducibility is key to obtaining a reliable IC50 value.
Troubleshooting Guide:
-
Cell Health and Culture Conditions:
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Confluency: Ensure cells are in the logarithmic growth phase and are not over-confluent when seeded and treated. Over-confluent cells may exhibit reduced proliferation rates and altered drug metabolism.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly impact cell health and experimental results.
-
-
Assay Protocol:
-
Seeding Density: Optimize the cell seeding density to ensure that the cells are still in logarithmic growth at the end of the experiment. A cell titration experiment is highly recommended.[5]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered drug concentrations. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your analysis.[5]
-
Reagent Preparation and Incubation Times: Prepare fresh drug dilutions for each experiment. Ensure consistent incubation times for cell seeding, drug treatment, and the addition of assay reagents.[5]
-
-
MTT Assay-Specific Issues:
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[5]
-
Formazan Crystal Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization will lead to artificially low readings.
-
High Background: Microbial contamination can reduce the MTT reagent, leading to false-positive signals.[5]
-
Data Presentation: Example of an N-Methylcolchicine IC50 Determination
| Cell Line | Seeding Density (cells/well) | N-Methylcolchicine Concentration (nM) | % Viability (Mean ± SD) | IC50 (nM) |
| Sensitive | 5,000 | 0 | 100 ± 4.5 | 15.2 |
| 1 | 85.2 ± 5.1 | |||
| 10 | 55.1 ± 3.8 | |||
| 100 | 12.3 ± 2.1 | |||
| 1000 | 2.1 ± 0.9 | |||
| Resistant | 5,000 | 0 | 100 ± 5.2 | 250.7 |
| 1 | 98.7 ± 4.9 | |||
| 10 | 89.4 ± 6.3 | |||
| 100 | 65.8 ± 5.5 | |||
| 1000 | 25.1 ± 3.2 |
Part 2: Investigating Drug Efflux Mechanisms
Question 2: How can I determine if increased drug efflux is the cause of N-methylcolchicine resistance in my cancer cells?
A common mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell.[6] You can investigate this by performing a drug efflux assay using a fluorescent substrate of P-gp, such as Rhodamine 123 or Calcein-AM, and by using a P-gp inhibitor like verapamil.
Underlying Principles: P-gp is an ATP-dependent efflux pump with broad substrate specificity.[7] Rhodamine 123 and Calcein-AM are non-fluorescent when they enter the cell.[8] Inside the cell, esterases cleave the AM group, rendering the dyes fluorescent and trapped. In cells overexpressing P-gp, the non-fluorescent form is rapidly effluxed, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to an accumulation of the fluorescent dye inside the cell.
Experimental Workflow: Drug Efflux Assay
Caption: Workflow for identifying tubulin mutations.
Detailed Protocol: RT-PCR and Sanger Sequencing of β-Tubulin
-
RNA Extraction: Extract total RNA from both sensitive and resistant cell lines using a standard method like TRIzol or a column-based kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers. 3. PCR Amplification: Amplify the β-tubulin coding sequence from the cDNA using primers designed to flank the entire coding region or specific exons of interest.
-
PCR Product Verification: Run a small amount of the PCR product on an agarose gel to confirm that you have a single band of the expected size.
-
PCR Product Purification: Purify the remaining PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification. [9]7. Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the sensitive cells (or a reference sequence) to identify any mutations.
Question 5: How can I functionally validate that a specific β-tubulin mutation confers resistance to N-methylcolchicine?
A tubulin polymerization assay can provide functional evidence that a mutation in β-tubulin affects its interaction with N-methylcolchicine.
Underlying Principles: This cell-free assay measures the ability of purified tubulin to polymerize into microtubules in the presence or absence of a drug. [10]N-methylcolchicine will inhibit the polymerization of wild-type tubulin. If a mutation in β-tubulin reduces the drug's binding affinity, it will be less effective at inhibiting polymerization.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Thaw purified tubulin (either commercially available or purified from your cells of interest), GTP, and polymerization buffer on ice. [10]2. Reaction Setup: In a pre-warmed 96-well plate, combine the tubulin, GTP, and polymerization buffer with either N-methylcolchicine at various concentrations or a vehicle control. [11]The final tubulin concentration is typically in the range of 2-4 mg/ml. [11]3. Initiate Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C. [11]4. Measure Polymerization: Monitor microtubule polymerization over time by measuring the increase in absorbance at 340 nm or by using a fluorescence-based assay. [11][12] Troubleshooting Guide for Tubulin Polymerization Assays:
-
No Polymerization:
-
Ensure the tubulin has not been subjected to multiple freeze-thaw cycles.
-
Confirm that the reaction buffer contains GTP and is at the correct pH.
-
Make sure the spectrophotometer is set to the correct wavelength (340 nm for turbidity) and temperature (37°C). [11]* High Background Signal:
-
The test compound may be precipitating, causing light scattering. Run a control with the compound in the buffer without tubulin. [10]* Inconsistent Results:
-
Use a multichannel pipette for consistent addition of reagents.
-
Ensure the 96-well plate is pre-warmed to 37°C before adding the reaction mix. [11] Data Presentation: Expected Results from a Tubulin Polymerization Assay
-
| Tubulin Source | N-Methylcolchicine (µM) | Polymerization Rate (OD/min) |
| Wild-Type | 0 | 0.015 |
| 1 | 0.008 | |
| 10 | 0.002 | |
| Mutant | 0 | 0.014 |
| 1 | 0.012 | |
| 10 | 0.009 |
Overcoming N-Methylcolchicine Resistance
Once you have identified the mechanism of resistance, you can explore strategies to overcome it.
-
For P-gp-mediated efflux:
-
Combination Therapy: Co-administer N-methylcolchicine with a P-gp inhibitor. While many P-gp inhibitors have shown toxicity in clinical trials, they can be valuable tools for in vitro studies to confirm the mechanism of resistance. [6] * Novel Drug Formulations: Nanoparticle-based drug delivery systems can be designed to bypass P-gp-mediated efflux. [13]* For tubulin mutations:
-
Alternative Microtubule-Targeting Agents: Drugs that bind to different sites on tubulin (e.g., taxanes or vinca alkaloids) may still be effective. However, be aware of cross-resistance, as some tubulin mutations can affect the binding of multiple classes of drugs.
-
Development of Novel Colchicine-Site Binders: The identification of specific tubulin mutations can guide the rational design of new drugs that can bind to the mutated target.
-
By systematically applying the troubleshooting guides and protocols in this technical support center, you will be well-equipped to elucidate the mechanisms of N-methylcolchicine resistance in your cancer cell models and contribute to the development of more effective cancer therapies.
References
-
HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton. Retrieved from [Link]
- Fan, C., et al. (2018). DJ95, a Novel Tubulin Inhibitor, Overcomes Drug Resistance and Exhibits Antitumor Efficacy. Molecular Cancer Therapeutics, 17(1), 101-112.
- Cabral, F., Sobel, M. E., & Gottesman, M. M. (1980). CHO mutants resistant to colchicine, colcemid or griseofulvin have an altered beta-tubulin. Cell, 20(1), 29–36.
- Thiebaut, F., Tsuruo, T., Hamada, H., Gottesman, M. M., Pastan, I., & Willingham, M. C. (1987). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. The Journal of biological chemistry, 262(15), 6468–6471.
- Kumar, S., et al. (2014). Cloning and sequencing of beta-tubulin and internal transcribed spacer-2 (ITS-2) of Eimeria tenella isolate from India. Journal of Parasitic Diseases, 38(4), 363-367.
- Tan, K. W., et al. (2015). Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines. Cancers, 7(4), 2096-2122.
-
Why my Calcein AM assay result has low reading value? (2016). ResearchGate. Retrieved from [Link]
-
Cytotoxicity profile and IC50 of colchicine, cisplatin, doxorubicin, and PTX. (n.d.). ResearchGate. Retrieved from [Link]
- Al-Thubiani, W. S. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR.
-
Beta-Tubulin Loading Control. (n.d.). OriGene Technologies Inc. Retrieved from [Link]
- Sahakyan, H., et al. (2019). In silico study of colchicine resistance molecular mechanisms caused by tubulin structural polymorphism. PloS one, 14(8), e0221532.
-
Reversal Mechanism of Multidrug Resistance by Verapamil: Direct Binding of Verapamil to P-Glycoprotein on Specific Sites and Transport of Verapamil Outward across the Plasma Membrane of K562/ADM Cells. (2000). ResearchGate. Retrieved from [Link]
-
2.12. In vitro tubulin polymerization assay. (n.d.). Bio-protocol. Retrieved from [Link]
- Sharma, S., et al. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 9, 699870.
- Kumar, A., et al. (2022). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers in Chemistry, 10, 936307.
- Seelig, A. (2007). Interaction of Verapamil with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity. Biophysical Journal, 93(5), 1527-1538.
- Muller, M., et al. (2000). Kinetic Analysis of Rhodamines Efflux Mediated by the Multidrug Resistance Protein (MRP1). Biophysical Journal, 78(1), 401-410.
- Bebawy, M., et al. (2009). Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy?. Current cancer drug targets, 9(1), 70–82.
-
Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved from [Link]
-
RT-PCR: Two-Step Protocol. (n.d.). Addgene. Retrieved from [Link]
- Kerna, A., et al. (1993). Novobiocin modulates colchicine sensitivity in parental and multidrug-resistant B16 melanoma cells. Cancer Letters, 72(1-2), 127-133.
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). PMC. Retrieved from [Link]
-
Demecolcine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. CHO mutants resistant to colchicine, colcemid or griseofulvin have an altered beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abscience.com.tw [abscience.com.tw]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Microtubule Dynamics: N-Methylcolchicine vs. Nocodazole
For researchers, scientists, and drug development professionals navigating the intricate world of cytoskeletal dynamics, the choice of tool compounds to modulate microtubule activity is paramount. Among the armamentarium of microtubule-destabilizing agents, N-Methylcolchicine and nocodazole are two of the most widely utilized compounds. Both induce microtubule depolymerization by binding to the colchicine-binding site on β-tubulin, yet their subtle mechanistic differences, reversibility, and cellular effects have significant implications for experimental design and interpretation. This guide provides an in-depth, objective comparison of N-Methylcolchicine and nocodazole, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
The Central Role of Microtubule Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is tightly regulated and essential for their function. Disruption of this dynamic instability can lead to mitotic arrest and, ultimately, apoptosis, making microtubule-targeting agents a cornerstone of cancer chemotherapy and a powerful tool in cell biology research.
Mechanism of Action: A Tale of Two Binders
Both N-Methylcolchicine and nocodazole exert their effects by interacting with the colchicine-binding site located at the interface between α- and β-tubulin.[1][2] However, the nature of this interaction and its downstream consequences diverge significantly.
N-Methylcolchicine , a derivative of colchicine, shares its parent compound's mechanism of binding slowly and with high affinity to tubulin dimers. This binding induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and promoting a curved conformation that is incompatible with the microtubule lattice.[1] The binding of the N-Methylcolchicine-tubulin complex to the ends of existing microtubules can "poison" them, suppressing both growth and shortening dynamics even at substoichiometric concentrations.[2] The effects of colchicine and its derivatives are generally considered to be slowly reversible.[3] N-deacetyl-N-methylcolchicine (colcemid), a close analog of N-Methylcolchicine, has been shown to bind to tubulin more rapidly than colchicine, but its complex with tubulin is also more readily dissociable.[3]
Nocodazole , a synthetic benzimidazole derivative, also binds to the colchicine-binding site on β-tubulin. However, its binding is characterized by rapid kinetics and ready reversibility.[2][3] Unlike colchicine, which interacts with both α- and β-tubulin subunits, structural studies have revealed that nocodazole binds more deeply within the β-tubulin subunit and does not make contact with the α-subunit.[2] This difference in binding orientation may contribute to the distinct effects on microtubule dynamics. Nocodazole primarily acts by sequestering tubulin dimers, thereby shifting the equilibrium towards depolymerization. At higher concentrations, it causes net microtubule disassembly, while at lower, nanomolar concentrations, it can suppress microtubule dynamics without causing significant depolymerization, leading to a mitotic block.[4]
Figure 1. Simplified schematic of the proposed mechanisms of action for N-Methylcolchicine and nocodazole on microtubule dynamics.
Quantitative Comparison of Performance
Direct, side-by-side experimental data is crucial for selecting the appropriate microtubule inhibitor. The following tables summarize key quantitative parameters for N-Methylcolchicine (using colchicine as a close proxy) and nocodazole.
| Parameter | Colchicine (N-Methylcolchicine Proxy) | Nocodazole | Reference(s) |
| Binding Site | Colchicine site on β-tubulin | Colchicine site on β-tubulin | [2] |
| Binding Kinetics | Slow association and dissociation | Rapid association and dissociation | [3] |
| Reversibility | Slowly reversible | Rapidly and fully reversible | [2][3] |
| Primary Mechanism | Binds to tubulin dimers, induces conformational change, and "poisons" microtubule ends | Sequesters tubulin dimers, shifting the equilibrium toward depolymerization | [2] |
Table 1. Mechanistic Comparison of Colchicine and Nocodazole.
| Assay | Cell Line | Colchicine IC₅₀/GI₅₀ | Nocodazole IC₅₀/GI₅₀ | Reference(s) |
| In Vitro Tubulin Polymerization (IC₅₀) | N/A (Purified Tubulin) | ~1 µM | ~5 µM | [2] |
| Cellular Microtubule Depolymerization (IC₅₀) | HeLa | 786.67 ± 81.72 nM | 350.00 ± 76.38 nM | [5] |
| Cell Growth Inhibition (GI₅₀) | HeLa | 9.17 ± 0.60 nM | 49.33 ± 2.60 nM | [5] |
| Cell Growth Inhibition (GI₅₀) | RPE-1 | 30.00 ± 1.73 nM | 81.67 ± 4.41 nM | [5] |
Table 2. Comparative Potency of Colchicine and Nocodazole in In Vitro and Cellular Assays. Note: IC₅₀ values represent the concentration required for 50% inhibition of the measured process, while GI₅₀ values represent the concentration for 50% inhibition of cell growth.
Cellular Consequences: Cell Cycle Arrest and Apoptosis
Both N-Methylcolchicine and nocodazole are potent inducers of mitotic arrest by disrupting the formation and function of the mitotic spindle. This leads to the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase.[6] Prolonged mitotic arrest typically triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]
While both compounds induce G2/M arrest, the rapid reversibility of nocodazole makes it a preferred agent for cell synchronization experiments. Cells can be arrested in mitosis with nocodazole and then released into synchronous progression through the cell cycle by simply washing out the drug. The slower reversibility of N-Methylcolchicine makes it less suitable for such applications.
Experimental Protocols: A Practical Guide
To ensure robust and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the effects of microtubule-targeting agents.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in real-time by monitoring changes in turbidity.
Figure 2. Workflow for an in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., bovine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP on ice. Keep the tubulin solution on ice at all times.
-
Prepare a series of dilutions of N-Methylcolchicine and nocodazole in the polymerization buffer. A DMSO control should also be prepared.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add the desired volume of polymerization buffer and the test compounds or DMSO control to each well.
-
Incubate the plate at 37°C for at least 2 minutes to equilibrate the temperature.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
The initial rate of polymerization can be determined from the steepest slope of the curve.
-
Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition of the polymerization rate against the compound concentration.
-
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of drug treatment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa cells) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-Methylcolchicine, nocodazole, or a DMSO vehicle control for the desired duration (e.g., 1-4 hours).
-
-
Fixation:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute a primary antibody against α-tubulin or β-tubulin in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the microtubule network using a fluorescence microscope.
-
Conclusion: Choosing the Right Tool for the Job
The choice between N-Methylcolchicine and nocodazole ultimately depends on the specific experimental goals.
-
For cell synchronization studies requiring a rapid and reversible mitotic arrest, nocodazole is the superior choice. Its fast on/off rates allow for precise control over the cell cycle.
-
For experiments investigating the consequences of prolonged microtubule disruption or for applications where a less reversible effect is desired, N-Methylcolchicine (or its analogs) may be more appropriate.
-
When comparing potencies, it is crucial to consider the assay system. As shown in Table 2, the relative potencies of these compounds can differ between in vitro and cellular assays, highlighting the importance of cellular uptake, metabolism, and efflux in determining the overall effect.
References
-
Lafanechère, L., & Michallet, S. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(21), 5226. [Link]
-
Stadler, J., & Franke, W. W. (1974). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. FEBS Letters, 49(1), 13-16. [Link]
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical research, 29(11), 2943–2971. [Link]
-
Lafanechère, L., & Michallet, S. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. National Center for Biotechnology Information. [Link]
-
Vasquez, R. J., Howell, B., Yvon, A. M., Wadsworth, P., & Cassimeris, L. (1997). Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro. Molecular biology of the cell, 8(6), 973–985. [Link]
-
Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of cell science, 102(3), 387–392. [Link]
-
Al-Ani, A., & Al-Hadiya, A. (2024). Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101314. [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
Blajeski, A. L., Phan, V. T., Kottke, T. J., & Kaufmann, S. H. (2002). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. The Journal of clinical investigation, 110(1), 91–99. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Tulane School of Medicine. (n.d.). Immunofluorescence Guide. [Link]
-
Bio-protocol. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
-
Cross, R. A., & McAinsh, A. (2014). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Míguez, D. G., et al. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. Journal of visualized experiments : JoVE, (124), 55679. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. [Link]
-
Wikipedia. (2023, November 28). Nocodazole. [Link]
-
Chen, J. G., Horwitz, S. B., & Ringel, I. (2000). Evidence that microtubule depolymerization early in the cell cycle is sufficient to initiate DNA synthesis. Proceedings of the National Academy of Sciences of the United States of America, 97(11), 6065–6070. [Link]
-
Mikolajczyk, K. E., & Cierpicki, T. (2020). (PDF) Ultra-Low Colcemid Doses Induce Microtubule Dysfunction as Revealed by Super-Resolution Microscopy. bioRxiv. [Link]
-
Ling, Y. H., Tornos, C., & Perez-Soler, R. (1998). Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole. ResearchGate. [Link]
Sources
- 1. The microtubule depolymerizing drugs nocodazole and colchicine inhibit the uptake of Listeria monocytogenes by P388D1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Tale of Two Spindle Poisons: N-Methylcolchicine vs. Paclitaxel and Their Impact on Cell Cycle Progression
A Senior Application Scientist's Guide to Understanding and Experimentally Differentiating Microtubule-Targeting Agents
For researchers in oncology and cell biology, microtubule-targeting agents (MTAs) represent a cornerstone of both therapeutic intervention and fundamental research. These potent molecules disrupt the dynamic instability of the microtubule cytoskeleton, a critical component for cell division, leading to mitotic arrest and, ultimately, apoptosis in rapidly proliferating cells. Among the vast arsenal of MTAs, N-Methylcolchicine and Paclitaxel stand out as classic examples with diametrically opposed mechanisms of action. This guide provides an in-depth comparison of these two compounds, delving into their molecular mechanisms, their differential effects on cell cycle progression, and a detailed experimental protocol to observe these effects firsthand.
The Opposing Forces: Microtubule Destabilization vs. Stabilization
At the heart of their distinct biological effects lies the contrary influence of N-Methylcolchicine and Paclitaxel on microtubule dynamics. Microtubules are polar polymers of α- and β-tubulin heterodimers that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is essential for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.
N-Methylcolchicine: The Depolymerizer
A derivative of colchicine, N-Methylcolchicine acts as a microtubule destabilizing agent. It binds to soluble tubulin dimers, preventing their polymerization into microtubules.[1][2] This sequestration of tubulin subunits shifts the equilibrium towards depolymerization, leading to a net loss of microtubules. By preventing the formation of the mitotic spindle, N-Methylcolchicine triggers a cell cycle arrest at the G2/M phase.[1][3]
Paclitaxel: The Stabilizer
In stark contrast, Paclitaxel (often known by its trade name Taxol®) is a microtubule stabilizing agent.[4][5] It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin into hyper-stable, non-functional microtubules and preventing their disassembly.[4][6][7][8] The resulting rigid microtubules disrupt the delicate balance required for mitotic spindle formation and function, also causing a cell cycle arrest in the G2/M phase.[4][7][9]
Visualizing the Mechanistic Dichotomy
The opposing mechanisms of N-Methylcolchicine and Paclitaxel on microtubule dynamics can be visualized as follows:
Caption: Opposing effects on microtubule dynamics.
Experimental Differentiation: Cell Cycle Analysis by Flow Cytometry
A robust and widely used method to quantify the effects of N-Methylcolchicine and Paclitaxel on cell cycle progression is flow cytometry with propidium iodide (PI) staining.[10][11] PI is a fluorescent intercalating agent that binds to DNA, and its fluorescence intensity is directly proportional to the amount of DNA in a cell.[12][13] This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with a DNA content between 2n and 4n (undergoing DNA replication).
-
G2/M phase: Cells with a 4n DNA content (having completed DNA replication and in mitosis).
Detailed Experimental Protocol
This protocol provides a self-validating system for comparing the effects of N-Methylcolchicine and Paclitaxel on the cell cycle of a chosen cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
N-Methylcolchicine (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of N-Methylcolchicine, Paclitaxel, or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 24 hours). The concentration range should be determined based on literature or preliminary dose-response experiments.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.[13]
-
-
Fixation:
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[12][13][14]
-
Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.[15]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Discard the ethanol supernatant carefully.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade any double-stranded RNA that PI might otherwise bind to, ensuring DNA-specific staining.[12]
-
Incubate the cells in the dark at room temperature for 30 minutes.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and analyze the cell cycle distribution (percentage of cells in G0/G1, S, and G2/M phases).
-
Visualizing the Experimental Workflow
Caption: Cell cycle analysis workflow.
Interpreting the Data: A Comparative Overview
Treatment of cancer cells with either N-Methylcolchicine or Paclitaxel is expected to result in a significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to the vehicle-treated control group.[1][3][7] While both drugs induce a G2/M arrest, the magnitude of this effect and the IC50 values (the concentration of a drug that inhibits 50% of cell growth) can vary depending on the cell line and experimental conditions.
| Parameter | N-Methylcolchicine | Paclitaxel | Untreated Control |
| Mechanism of Action | Microtubule Depolymerization | Microtubule Stabilization | Normal Microtubule Dynamics |
| Primary Cell Cycle Arrest | G2/M | G2/M | N/A |
| Expected % of Cells in G2/M | Significantly Increased | Significantly Increased | Baseline Level |
| Microtubule Morphology | Diffuse, depolymerized tubulin | Dense, bundled microtubules | Normal filamentous network |
Note: The actual percentage of cells in each phase and the IC50 values are cell line and concentration-dependent and should be determined experimentally.
Concluding Remarks
N-Methylcolchicine and Paclitaxel, despite both being classified as spindle poisons and inducing a G2/M cell cycle arrest, operate through fundamentally different mechanisms. N-Methylcolchicine actively dismantles the microtubule network by preventing tubulin polymerization, whereas Paclitaxel freezes the dynamics by creating hyper-stable microtubules. This mechanistic duality provides a powerful illustration of the intricate regulation of the cell cycle and offers distinct avenues for therapeutic intervention. The provided experimental protocol for cell cycle analysis by flow cytometry serves as a robust method for researchers to empirically investigate and quantify the cellular consequences of these opposing microtubule-targeting strategies. Understanding these differences is not merely an academic exercise; it is crucial for the rational design of novel anti-cancer therapies and for elucidating the complex interplay between the cytoskeleton and cell cycle progression.
References
-
Bakar-Ateş, F., Özmen, N., Kaya-Sezginer, E., & Kurt, E. E. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244. [Link]
-
Borisy, G. G., & Taylor, E. W. (1967). The mechanism of action of colchicine. Binding of colchincine-3H to cellular protein. The Journal of cell biology, 34(2), 525–533. [Link]
-
Crowe, D. L. (2017). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 28(22), 2935–2937. [Link]
-
Darzynkiewicz, Z., & Huang, X. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit7.2. [Link]
-
Flow Cytometry and Cell Sorting Facility, University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Matsuoka, H., Furusawa, M., Tomoda, H., & Seo, Y. (1994). Difference in cytotoxicity of paclitaxel against neoplastic and normal cells. Anticancer research, 14(1A), 163–167. [Link]
-
Nogales, E., Wolf, S. G., & Downing, K. H. (1998). How Taxol stabilises microtubule structure. MRC Laboratory of Molecular Biology. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Paclitaxel? Synapse. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Wang, T. H., Wang, H. S., & Soong, Y. K. (2000). Paclitaxel-induced cell death: where the cell cycle and apoptosis come together. Cancer, 88(11), 2619–2628. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. [Link]
Sources
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. Role of colchicine-induced microtubule depolymerization in hyperalgesia via TRPV4 in rats with chronic compression of the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of N-Methylcolchicine and Vincristine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
For researchers in oncology and drug development, microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy. This guide provides an in-depth comparison of the in vitro efficacy of two prominent MTAs: N-methylcolchicine, a derivative of the classic colchicine-site binding agent, and vincristine, a widely used vinca alkaloid. While both compounds effectively induce mitotic arrest and apoptosis by disrupting microtubule dynamics, their distinct mechanisms of action at the molecular level lead to significant differences in potency, particularly in the context of drug-resistant cell lines. This document synthesizes experimental data to compare their cytotoxic profiles, elucidates their molecular mechanisms through structural insights, and provides a validated protocol for their comparative assessment in a laboratory setting. A key finding is the retained efficacy of colchicine-site inhibitors against cell lines that have developed resistance to vincristine, highlighting a critical axis of comparison for future therapeutic strategies.
A Tale of Two Binding Sites: Comparative Mechanism of Action
The efficacy of both N-methylcolchicine and vincristine stems from their ability to interfere with the polymerization of tubulin, the fundamental protein subunit of microtubules. Microtubules are essential for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting this process, these agents trigger a mitotic checkpoint, leading to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells[1][2].
However, the physical location where each drug binds to the tubulin heterodimer (composed of α- and β-tubulin subunits) is fundamentally different. This distinction is the primary determinant of their unique biological profiles.
-
N-Methylcolchicine (Colchicine-Site Binder): As a colchicine derivative, N-methylcolchicine binds to the colchicine binding site on the β-tubulin subunit. This site is located at the interface within a single αβ-tubulin heterodimer[3][4]. This binding event induces a conformational change in the tubulin dimer, making it unable to polymerize into growing microtubules. This leads to the destabilization and disassembly of existing microtubules[2][4]. The trimethoxyphenyl ring of colchicine acts as an anchor within this pocket, with key interactions involving amino acid residues like Cys-241[4].
-
Vincristine (Vinca-Domain Binder): Vincristine, a vinca alkaloid, binds to the aptly named vinca domain . Unlike the colchicine site, the vinca domain is located at the interface between two separate αβ-tubulin heterodimers[3][5]. By binding at the "plus" end of a microtubule, vincristine suppresses microtubule dynamics, effectively inhibiting both their growth and shortening. This disruption is sufficient to prevent the formation of a functional mitotic spindle, leading to the same downstream outcome of mitotic arrest and apoptosis[1][6].
The diagram below illustrates these distinct binding locations on the tubulin protein complex.
In Vitro Efficacy: A Data-Driven Comparison
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a standard measure of a drug's potency in vitro. A lower value indicates greater potency. Analysis of published data reveals that while both drugs are potent in the nanomolar range, their relative efficacy is highly dependent on the cancer cell line's phenotype, especially its drug-resistance status.
| Drug | Cell Line | Cancer Type | IC50 / GI50 (nM) | Key Context | Reference |
| Vincristine | MCF-7 | Breast | 7.4 | Wild-Type | [7] |
| VCR/MCF-7 | Breast | 10,574 | Vincristine-Resistant | [7] | |
| SK-N-AS | Neuroblastoma | ~2 | Wild-Type | [8] | |
| VCR-SK-N-AS | Neuroblastoma | ~200 | Vincristine-Resistant | [8] | |
| Kelly | Neuroblastoma | ~3 | Wild-Type | [8] | |
| VCR-Kelly | Neuroblastoma | ~45 | Vincristine-Resistant | [8] | |
| L1210 / CEM | Leukemia | 10 - 100 | Wild-Type | [9] | |
| Colchicine * | VCR-SK-N-AS | Neuroblastoma | ~16 | Vincristine-Resistant | [8] |
| VCR-Kelly | Neuroblastoma | ~8 | Vincristine-Resistant | [8] | |
| NCI-N87 / AGS | Gastric | ~25*** | Wild-Type | [10][11] |
*Data for Colchicine is used as a proxy for N-Methylcolchicine due to its identical binding site and mechanism. Specific IC50 data for N-Methylcolchicine was not available in the searched literature. **Data is for a highly potent colchicine-site inhibitor (compound 4h) tested in the same study, which notes colchicine itself is also effective. ***Calculated from 10 ng/ml concentration reported to cause marked inhibition.
Scientific Insights & Analysis
Causality of Resistance and Evasion: Vincristine resistance is often multifactorial. Mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell, and mutations or altered expression of tubulin isotypes (e.g., βIII-tubulin) that reduce drug binding[6][12]. Because N-methylcolchicine binds to a completely different site on tubulin and may not be a substrate for the same efflux pumps, it can effectively bypass these specific resistance mechanisms[8]. This makes colchicine-site binders, including N-methylcolchicine, invaluable research tools and potential therapeutic options for cancers that have relapsed after treatment with vinca alkaloids.
Experimental Protocol: Validated Assay for Cytotoxicity Assessment
To ensure trustworthy and reproducible comparative data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is appropriate for this comparison[13][14][15].
Principle: The assay relies on the activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan product[13][15]. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Action: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Rationale: The seeding density must be optimized to ensure cells are in their logarithmic growth phase during the drug incubation period. This is critical for accurately assessing the efficacy of cell-cycle-specific agents like MTAs. Include wells with medium only to serve as a background blank.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.
-
-
Drug Treatment (Day 2):
-
Action: Prepare 2x concentrated serial dilutions of N-methylcolchicine and vincristine in complete medium from a stock solution (typically dissolved in DMSO). Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Also include an untreated control (cells with medium only) and a vehicle control (cells treated with the highest concentration of DMSO used in the dilutions).
-
Rationale: A vehicle control is crucial to confirm that the solvent (DMSO) does not have any cytotoxic effects at the concentrations used. Triplicate wells for each condition are required for statistical validity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent and sufficient for the drugs to exert their anti-proliferative effects.
-
-
MTT Addition & Formazan Formation (Day 4/5):
-
Action: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well (including controls) and mix gently.
-
Incubation: Return the plate to the incubator for 2-4 hours.
-
Rationale: Only viable cells with active mitochondrial enzymes can convert the MTT into the visible purple formazan crystals[13]. This is the metabolic viability-testing step.
-
-
Solubilization and Measurement (Day 4/5):
-
Action: Add 100-150 µL of an MTT solvent (e.g., DMSO or 0.01 N HCl in 10% SDS solution) to each well. Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to fully dissolve the formazan crystals.
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate spectrophotometric measurement. Shaking ensures a homogenous solution.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise[13].
-
-
Data Analysis:
-
Action: Average the triplicate readings for each condition. Subtract the absorbance of the blank (medium only) wells. Calculate cell viability as a percentage: (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.
-
Rationale: Plot the percent viability against the log of the drug concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each compound.
-
Conclusion and Future Directions
Both N-methylcolchicine and vincristine are highly potent inhibitors of cell proliferation in vitro, functioning through the common pathway of microtubule disruption. However, this guide highlights a critical mechanistic divergence: they target distinct binding sites on the tubulin protein. N-methylcolchicine acts at the intra-dimer colchicine site, while vincristine acts at the inter-dimer vinca domain.
The primary implication of this difference is the demonstrated ability of colchicine-site inhibitors to retain efficacy in cancer cell lines that have acquired resistance to vincristine. This makes N-methylcolchicine and related compounds not only powerful tools for basic research into drug resistance mechanisms but also promising candidates for therapeutic strategies aimed at treating relapsed or refractory cancers. For researchers designing in vitro studies, the choice between these agents should be guided by the specific questions being addressed, particularly concerning potential or known drug resistance profiles of the cell models being used.
References
-
Jackson Jr, D. V., & Bender, R. A. (1979). Cytotoxic Thresholds of Vincristine in a Murine and a Human Leukemia Cell Line in Vitro. Cancer Research, 39(11), 4346-9. [Link]
-
ResearchGate. (n.d.). Effect of VS-selected compounds on (A) colchicine-and vincristine-induced cytotoxicity... [Image]. ResearchGate. [Link]
-
Lopus, M., et al. (2010). Characterization of the Colchicine Binding Site on Avian Tubulin Isotype βVI. Journal of Biological Chemistry. [Link]
-
ResearchGate. (n.d.). Summary of IC 50 values of taxol and vincristine in human cancer cell... [Table]. ResearchGate. [Link]
-
Li, J., et al. (2019). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Bioscience Reports. [Link]
-
Cabalfin, C., & Tadi, P. (2023). Vincristine. In StatPearls. StatPearls Publishing. [Link]
-
Wang, Y., et al. (2021). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmacologica Sinica. [Link]
-
Keenan, B., et al. (2022). Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. International Journal of Molecular Sciences. [Link]
-
Sharma, G., et al. (2023). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers in Chemistry. [Link]
-
Abu Ali, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Zandi, M. (2021). Cytotoxicity of Taxol in Combination with Vincristine and Vinblastine Against A375 Cell Line. Gene, Cell and Tissue. [Link]
-
Keenan, B., et al. (2022). Colchicine-Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. MDPI. [Link]
-
ResearchGate. (n.d.). Tubulin structure and detail of the colchicine binding site located... [Image]. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology. Oncology Letters. [Link]
-
Al-Oqaili, N., et al. (2023). Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait) against MCF-7. Baghdad Science Journal. [Link]
-
Bishop, E., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
-
Tan, C., et al. (1981). Comparison of in vitro and in vivo effects of vincristine and vindesine on leukemic cells from patients with chronic granulocytic leukemia in blast crisis. Cancer Treatment Reports. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Li, J., et al. (2019). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Bioscience Reports. [Link]
-
ResearchGate. (n.d.). Vincristine treatment induces altered expression of tubulin-binding... ResearchGate. [Link]
-
ResearchGate. (n.d.). Vincristine concentrations that reduce cell viability by 50% (IC50)... [Image]. ResearchGate. [Link]
-
Zandi, M., et al. (2023). Synergistic Effect of Taxol and Vincristine Against MCF-7 Cell Line. Archives of Breast Cancer. [Link]
-
MacDonough, T., et al. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology. [Link]
-
Lobert, S., et al. (1996). Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine. Biochemistry. [Link]
-
Deng, S., et al. (2022). Design, synthesis and biological evaluation of a novel colchicine-magnolol hybrid for inhibiting the growth of Lewis lung carcinoma in Vitro and in Vivo. Frontiers in Pharmacology. [Link]
-
Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation [frontiersin.org]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating Tubulin Binding of N-Methylcolchicine with a Competitive Assay
Introduction: The Critical Role of Tubulin and the Colchicine Binding Site
In the landscape of oncology drug discovery, the protein tubulin stands out as a highly validated and critical target. Tubulin polymerizes to form microtubules, dynamic cytoskeletal filaments essential for cell division, structure, and intracellular transport.[1] Disrupting microtubule dynamics is a proven strategy to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3]
Microtubule-targeting agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[4] These agents interact with distinct locations on the tubulin heterodimer.[4][5] The colchicine binding site, located at the interface between α- and β-tubulin subunits, is of particular interest.[2][6] Ligands that bind here, known as Colchicine Binding Site Inhibitors (CBSIs), prevent the tubulin dimer from adopting the straight conformation required for polymerization, leading to microtubule disassembly.[5][6]
Colchicine, the archetypal CBSI, has a long history in medicine but its clinical use in oncology is limited by toxicity.[2] This has spurred the development of numerous derivatives and novel compounds aimed at this site, which are often less susceptible to common drug resistance mechanisms like P-glycoprotein efflux.[4]
When a new derivative such as N-Methylcolchicine is developed, the first and most crucial question is: does it bind to the intended target, and if so, with what affinity? This guide provides an in-depth, experimentally-grounded comparison for validating the binding of N-Methylcolchicine to tubulin using a classical and robust method: the competitive radioligand binding assay.
Principle of the Competitive Binding Assay
The competitive binding assay is an indirect method to determine the binding affinity of an unlabeled compound (the "competitor," in our case, N-Methylcolchicine) by measuring its ability to displace a labeled compound (the "ligand," typically [³H]colchicine) from its target (tubulin).[7][8]
The experiment is set up with a fixed concentration of tubulin and radiolabeled colchicine. A range of concentrations of the unlabeled competitor, N-Methylcolchicine, is then added. If N-Methylcolchicine binds to the same site as colchicine, it will compete for binding, displacing the [³H]colchicine. As the concentration of N-Methylcolchicine increases, the amount of radioactivity bound to tubulin decreases. This relationship allows us to calculate the competitor's inhibitory concentration (IC50), which can then be converted to a true measure of affinity, the inhibition constant (Ki).
Caption: High-level experimental workflow for the competitive assay.
Data Analysis and Interpretation
1. Calculate Specific Binding:
-
For each data point, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (NSB) (CPM)
2. Generate the Competition Curve:
-
Convert the specific binding CPM values for each competitor concentration into a percentage of the maximum specific binding (the value with no competitor).
-
Plot % Specific Binding versus the log[Concentration of Competitor] (N-Methylcolchicine). This will generate a sigmoidal dose-response curve.
3. Determine the IC50:
-
Using non-linear regression analysis (e.g., in GraphPad Prism or similar software), fit the data to a "log(inhibitor) vs. response" model to determine the IC50 value. The IC50 is the concentration of N-Methylcolchicine required to displace 50% of the specifically bound [³H]colchicine.
4. Calculate the Inhibition Constant (Ki):
-
The IC50 is an experimentally dependent value; it can change based on the concentration of the radioligand used. [9]To determine a true measure of affinity, the IC50 must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation . [10][11] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]colchicine).
-
Kd is the dissociation constant of the radioligand for tubulin. This must be determined in a separate saturation binding experiment or taken from reliable literature sources under similar buffer conditions. [12] The Ki value represents the intrinsic binding affinity of N-Methylcolchicine for the colchicine binding site on tubulin and is independent of assay conditions, allowing for direct comparison across different experiments and compounds. [9][10]
-
Caption: The data analysis pipeline from raw counts to the final Ki value.
Comparative Data: N-Methylcolchicine vs. Colchicine
The ultimate goal is to compare the binding affinity of the new derivative to the parent compound. By running both in parallel, we can generate a direct comparison.
| Compound | IC50 (µM) | Ki (µM) | Interpretation |
| Colchicine | 1.8 | 0.9 | Baseline affinity for the positive control. |
| N-Methylcolchicine | 3.5 | 1.75 | Approximately 2-fold lower affinity than colchicine, suggesting the N-Methyl modification slightly hinders binding. |
Note: The values presented are hypothetical and for illustrative purposes. The Kd of [³H]colchicine is assumed to be equal to its concentration in the assay for this example calculation.
Comparison with Alternative Methods
While the radioligand assay is a gold standard, other methods can provide complementary information.
| Method | Principle | Pros | Cons |
| Competitive Radioligand Assay | Measures displacement of a radiolabeled ligand. | High sensitivity, robust, well-established. | Requires radioactivity, indirect measurement of affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Direct, label-free, provides full thermodynamic profile (Kd, ΔH, ΔS). | Requires large amounts of pure protein, lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as molecules bind to a sensor chip. | Real-time kinetics (kon, koff), label-free. | Requires immobilization of tubulin which may affect conformation, potential for artifacts. |
| Fluorescence-Based Assays | Uses fluorescent probes that change emission upon binding or displacement. [13] | High throughput, avoids radioactivity. | Requires specific fluorescent probes, potential for compound interference. |
| Mass Spectrometry (MS) Binding Assay | Separates protein-ligand complexes and quantifies unbound ligand by LC-MS/MS. [7] | No labels required, high specificity. [7] | Requires specialized equipment (LC-MS/MS), lower throughput. |
Choosing the right method depends on the specific question, available resources, and the stage of the drug discovery project. [8]For initial validation of binding to a known site, the competitive radioligand assay remains an exceptionally powerful and cost-effective tool.
Conclusion
Validating that a novel compound engages its intended target is a foundational step in drug development. The competitive radioligand binding assay provides a quantitative, reliable, and well-precedented method for confirming that N-Methylcolchicine binds to the colchicine site on tubulin. By carefully designing the experiment with appropriate controls, meticulously analyzing the data to derive the IC50, and applying the Cheng-Prusoff equation to calculate the Ki, researchers can confidently determine the compound's binding affinity. This data, when compared directly with the parent compound, colchicine, provides critical insights that guide further optimization and development of the next generation of microtubule-targeting agents.
References
-
Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research. Available at: [Link]
-
Leong, C.O., et al. (2010). Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Madadi, S., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link]
-
Stanton, R.A., et al. (2011). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Medicinal Research Reviews. Available at: [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Hastie, S.B. (1991). Interactions of colchicine with tubulin. Pharmacology & Therapeutics. Available at: [Link]
-
Lobert, S., et al. (1998). Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. Journal of Biomolecular Screening. Available at: [Link]
-
Ma, P., et al. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. CSPT. Available at: [Link]
-
Fortin, S., et al. (2014). Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. Molecules. Available at: [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]
-
Lobert, S., et al. (1998). Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin. Journal of Biomolecular Screening. Available at: [Link]
-
Fisk, J.H., et al. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Fluidic Sciences Ltd. (2024). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Colchicine? Patsnap Synapse. Available at: [Link]
-
Cerqueti, D. (2016). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Mathematical Biosciences. Available at: [Link]
-
Pollard, T.D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]
-
Bai, R., et al. (1993). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Biochemistry. Available at: [Link]
-
Kciuk, M., et al. (2021). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences. Available at: [Link]
-
An, F., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and Drug Development Technologies. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 7. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 9. youtube.com [youtube.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
A Head-to-Head Analysis of N-Methylcolchicine and Colcemid Toxicity for Cellular Research
An In-depth Guide for Researchers on Mitotic Arrest Agents
N-Methylcolchicine and its close relative, Colcemid (demecolcine), are indispensable tools in cellular biology and genetics, prized for their ability to arrest cells in metaphase. Both are derivatives of colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), and exert their effects by disrupting microtubule dynamics.[1][2] However, the subtle structural difference between them—the replacement of an N-acetyl group in colchicine with an N-methyl group in Colcemid—leads to significant variations in their kinetic properties and toxicity profiles.[1] This guide provides a comprehensive, side-by-side comparison of their toxicity, supported by experimental data, to help researchers make informed decisions for applications such as karyotyping, cell synchronization, and cancer studies.
Mechanism of Action: A Tale of Two Tubulin Binders
Both N-Methylcolchicine and Colcemid function by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are critical for the formation of the mitotic spindle.[2][3][4][5] Without a properly formed spindle, chromosomes cannot segregate, leading to cell cycle arrest in metaphase.[3][5][6]
While the target is the same, the kinetics of their interaction with tubulin differ significantly. Colcemid binds to tubulin more rapidly than colchicine (and by extension, its N-methyl derivative).[3][7] Conversely, the Colcemid-tubulin complex dissociates much more readily, with a reported half-life of approximately 10 minutes, whereas the colchicine-tubulin complex is stable for at least an hour.[7] This difference in binding affinity and dissociation rate is a key determinant of their differing toxicity and the reversibility of their effects. Colcemid's action on cells is noted to be more readily reversible than that of colchicine.[7]
Figure 1. A diagram illustrating the shared mechanism and different binding kinetics of Colcemid and N-Methylcolchicine on tubulin polymerization, leading to mitotic arrest.
Comparative Toxicity Analysis
The primary concern for researchers is balancing efficacy with toxicity. While both compounds are inherently toxic due to their potent antimitotic activity, Colcemid is generally considered to be less toxic than colchicine.[1][3] This lower toxicity is a direct consequence of its more reversible binding to tubulin.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%, is a standard metric for cytotoxicity.[8] A lower IC50 value indicates greater potency and, often, higher toxicity. While direct, side-by-side IC50 comparisons for N-Methylcolchicine and Colcemid across a wide range of cell lines are not extensively documented in a single study, data can be aggregated to form a comparative view.
| Compound | Cell Line | IC50 Value (µM) | Comments |
| Colcemid | Tubulin Polymerization | 2.4 | Direct measure of mechanistic potency.[9] |
| Colchicine | HCT-116 (Colon Carcinoma) | ~1-7 | Range for various Amphidinium compounds, with colchicine as a comparator.[10] |
| Colchicine | MCF-7 (Breast Adenocarcinoma) | ~1-7 | Range for various Amphidinium compounds, with colchicine as a comparator.[10] |
| Colchicine | J45.01 (Leukemia) | 0.0040 µg/mL | Note: Units are µg/mL. |
| Colchicine | CEM/C1 (Leukemia) | 0.0286 µg/mL | Note: Units are µg/mL. |
Note: Data for N-Methylcolchicine is often extrapolated from data on Colchicine. The IC50 values can vary significantly based on the cell line, assay method, and exposure time.
For practical lab use, Colcemid is often employed at concentrations between 0.05 to 0.5 µg/mL for cell synchronization and 0.1 to 0.2 µg/mL for chromosome analysis in lymphocyte karyotyping.[3]
Genotoxicity and Systemic Effects
Both compounds are classified as mutagenic and teratogenic.[3] Their mechanism of action, which disrupts chromosome segregation, inherently carries the risk of inducing aneuploidy. In vivo, colchicine toxicity can be severe, leading to multi-organ failure.[11] Histopathological signs of colchicine toxicity in the gastrointestinal tract include an increase in metaphase mitoses and abundant apoptotic bodies in the crypts.[11]
Studies comparing the neurotoxic effects of various microtubule poisons found that Colcemid had minimal toxic effects when directly injected into the rat hippocampus, whereas colchicine selectively destroyed dentate granule cells.[12] This again points to the lower in vivo toxicity of Colcemid, likely due to its more reversible binding and potentially different blood-brain barrier penetration.
Experimental Protocols: Assessing Cytotoxicity
To quantify and compare the toxicity of these agents in your specific cell line, a cell viability assay is essential. The MTS assay is a robust and common colorimetric method.
Detailed Protocol: MTS Assay for Cytotoxicity
This protocol is designed to determine the IC50 value of a compound in an adherent cell line cultured in a 96-well plate.
Principle: The MTS assay measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom tissue culture plates
-
N-Methylcolchicine and Colcemid stock solutions (e.g., in DMSO or PBS)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution or Abcam MTS Assay Kit ab197010)[13]
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~490 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to prepare a suspension of known concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a series of dilutions of N-Methylcolchicine and Colcemid in complete culture medium. It is crucial to create a range that will span the expected IC50 value (e.g., 8-10 concentrations in a log or semi-log series).
-
Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and "untreated control" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator for a defined exposure time (e.g., 24, 48, or 72 hours). This duration should be consistent across experiments.
-
-
MTS Reagent Addition:
-
Final Incubation:
-
Data Acquisition:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated or vehicle control wells.
-
Plot the percent viability against the log of the drug concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[8]
-
Figure 2. A step-by-step workflow diagram for determining the IC50 values of N-Methylcolchicine and Colcemid using the MTS assay.
Conclusion and Recommendations
The choice between N-Methylcolchicine and Colcemid hinges on the specific requirements of the experiment.
-
For applications requiring high reversibility and lower toxicity , such as cell synchronization where the cells need to re-enter the cell cycle, Colcemid is the superior choice. Its rapid, but less stable, binding to tubulin allows for a more easily washed-out effect with reduced off-target toxicity.[7]
-
For applications where a potent and sustained mitotic block is required , and reversibility is not a concern, N-Methylcolchicine may be considered, although its higher potential for toxicity must be carefully managed.
Ultimately, both are powerful antimitotic agents that are hazardous and should be handled with appropriate safety precautions.[3] Researchers should always perform dose-response experiments to determine the optimal, lowest-effective concentration for their specific cell type and application to minimize toxicity and ensure reliable, reproducible results.
References
-
Colcemid Solution | Cellseco . Biological Industries Israel Beit Haemek Ltd. Available at: [Link]
-
Demecolcine | C21H25NO5 | CID 220401 . PubChem, National Institutes of Health. Available at: [Link]
-
Cytotoxicity profile and IC50 of colchicine, cisplatin, doxorubicin, and PTX . ResearchGate. Available at: [Link]
-
Rojdestvenskaya, Z.E., & Vasiliev, J.M. (1985). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid . FEBS Letters. Available at: [Link]
-
Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting . ResearchGate. Available at: [Link]
-
cytotoxicity ic50 values: Topics by Science.gov . Science.gov. Available at: [Link]
-
Colcemid Solution (10 µg/ml) in DPBS Safety Data Sheet . Capricorn Scientific. Available at: [Link]
-
Chang, Y.H. (1975). Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat . Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Castro, V., & Muriel, P. (1996). Comparative study of colchicine and trimethylcolchicinic acid on prolonged bile duct obstruction in the rat . Journal of Applied Toxicology. Available at: [Link]
-
MTS Tetrazolium Assay Protocol . Creative Bioarray. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual . National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Goldschmidt, R.B., & Steward, O. (1982). Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons . Neuroscience. Available at: [Link]
-
Al-Otaibi, F., et al. (2022). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation . RSC Advances. Available at: [Link]
-
What is the mechanism of Colchicine? . Patsnap Synapse. Available at: [Link]
-
Iacobuzio-Donahue, C.A., et al. (2002). Colchicine toxicity: distinct morphologic findings in gastrointestinal biopsies . The American Journal of Surgical Pathology. Available at: [Link]
-
Mitotic chromosome from cell cultures . The Jackson Laboratory. Available at: [Link]
-
Rieder, C.L., & Palazzo, R.E. (1992). Colcemid and the mitotic cycle . Journal of Cell Science. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents . National Institutes of Health. Available at: [Link]
-
In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index . National Institutes of Health. Available at: [Link]
-
Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes . National Institutes of Health. Available at: [Link]
-
Dalbeth, N., et al. (2014). Mechanism of action of colchicine in the treatment of gout . Clinical Therapeutics. Available at: [Link]
-
Preparation of Metaphase Chromosomes from Adherent Cells . National Institutes of Health. Available at: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy . MDPI. Available at: [Link]
Sources
- 1. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. cellseco.com [cellseco.com]
- 4. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 5. echemi.com [echemi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Differential Effects of N-Methylcolchicine on Normal vs. Cancer Cells
Introduction: Targeting the Engine of Cell Division
In the landscape of oncology drug development, the microtubule cytoskeleton remains a cornerstone target. These dynamic polymers are fundamental to cell division, intracellular transport, and structural integrity. Agents that disrupt microtubule dynamics can selectively eliminate rapidly proliferating cancer cells. N-Methylcolchicine, a derivative of the well-characterized natural product colchicine, belongs to a class of compounds known as colchicine-binding site inhibitors (CBSIs).[1] While direct, extensive research on N-Methylcolchicine is emerging, the vast body of knowledge on its parent compound, colchicine, provides a robust framework for understanding its anticipated mechanism and differential cytotoxicity.
This guide provides an in-depth comparison of the effects of this class of compounds on cancerous versus normal cells. We will delve into the underlying mechanism of action, present comparative experimental data, and provide detailed, field-proven protocols for researchers to validate these effects in their own laboratories. The central thesis is that the inherent biology of cancer cells—specifically their high mitotic rate—creates a therapeutic window for agents like N-Methylcolchicine.[2]
Mechanism of Action: Sabotaging the Microtubule Assembly Line
N-Methylcolchicine, like colchicine, exerts its cytotoxic effects by directly interfering with microtubule formation. The functional unit of a microtubule is a heterodimer of α- and β-tubulin. Colchicine-site inhibitors bind with high affinity to a specific site on β-tubulin, which is situated at the interface between the α- and β-tubulin subunits.[3][4] This binding event introduces a conformational change that prevents the tubulin dimer from polymerizing into microtubules.[4]
The consequences are twofold:
-
Inhibition of Polymerization: The primary effect is the suppression of microtubule growth.[1]
-
Disruption of Dynamics: Even at low concentrations, these agents can disrupt the delicate balance of microtubule growth and shrinkage (dynamic instability), which is crucial for their function.[2]
This disruption is particularly catastrophic during mitosis. The mitotic spindle, a complex machine composed of microtubules, is responsible for segregating chromosomes into daughter cells. When microtubule formation is inhibited, a functional mitotic spindle cannot be assembled, leading to a halt in the cell cycle.[5]
Figure 1: Mechanism of N-Methylcolchicine action. The drug binds to free tubulin dimers, preventing their incorporation into growing microtubule polymers and leading to mitotic arrest.
The Basis for Differential Selectivity: Why Cancer Cells Suffer More
The therapeutic efficacy of a microtubule inhibitor hinges on its ability to preferentially target cancer cells over healthy, normal cells. This selectivity is not based on a unique cancer-specific target but rather on the exploitation of the cancerous phenotype.
-
High Proliferation Rate: This is the most critical factor. Cancer is characterized by uncontrolled cell division. Because microtubule inhibitors target mitosis, cells that are dividing more frequently are statistically more likely to be exposed to the drug during this vulnerable phase.[6] Normal tissues, with the exception of specific populations like hematopoietic stem cells or gut epithelia, have a much lower mitotic index.
-
Aberrant Microtubule Dynamics: There is growing evidence that the microtubule network in cancer cells is inherently different from that in normal cells.[7] These differences can include altered expression of tubulin isotypes and changes in post-translational modifications, which can affect microtubule stability and dynamics, potentially making them more sensitive to disruption.[8] Centrosome aberrations, common in tumors, also contribute to dysfunctional microtubule nucleation.[7]
Comparative Efficacy: A Data-Driven Analysis
The most direct way to assess differential effects is to compare the half-maximal inhibitory concentration (IC50) of a compound against both cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency.
While specific IC50 data for N-Methylcolchicine is limited in public literature, data for colchicine serves as an excellent proxy. The following table summarizes IC50 values from a study comparing colchicine's cytotoxicity across several human cancer cell lines and a normal human fibroblast cell line.
| Cell Line | Cell Type | Origin | IC50 (µM)[9] |
| hT/TERT-HDF | Normal Fibroblast | Foreskin | 0.11 ± 0.01 |
| HCT-116 | Cancer | Colon Carcinoma | 0.0075 ± 0.0003 |
| HT-29 | Cancer | Colon Adenocarcinoma | 0.013 ± 0.001 |
| MCF-7 | Cancer | Breast Adenocarcinoma | 0.0058 ± 0.0004 |
Analysis of Data: The data clearly demonstrates a significant differential effect. Colchicine is substantially more potent against all three tested cancer cell lines than against the normal fibroblast cell line. For instance, it is approximately 14.7 times more toxic to HCT-116 colon cancer cells and 19 times more toxic to MCF-7 breast cancer cells than to normal fibroblasts. This quantitative difference provides a solid rationale for the therapeutic window of colchicine-site inhibitors.
Experimental Protocols for In-House Validation
To empower researchers to validate these findings, we provide the following detailed, self-validating experimental protocols. For each protocol, inclusion of an untreated control (cells alone) and a vehicle control (cells treated with the drug solvent, e.g., DMSO) is critical for data integrity.
Protocol 1: Cell Viability Assessment via MTT Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active dehydrogenases convert the yellow MTT tetrazolium salt to a purple formazan product.
Figure 2: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology: [10][11]
-
Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-Methylcolchicine (e.g., from 0.1 nM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A G2/M arrest is the hallmark of a microtubule inhibitor.[13][14]
Figure 3: Workflow for Cell Cycle Analysis using Propidium Iodide.
Step-by-Step Methodology: [15][16]
-
Cell Treatment: Seed cells in 6-well plates and treat with N-Methylcolchicine (e.g., at the IC50 and 2x IC50 concentrations) for a relevant period (e.g., 18-24 hours).
-
Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells in ethanol for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting PI fluorescence in a linear scale.
-
Analysis: Use cell cycle analysis software to model the resulting DNA histogram and quantify the percentage of cells in the G2/M peak. A significant increase in this peak compared to controls indicates G2/M arrest.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic).[18][19]
Sources
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Clinically acceptable colchicine concentrations have potential for the palliative treatment of human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule Dynamics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microtubules and Their Role in Cellular Stress in Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.journalagent.com [pdf.journalagent.com]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validating N-Methylcolchicine-Induced Apoptosis with Annexin V Staining: A Comparative Guide
<_ A TECHNICAL GUIDE FOR RESEARCHERS
For researchers and drug development professionals, the precise induction and subsequent validation of apoptosis are critical experimental steps. N-Methylcolchicine, a derivative of colchicine, is a potent microtubule-disrupting agent known to induce apoptosis by arresting the cell cycle at the G2/M phase.[1] This guide provides an in-depth, experience-driven comparison of methods to validate N-Methylcolchicine-induced apoptosis, with a primary focus on the robust and widely accepted Annexin V staining assay. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this technique with other common apoptosis assays.
The Mechanism: Why N-Methylcolchicine Induces Apoptosis
N-Methylcolchicine, like its parent compound colchicine, exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules.[2][3] This binding inhibits microtubule polymerization, leading to the disruption of the mitotic spindle.[1] The failure of proper mitotic spindle formation triggers a mitotic checkpoint, arresting the cell cycle in the G2/M phase.[1] Prolonged arrest at this checkpoint ultimately activates the intrinsic apoptotic pathway, a programmed cell death cascade.[1][4]
Caption: N-Methylcolchicine's apoptotic signaling pathway.
The Gold Standard: Annexin V Staining for Early Apoptosis Detection
During the early stages of apoptosis, a key cellular event is the translocation of phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer leaflet.[5][6] This externalization of PS serves as an "eat-me" signal for phagocytes.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. By conjugating Annexin V to a fluorochrome, such as fluorescein isothiocyanate (FITC), we can specifically label early apoptotic cells for detection by flow cytometry.[9]
To distinguish between different stages of cell death, Propidium Iodide (PI) is used as a counterstain.[5] PI is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[10][11] Therefore, it is excluded from these populations. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[9][12]
This dual-staining strategy allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Caption: Flow cytometry population differentiation with Annexin V/PI staining.
A Self-Validating Experimental Workflow
The following protocol is designed to be a self-validating system, incorporating necessary controls to ensure the reliability of your results.
I. Induction of Apoptosis with N-Methylcolchicine
-
Cell Seeding: Plate your chosen cell line (e.g., Jurkat, HeLa) in 6-well plates at a density that will allow for logarithmic growth during the treatment period. A common starting point is 1 x 10^6 cells/mL.
-
Treatment: The optimal concentration and incubation time for N-Methylcolchicine will vary depending on the cell line. A dose-response and time-course experiment is highly recommended. A typical starting range for colchicine derivatives is 0.1 µM to 10 µM for 24 to 48 hours.[4][13]
-
Negative Control: Untreated cells cultured under the same conditions.
-
Positive Control: A known apoptosis inducer, such as staurosporine (1 µM for 4 hours), can be used to confirm the assay is working correctly.
-
-
Cell Harvest:
-
Suspension Cells: Gently collect cells by centrifugation.
-
Adherent Cells: Use a gentle cell dissociation reagent (e.g., TrypLE™) to detach cells. Avoid harsh trypsinization, which can damage the cell membrane and lead to false-positive results.[14]
-
II. Annexin V and Propidium Iodide Staining
This protocol is adapted from standard procedures.[15][16] Always refer to the manufacturer's instructions for your specific Annexin V/PI kit.
-
Washing: Wash the harvested cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.[15]
III. Flow Cytometry Analysis
-
Compensation: Set up single-stained controls (Annexin V-FITC only and PI only) to properly compensate for spectral overlap between the two fluorochromes.
-
Gating: Gate on the main cell population in a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
Quadrant Analysis: Create a dot plot of FITC (Annexin V) versus PI fluorescence to identify the four cell populations described above.
Comparative Analysis: Annexin V vs. Other Apoptosis Assays
While Annexin V staining is a powerful tool, a multi-faceted approach to validating apoptosis is often beneficial. Here's a comparison with other common methods:
| Assay | Principle | Advantages | Disadvantages |
| Annexin V Staining | Detects externalized phosphatidylserine on the cell surface.[5] | Early marker of apoptosis, allows for quantification of different cell populations (live, early apoptotic, late apoptotic/necrotic).[9] | Can be transient; requires live cells and specific buffer conditions.[14] |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3) using a cleavable fluorescent or colorimetric substrate.[17][18] | Directly measures a key enzymatic event in the apoptotic cascade.[19] | Caspase activation can occur in non-apoptotic processes; timing is critical.[17] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[20][21] | A marker of late-stage apoptosis; can be used on fixed cells and tissues.[22][23] | Can also label necrotic cells and cells with DNA damage from other sources.[21][24] |
Expected Quantitative Data
The following table provides a hypothetical example of data obtained from a flow cytometry experiment validating N-Methylcolchicine-induced apoptosis.
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Untreated Control | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.7 |
| N-Methylcolchicine (1 µM) | 45.8 ± 3.2 | 35.1 ± 2.8 | 19.1 ± 1.9 |
| Staurosporine (Positive Control) | 15.6 ± 2.1 | 50.3 ± 4.5 | 34.1 ± 3.8 |
Conclusion
Validating N-Methylcolchicine-induced apoptosis with Annexin V staining provides a reliable and quantitative method for assessing early apoptotic events. The dual-staining approach with Propidium Iodide allows for the clear differentiation of live, apoptotic, and necrotic cell populations. By employing a self-validating protocol with appropriate controls and considering complementary assays such as caspase activity or TUNEL, researchers can confidently and accurately characterize the apoptotic response to N-Methylcolchicine in their experimental systems. This robust validation is a cornerstone of rigorous scientific inquiry in drug discovery and cell biology.
References
-
Jayapal, M. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Centre for Biological Sciences. Retrieved from [Link]
-
Park, S. H., et al. (2018). Colchicine induces apoptosis in HT-29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways. Oncology Letters, 15(5), 7757-7764. Retrieved from [Link]
-
Animated biology with arpan. (2022, January 9). Annexin V for early stage apoptosis detection [Video]. YouTube. Retrieved from [Link]
-
Wäli, N., et al. (2022). B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner. Journal of Medicinal Chemistry, 65(3), 2361-2383. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
-
Biocompare. (2018, March 8). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]
-
Kristensen, B. W., et al. (2003). Colchicine induces apoptosis in organotypic hippocampal slice cultures. Brain Research, 962(1-2), 151-166. Retrieved from [Link]
-
Oncul, S., et al. (2013). Beyond annexin V: fluorescence response of cellular membranes to apoptosis. Apoptosis, 18(9), 1039-1050. Retrieved from [Link]
-
Takadera, T., & Ohyashiki, T. (2010). Colchicine-Induced Apoptosis Was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells. Journal of Neuroscience Research, 88(1), 188-195. Retrieved from [Link]
-
Wlodkowic, D., et al. (2011). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology, 740, 69-79. Retrieved from [Link]
-
Yoon, J. Y., et al. (2022). Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. The Journal of Immunology, 208(10), 2419-2428. Retrieved from [Link]
-
Houston, J. P., et al. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 97(11), 1169-1177. Retrieved from [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Houston, J. P., et al. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow cytometry was used to detect the apoptosis-inducing effect of.... Retrieved from [Link]
-
Wlodkowic, D., & Darzynkiewicz, Z. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols, 2016(11). Retrieved from [Link]
-
BenchSci. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]
-
Cheng, Z., & Ravichandran, K. S. (2020). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology, 11, 593929. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Yoon, J. Y., et al. (2022). Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. ResearchGate. Retrieved from [Link]
-
Birge, R. B., et al. (2025, March 11). Dys-regulated phosphatidylserine externalization as a cell intrinsic immune escape mechanism in cancer. Molecular Cancer, 24(1), 35. Retrieved from [Link]
-
Wikipedia. (n.d.). TUNEL assay. Retrieved from [Link]
-
Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. Retrieved from [Link]
-
Assay Genie. (2022, March 4). TUNEL staining : The method of choice for measuring cell death. Retrieved from [Link]
Sources
- 1. B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 8. Dys-regulated phosphatidylserine externalization as a cell intrinsic immune escape mechanism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colchicine-Induced Apoptosis Was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Annexin V-FITC Kit Protocol [hellobio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TUNEL assay - Wikipedia [en.wikipedia.org]
- 22. clyte.tech [clyte.tech]
- 23. biotium.com [biotium.com]
- 24. assaygenie.com [assaygenie.com]
A Comparative Guide to Tubulin Inhibitors: N-Methylcolchicine in the Context of Microtubule-Targeting Agents
For researchers in oncology and cell biology, the microtubule network is a validated and compelling therapeutic target. Its dynamic instability—a finely tuned balance of polymerization and depolymerization of αβ-tubulin heterodimers—is essential for cell division, intracellular transport, and maintenance of cell shape.[1][2] Disrupting this equilibrium is a powerful strategy to induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3]
This guide provides a comparative analysis of major classes of tubulin inhibitors, with a specific focus on N-Methylcolchicine and its relatives that bind to the colchicine site. We will move beyond a simple catalog of agents to explore the causal mechanisms, comparative efficacy, and the experimental logic required to validate and differentiate these compounds in a research setting.
The Landscape of Tubulin Inhibition: More Than One Way to Disrupt a Microtubule
Tubulin-targeting agents are broadly classified based on their binding site on the tubulin dimer and their ultimate effect on microtubule dynamics. The three primary, clinically relevant binding sites are the colchicine, vinca, and taxane sites. Agents binding to these sites can be further categorized as either microtubule destabilizers or stabilizers.[2][3]
-
Microtubule Destabilizers : This group, which includes colchicine-site inhibitors and vinca alkaloids, prevents the polymerization of tubulin dimers into microtubules, leading to a net disassembly of the microtubule network.[3]
-
Microtubule Stabilizers : This class, dominated by the taxanes, binds to already-formed microtubules, suppressing their dynamics and preventing the disassembly required for mitotic spindle function.[2][4]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Overview of Tubulin Inhibitor Mechanisms.
Deep Dive: Mechanism and Binding Site Analysis
The Colchicine Binding Site Inhibitors (CBSIs)
N-Methylcolchicine belongs to this class of compounds that bind at the interface between the α- and β-tubulin subunits.[5][6] This binding event induces a conformational change in the tubulin dimer, making it unable to polymerize correctly.[6] The resulting curved dimer, when incorporated into a growing microtubule, disrupts the lateral contacts between protofilaments, ultimately leading to microtubule disassembly.[5]
-
Key Compound: Colchicine & N-Methylcolchicine: Colchicine is the archetypal CBSI.[6] While a potent inhibitor, its clinical use in oncology is severely limited by a narrow therapeutic index and significant toxicity.[7] N-Methylcolchicine is a derivative designed to potentially improve upon these characteristics. CBSIs, including colchicine, bind to the β-tubulin subunit in a pocket flanked by key residues that include Cysβ241, while also forming interactions with the opposing α-tubulin subunit.[5] This "wedge" effect physically prevents the straight conformation required for stable microtubule formation.[5][6]
-
Other Notable CBSIs: Podophyllotoxin and a host of synthetic small molecules (e.g., Combretastatin A4, ZD6126) also target this site, demonstrating its druggability.[7]
dot graph { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5]; overlap=false; splines=true;
} /dot Caption: Colchicine Binding Site at the αβ-Tubulin Interface.
The Vinca Alkaloids
Vinca alkaloids (e.g., Vincristine, Vinblastine) bind to a distinct site on β-tubulin at the positive, or growing, end of the microtubule.[3][8] Their mechanism is subtly different from CBSIs. Instead of preventing polymerization outright, they induce tubulin dimers to form aberrant, spiral aggregates that cannot be incorporated into a functional microtubule.[3] At lower, clinically relevant concentrations, they suppress microtubule dynamics, leading to mitotic arrest and apoptosis.[3]
The Taxanes
Taxanes (e.g., Paclitaxel, Docetaxel) represent the opposing mechanism. They bind to a pocket on the interior (lumenal) surface of the microtubule, exclusively on the β-tubulin subunit.[9][10] This binding event strengthens the bonds between tubulin dimers, effectively locking the microtubule in a polymerized state and preventing its depolymerization.[10][11] The resulting hyper-stable, non-dynamic microtubules are equally catastrophic for a dividing cell, leading to the formation of abnormal mitotic spindles, cell cycle arrest, and apoptosis.[12]
Comparative Performance: A Quantitative Look
The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell viability assays. The data below provides a representative comparison across different inhibitor classes.
| Compound | Class | Binding Site | Mechanism | Representative IC50 (HeLa cells) | Primary Clinical Use |
| Colchicine | CBSI | Colchicine | Destabilizer | ~15-30 nM | Gout, FMF[7] |
| N-Methylcolchicine | CBSI | Colchicine | Destabilizer | Varies (often similar to colchicine) | Investigational |
| Vincristine | Vinca Alkaloid | Vinca | Destabilizer | ~5-15 nM | Leukemias, Lymphomas[2][8] |
| Paclitaxel (Taxol) | Taxane | Taxane | Stabilizer | ~2-10 nM | Breast, Ovarian, Lung Cancers[2][13] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions and should be considered representative.
Experimental Validation: A Self-Validating Workflow
To rigorously characterize and compare tubulin inhibitors, a multi-step experimental approach is essential. This workflow moves from direct biochemical evidence to cellular consequences, with each step providing validation for the next.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Logical Workflow for Tubulin Inhibitor Characterization.
Protocol 1: In Vitro Tubulin Polymerization Assay
Causality: This biochemical assay directly measures a compound's effect on purified tubulin, providing unambiguous evidence of its mechanism as a polymerization inhibitor or enhancer. It is the foundational experiment to validate the primary mechanism of action.
Methodology:
-
Reagents: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which contains purified bovine tubulin, GTP, and a fluorescent reporter that specifically binds to polymerized microtubules.[14][15]
-
Preparation: Reconstitute tubulin on ice. Prepare serial dilutions of the test compounds (N-Methylcolchicine, Paclitaxel as a stabilizing control, Colchicine as a destabilizing control) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[15]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, fluorescent reporter, and the test compounds.
-
Initiation: Initiate polymerization by adding GTP and immediately transferring the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measurement: Measure fluorescence intensity (e.g., Ex 360 nm/Em 450 nm) every 60 seconds for 60-90 minutes.[15]
Self-Validation & Expected Outcome:
-
Negative Control (DMSO): A standard sigmoidal polymerization curve.
-
N-Methylcolchicine/Colchicine: A dose-dependent inhibition of the fluorescence increase, indicating prevention of polymerization.
-
Paclitaxel: A dose-dependent increase in the rate and extent of fluorescence, indicating stabilization/enhancement of polymerization.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Causality: Since all major tubulin inhibitors disrupt the mitotic spindle, they should cause cells to arrest in the G2/M phase of the cell cycle.[16][17] This assay validates that the compound's antiproliferative effect stems from mitotic interference.
Methodology:
-
Cell Culture: Seed a relevant cancer cell line (e.g., HeLa, HCT116) and allow them to adhere overnight.
-
Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a duration appropriate for one cell cycle (e.g., 18-24 hours).
-
Harvesting: Collect both adherent and floating cells to include the apoptotic population.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane while preserving cell integrity.
-
Staining: Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the DNA content.
Self-Validation & Expected Outcome:
-
Untreated/Vehicle Control: A normal cell cycle distribution with distinct G1, S, and G2/M peaks.
-
Treated Cells (All Classes): A significant accumulation of cells in the G2/M peak compared to the control, indicating mitotic arrest.[16][17]
Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide)
Causality: Prolonged mitotic arrest is an unsustainable state for a cell and should trigger programmed cell death (apoptosis). This assay confirms that the G2/M arrest observed leads to the desired cytotoxic outcome.
Methodology:
-
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a DNA stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.[18]
-
Treatment: Treat cells with compounds as described for the cell cycle analysis.
-
Staining: Harvest cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[14]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze immediately by flow cytometry.
Self-Validation & Expected Outcome:
-
Control: Majority of cells will be in the lower-left quadrant (Annexin V negative / PI negative), indicating they are viable.
-
Treated Cells: A significant shift of the cell population to the lower-right quadrant (Annexin V positive / PI negative - early apoptosis) and the upper-right quadrant (Annexin V positive / PI positive - late apoptosis/necrosis) will be observed.
Overcoming Resistance: A Common Challenge
A major hurdle in the clinical use of tubulin inhibitors is the development of drug resistance.[2] Key mechanisms are shared across the different classes:
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the inhibitors out of the cell, preventing them from reaching their target.[3][10]
-
Tubulin Isotype Expression: Human cells express multiple isotypes of β-tubulin. Overexpression of certain isotypes, particularly βIII-tubulin, has been linked to resistance to both taxanes and vinca alkaloids, often due to altered microtubule dynamics or drug binding affinity.[9][13]
-
Tubulin Mutations: Mutations in the drug-binding sites on the tubulin protein can prevent the inhibitor from binding effectively.[11]
Conclusion and Future Perspective
N-Methylcolchicine and other colchicine-site inhibitors remain an area of active research. Their potent ability to destabilize microtubules makes them attractive anticancer candidates, but the challenge lies in decoupling this efficacy from host toxicity.[7] The ideal CBSI would exhibit high affinity for tubulin in tumor cells, possess favorable pharmacokinetics, and evade common resistance mechanisms.
In comparison, the vinca alkaloids and taxanes are established cornerstones of chemotherapy, but their effectiveness is often limited by resistance and side effects like neurotoxicity.[2][10] The comparative analysis shows that while the ultimate outcome—mitotic arrest and cell death—is similar, the subtle differences in binding sites and mechanisms of action provide distinct therapeutic windows and resistance profiles.
For the researcher, a rigorous, mechanism-driven experimental approach is paramount. By combining direct biochemical assays with multi-parameter cellular analyses, we can accurately characterize novel tubulin inhibitors like N-Methylcolchicine and rationally determine their potential to advance beyond the established paradigms of microtubule-targeted therapy.
References
-
Bhattacharyya, B., Panda, D., Gupta, S., & Banerjee, M. (2008). Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin. Medicinal Research Reviews, 28(1), 155-183. [Link]
-
Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer research. Nature Reviews Drug Discovery, 9(10), 790-803. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]
-
Mitchison, T., & Kirschner, M. (1984). Dynamic instability of microtubule growth. Nature, 312(5991), 237-242. [Link]
-
Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086-2095. [Link]
-
Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer, 10(3), 194-204. [Link]
-
Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal Research Reviews, 31(3), 443-481. [Link]
-
Darzynkiewicz, Z., Gong, J., & Traganos, F. (1994). Analysis of DNA content and cyclin protein expression in studies of the cell cycle. Methods in Cell Biology, 41, 421-435. [Link]
-
Ravelli, R. B., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943-2971. [Link]
-
Downing, K. H. (2000). Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics. Annual Review of Cell and Developmental Biology, 16(1), 89-111. [Link]
-
Vermorken, J. B., van der Vijgh, W. J., Klein, I., Gall, H. E., van Groeningen, C. J., & Pinedo, H. M. (1994). Pharmacokinetics of vinca alkaloids. Cancer Surveys, 17, 249-268. [Link]
-
Cragg, G. M. (1998). Paclitaxel (Taxol®): a success story with valuable lessons for natural product drug discovery and development. Medical Research Reviews, 18(5), 315-331. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Retrieved from [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]
Sources
- 1. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 18. scispace.com [scispace.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
